(S)-Oxetan-2-ylmethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxetan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091328-57-1 | |
| Record name | 1-[(2S)-oxetan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Emergence of a Privileged Scaffold
An In-depth Technical Guide to (S)-Oxetan-2-ylmethanamine: A Key Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of this compound, a chiral building block of increasing importance in the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structure, properties, synthesis, and critical role in contemporary drug design, moving beyond a simple data summary to explain the scientific rationale behind its utility and application.
This compound (CAS: 2091328-57-1) is a chiral primary amine featuring a strained four-membered oxetane ring.[1] While the inherent ring strain might suggest instability, the oxetane motif is remarkably robust and offers a unique constellation of physicochemical properties that have captured the attention of medicinal chemists.[1] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, metabolic stability, and three-dimensionality—key attributes in optimizing drug candidates.[1][2][3]
This compound is not merely a theoretical curiosity; it serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes.[1][4][5] This guide will explore the foundational chemical principles that make this compound a valuable tool in the pursuit of novel therapeutics.
Caption: 2D Chemical Structure of this compound.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a building block's fundamental characteristics is paramount for its effective application. This section details the structural and physical properties of this compound.
Structural and Stereochemical Identity
The defining features of this compound are its oxetane ring and the stereocenter at the C2 position, which dictates the (S)-configuration. This specific enantiomer is critical for achieving the desired biological activity in its pharmaceutical applications.
Caption: Stereochemical representation at the C2 chiral center.
Spectroscopic Characterization
While specific experimental spectra are not always publicly available, the structure of this compound allows for a confident prediction of its key NMR features, which serve as a primary method for structural validation.
-
¹H NMR Spectroscopy : The proton spectrum is expected to be complex. The methine proton at the chiral C2 center would appear as a multiplet due to coupling with adjacent protons. A key feature is the diastereotopicity of the two protons on the aminomethyl group (-CH₂-N), causing them to be chemically non-equivalent and likely appear as two distinct multiplets. The remaining two methylene groups on the oxetane ring (at C3 and C4) would also exhibit complex multiplet signals.[1]
-
¹³C NMR Spectroscopy : The carbon spectrum provides clearer validation, and is expected to show four distinct signals corresponding to the four unique carbon atoms within the molecule.[1]
Physicochemical Data
The compound's physical properties are essential for planning reactions, purification, and storage. The data below represents a synthesis of information from various suppliers and predictive models.
| Property | Value | Source(s) |
| CAS Number | 2091328-57-1 | [1][6] |
| Molecular Formula | C₄H₉NO | [1][7][8] |
| Molecular Weight | 87.12 g/mol | [1][7][9] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 130.9 ± 13.0 °C (Predicted) | [1][7] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1][10] |
| pKa | 9.47 ± 0.29 (Predicted) | [1][10] |
| Storage | 2–8 °C, under inert gas, protect from light | [10] |
Part 2: The Role of the Oxetane Scaffold in Medicinal Chemistry
The strategic decision to use an oxetane-containing building block like this compound is rooted in established medicinal chemistry principles. The oxetane ring is not merely a spacer; it is an active modulator of molecular properties.
The Oxetane Advantage: A Bioisosteric Powerhouse
The incorporation of an oxetane ring can profoundly and beneficially alter a molecule's drug-like properties.[11]
-
Improved Solubility and Polarity : The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the parent molecule.[1][12] This is a critical advantage for improving drug absorption and distribution.
-
Enhanced Metabolic Stability : Oxetanes can improve pharmacokinetic profiles by blocking sites of metabolism.[1][11] They are often used as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[1][12][13]
-
Increased Three-Dimensionality : As a small, sp³-rich scaffold, the oxetane ring introduces a defined three-dimensional character to otherwise flat molecules.[1] This can lead to improved binding interactions with complex biological targets.
Part 3: Synthesis and Stereochemical Control
The production of enantiomerically pure this compound is non-trivial and is key to its utility. Modern synthetic chemistry has evolved to provide safer and more efficient routes.
Causality in Synthesis: Avoiding Hazardous Reagents
Early synthetic routes for analogous amines often relied on the use of sodium azide to introduce the nitrogen atom, followed by a reduction step.[4] However, azide compounds are highly toxic and can be explosive, posing significant safety risks, particularly at scale.[4]
A superior, field-proven approach avoids azide intermediates altogether by employing a protected amine equivalent, such as dibenzylamine. This strategy significantly improves the process safety profile.[4][14]
A Modern, Safer Synthetic Workflow
The following protocol outlines a validated, azide-free approach for the synthesis of this compound, demonstrating a commitment to process safety and efficiency.
Caption: High-level workflow for a safer, azide-free synthesis.
Experimental Protocol: Azide-Free Synthesis
-
Activation : A suitable chiral starting material, such as a derivative of (S)-oxetan-2-yl)methanol, is treated with an activating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to form a good leaving group.
-
Amination : The activated intermediate is subjected to nucleophilic substitution with dibenzylamine. This reaction introduces the nitrogen atom in a protected form.
-
Deprotection : The resulting N,N-dibenzyl-1-(oxetan-2-yl)methanamine is deprotected via catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.[4]
-
Purification : The final product is isolated and purified using standard techniques, such as distillation or chromatography, to yield the enantiomerically pure this compound.
This self-validating protocol is confirmed at each stage by spectroscopic analysis (NMR, MS) to ensure the integrity of intermediates and the final product.
Alternative Synthetic Strategies
A comprehensive understanding requires acknowledging the breadth of available methods. Other notable strategies for synthesizing chiral oxetanes include:
-
Asymmetric Desymmetrization : Chiral catalysts can be used to selectively react with one functional group of a symmetric (meso) oxetane precursor, thereby inducing chirality with high enantioselectivity.[15]
-
Ring Expansion : Chiral oxiranes can undergo ring expansion to form oxetanes, a method described in several patents.[4][5]
-
Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form the oxetane ring, with enantioselectivity achievable through the use of chiral catalysts.[11][16]
Part 4: Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification : this compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][17] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[8]
-
Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing vapors or mist.
-
First Aid :
-
Inhalation : Move the person to fresh air.
-
Skin Contact : Immediately wash the skin with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician.[18]
-
-
Storage : For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2–8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[10]
Conclusion
This compound stands out as a premier building block in modern medicinal chemistry. Its value is derived from the unique and advantageous properties conferred by the chiral oxetane scaffold, which directly addresses common challenges in drug development, including solubility and metabolic stability. The development of safer, more efficient synthetic routes has further cemented its role as a practical and accessible tool for researchers. As the demand for structurally complex and highly optimized therapeutics continues to grow, the strategic application of sophisticated building blocks like this compound will remain a cornerstone of innovation in drug discovery.
References
- This compound | 2091328-57-1 - Benchchem. URL: https://www.benchchem.com/product/b2402997
- This compound | 2091328-57-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs0100100
- This compound CAS 2091328-57-1 - Home Sunshine Pharma. URL: https://www.homesunshinepharma.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1-product/
- Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31642118/
- Oxetane-2-methanamine - CAS Database - ChemNet. URL: http://www.chemnet.com/cas/en/2091328-57-1/S-Oxetane-2-methanamine.html
- Material Safety Data Sheet of this compound | AbMole BioScience. URL: https://www.abmole.com/products/s-oxetan-2-ylmethanamine.html/msds
- New synthesis method for this compound - Morressier. URL: https://www.morressier.com/o/event/64205099d855540019448074/article/642058b7d85554001944883f
- Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003457/
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00192
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/17/17
- Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents. URL: https://patents.google.
- This compound - Advanced ChemBlocks. URL: https://www.achemblock.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1.html
- This compound | 2091328-57-1 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB14899317_EN.htm
- 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20293931
- Synthesis of Oxetanes. URL: http://www.cjoc.ac.cn/EN/10.6023/cjoc201605041
- This compound CAS 2091328-57-1 - Shanghai Sunwise Chemical. URL: http://www.sunwisechem.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1.html
- This compound Three Chongqing Chemdad Co. ,Ltd. URL: https://www.chemdad.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1-item.html
- 882402-12-2|Oxetan-2-ylmethanamine|BLD Pharm. URL: https://www.bldpharm.com/products/882402-12-2.html
- Technical Support Center: Stereoselective Synthesis of this compound - Benchchem. URL: https://www.benchchem.com/technical-support-center/stereoselective-synthesis-of-s-oxetan-2-ylmethanamine
- WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents. URL: https://patents.google.
- EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents. URL: https://patents.google.
- 2091328-57-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com. URL: https://www.ambeed.com/products/2091328-57-1.html
- This compound | 2091328-57-1 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB14899317.htm
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12045526/
- This compound | 2091328-57-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99a7388b
- Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. URL: https://www.researchgate.net/publication/373854823_Applications_of_oxetanes_in_drug_discovery_and_medicinal_chemistry
- 2091328-57-1|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/2091328-57-1.html
- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. URL: https://pubmed.ncbi.nlm.nih.gov/37713805/
- 1-[(2S)-oxetan-2-yl]methanamine - C4H9NO | CSSB00020831831 - Chem-Space. URL: https://www.chem-space.com/compounds/cssb00020831831
Sources
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 5. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 6. (S)-Oxetane-2-methanamine | 2091328-57-1 [chemnet.com]
- 7. This compound CAS 2091328-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound 97% | CAS: 2091328-57-1 | AChemBlock [achemblock.com]
- 9. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New synthesis method for this compound [morressier.com]
- 15. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 17. This compound | 2091328-57-1 [sigmaaldrich.com]
- 18. abmole.com [abmole.com]
An In-Depth Technical Guide to (S)-Oxetan-2-ylmethanamine for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-Oxetan-2-ylmethanamine. We will delve into its fundamental properties, the scientific rationale for its application, validated synthetic protocols, and its role as a transformative building block in modern medicinal chemistry.
Core Compound Identification and Properties
This compound is a chiral building block that has seen a significant rise in application within drug discovery programs. Its utility stems from the unique physicochemical properties imparted by the strained four-membered oxetane ring.
| Identifier | Value |
| CAS Number | 2091328-57-1[1][2][3] |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | ~130.9 °C at 760 mmHg[2][3] |
| Density | ~1.0 g/cm³[2] |
| Storage Conditions | 2-8°C, under inert atmosphere[3] |
Synonyms:
-
[(2S)-2-Oxetanyl]methanamine[2]
-
(S)-Oxetane-2-methanamine[3]
-
(S)-C-Oxetan-2-yl-methylamine[3]
-
1-[(2S)-oxetan-2-yl]methanamine[3]
The Oxetane Advantage: A Mechanistic Perspective for Drug Design
The incorporation of an oxetane motif, particularly via a building block like this compound, is a deliberate strategic choice in medicinal chemistry to overcome common liabilities in drug candidates.[4][5] The rationale is grounded in the ring's unique electronic and conformational properties.
Causality Behind Physicochemical Improvements:
-
Solubility Enhancement: The oxetane ring is small and polar, serving as an effective hydrogen bond acceptor.[6] This feature can dramatically increase the aqueous solubility of a parent molecule, a critical factor for bioavailability.[7] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[7]
-
Metabolic Stability: The oxetane ring is more metabolically stable than other common groups like gem-dimethyl or carbonyls.[8] Its introduction can shield adjacent sites from metabolic attack by cytochrome P450 (CYP) enzymes, thereby improving a compound's pharmacokinetic profile.[9][10]
-
Reduced Lipophilicity (LogP/LogD): While increasing polarity, the compact oxetane ring does not significantly increase molecular weight, providing an efficient way to lower lipophilicity.[5] This helps in designing compounds that adhere to desirable "drug-like" property space, such as Lipinski's Rule of Five.
-
Basicity (pKa) Attenuation: When placed adjacent to a basic nitrogen, the electron-withdrawing nature of the oxetane's oxygen atom reduces the pKa of the amine.[5][10] This fine-tuning is crucial for modulating target engagement, improving cell permeability, and avoiding off-target effects like hERG channel inhibition.[10]
-
Three-Dimensionality and Conformational Rigidity: The puckered, three-dimensional shape of the oxetane ring introduces conformational rigidity into a molecule.[6] This can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.[5]
Synthesis and Methodologies
The synthesis of this compound requires careful stereochemical control. Historically, routes often involved hazardous reagents like sodium azide.[11][12] Modern, safer protocols have been developed to avoid these intermediates, improving the process safety profile.[11]
Example Protocol: Azide-Free Synthesis Route
This protocol is a conceptual summary based on modern synthetic approaches that prioritize safety by avoiding azide intermediates.[11] The key is the introduction of the nitrogen atom using a protected amine equivalent.
Step 1: Ring Expansion to Form the Oxetane Core
-
Start with a chiral precursor, such as (S)-2-((benzyloxy)methyl)oxirane.[12]
-
React the oxirane with a suitable reagent like trimethylsulfoxonium iodide in the presence of a base (e.g., potassium tert-butoxide) to achieve ring expansion to the corresponding oxetane.[13]
Step 2: Conversion of Alcohol to a Leaving Group
-
The resulting (S)-(oxetan-2-yl)methanol is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
-
This converts the primary alcohol into a good leaving group (mesylate or tosylate), activating it for nucleophilic substitution.
Step 3: Nucleophilic Substitution with a Protected Amine
-
The activated intermediate is reacted with a nucleophilic amine source that avoids hazardous azides. A common choice is dibenzylamine or phthalimide.[11][13]
-
The reaction is typically heated in a polar aprotic solvent like DMF to drive the substitution to completion.
Step 4: Deprotection to Yield the Final Product
-
The protecting group is removed under appropriate conditions.
-
For a dibenzyl-protected amine, this is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol.
-
For a phthalimide-protected intermediate, hydrazine monohydrate is used in a process known as the Gabriel synthesis.
-
-
After deprotection, an aqueous workup followed by distillation under reduced pressure yields the pure this compound.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various clinical and preclinical drug candidates, particularly those targeting kinases, enzymes, and receptors.[4][9] Its role is often to serve as a polar, metabolically robust side chain that can probe pockets in a protein binding site while maintaining excellent drug-like properties.
Case Study Example: Kinase Inhibitors In many kinase inhibitor scaffolds, a basic amine is required for a key hydrogen bond interaction with the hinge region of the kinase. However, a highly basic amine can lead to poor permeability and off-target ion channel activity.
-
Problem: A lead compound with a simple alkylamine is potent but has poor metabolic stability and high basicity, leading to hERG liability.
-
Solution: The alkylamine is replaced with this compound via amide coupling to a core scaffold.
-
Outcome:
-
The oxetane's inductive effect lowers the amine's pKa, reducing hERG risk.[10]
-
The sp³-rich, polar nature of the oxetane improves metabolic stability and aqueous solubility.[9]
-
The defined stereochemistry and rigid structure provide a precise vector into a solvent-exposed region of the kinase, maintaining or even improving potency.[5]
-
This building block is a key intermediate for certain glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting its importance in metabolic disease research.[12][14]
Conclusion
This compound is more than just a building block; it is a problem-solving tool for the modern medicinal chemist. Its strategic application allows for the targeted modulation of key physicochemical properties, including solubility, metabolic stability, and basicity.[4][5] By providing a stable, polar, and three-dimensional motif, it enables the optimization of lead compounds into viable drug candidates with improved pharmacokinetic and safety profiles. The development of safer, azide-free synthetic routes has further cemented its status as an accessible and invaluable component in the drug discovery toolkit.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- Kier, B. L., Ramirez-San Juan, E., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]
- Kier, B. L., Ramirez-San Juan, E., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
- Taylor, C. G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
- Bull, J. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Morressier. (2023). New synthesis method for this compound. Morressier. [Link]
- Google Patents. (n.d.). CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.
- Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS 2091328-57-1. Home Sunshine Pharma. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]
Sources
- 1. This compound | 2091328-57-1 [chemicalbook.com]
- 2. This compound CAS 2091328-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New synthesis method for this compound [morressier.com]
- 12. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 13. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 14. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
The Oxetane Moiety: A Physicochemical Catalyst in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Flatland of Traditional Scaffolds
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic, sp²-rich scaffolds. The deliberate incorporation of three-dimensional motifs has emerged as a powerful strategy to navigate the complex multidimensional optimization challenges of modern drug discovery. Among these, the oxetane ring, a seemingly simple four-membered cyclic ether, has garnered significant attention for its profound and often beneficial impact on the physicochemical properties of drug candidates.[1][2] This guide, intended for the discerning researcher, aims to dissect the nuanced role of the oxetane moiety, not merely as a structural curiosity, but as a strategic tool to enhance solubility, modulate lipophilicity, improve metabolic stability, and fine-tune basicity. We will delve into the underlying principles governing these effects, provide robust experimental protocols for their characterization, and present a data-driven comparative analysis to inform rational drug design.
The Oxetane Advantage: A Paradigm Shift in Bioisosterism
The strategic deployment of oxetanes in medicinal chemistry often revolves around their role as bioisosteres for commonly employed functionalities, namely gem-dimethyl groups and carbonyl moieties.[3][4] This bioisosteric replacement is not a mere substitution but a calculated maneuver to introduce desirable physicochemical properties while preserving or enhancing biological activity.
Oxetane as a Polar Surrogate for the gem-Dimethyl Group
The gem-dimethyl group is a classic motif used to introduce steric bulk, block metabolic oxidation, and explore structure-activity relationships (SAR).[4] However, this benefit comes at the cost of increased lipophilicity, which can adversely affect solubility, permeability, and off-target interactions.[4] The oxetane ring, possessing a similar spatial footprint to the gem-dimethyl group, offers a compelling alternative.[1] Its inherent polarity, stemming from the ether oxygen, allows for the introduction of steric hindrance without the associated lipophilicity penalty.[4][5]
The causal relationship here is straightforward yet profound: the ether oxygen of the oxetane introduces a dipole moment and the capacity for hydrogen bonding, fundamentally altering the molecule's interaction with aqueous environments.[6] This often translates to a dramatic increase in aqueous solubility, a critical parameter for oral bioavailability.[7]
Oxetane as a Metabolically Robust Carbonyl Mimic
The carbonyl group is a cornerstone of medicinal chemistry, participating in key hydrogen bonding interactions with biological targets. However, it can be a metabolic liability, susceptible to enzymatic reduction or oxidation, and can contribute to unwanted reactivity.[8] The oxetane ring presents itself as a stable and effective mimic of the carbonyl group's hydrogen bond accepting capability.[5][8] The spatial orientation of the oxygen lone pairs in an oxetane is comparable to that of a carbonyl oxygen, allowing it to engage in similar hydrogen bonding interactions within a receptor's binding pocket.[1][8]
The key advantage lies in the oxetane's inherent stability. The saturated, four-membered ring is significantly less prone to metabolic degradation compared to a ketone or ester, often leading to a longer in vivo half-life and an improved pharmacokinetic profile.[9][10]
Quantifying the Physicochemical Impact of Oxetane Incorporation
The decision to incorporate an oxetane into a drug candidate should be data-driven. A suite of standardized in vitro assays can be employed to quantify the impact of this structural modification on key physicochemical parameters.
Aqueous Solubility: Kinetic vs. Thermodynamic Assessment
A fundamental property influencing oral absorption and formulation is aqueous solubility. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.
-
Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer. It is a rapid assessment of a compound's propensity to precipitate and is highly relevant in the context of early drug discovery where compounds are often screened from DMSO stocks.[11][12]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a given solvent system. It represents the true solubility of the compound and is critical for lead optimization and formulation development.[3][13]
The incorporation of an oxetane often leads to a significant increase in both kinetic and thermodynamic solubility.[7]
Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs
| Parent Compound (Analog) | Oxetane-Containing Analog | Fold Increase in Aqueous Solubility | Reference |
| gem-Dimethyl Analog | Oxetane Analog | 4 to >4000 | [7] |
| Carbonyl Analog | Oxetane Analog | Variable, often significant increase | [9][14] |
| Methylene Analog | Oxetane Analog | 25 to 4000 | [7] |
Lipophilicity: Navigating the LogP/LogD Landscape
Lipophilicity, typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5] The introduction of an oxetane generally leads to a reduction in lipophilicity compared to its gem-dimethyl counterpart.[5]
Table 2: Impact of Oxetane Incorporation on Lipophilicity (LogD)
| Parent Compound (Analog) | Oxetane-Containing Analog | ΔLogD (Oxetane - Parent) | Reference |
| gem-Dimethyl Analog | Oxetane Analog | Typically negative (decrease) | [5] |
| Ketone Analog (Indole series) | Oxetane Analog (Indole series) | +0.58 | [15] |
| Ketone Analog (p-methoxyphenyl series) | Oxetane Analog (p-methoxyphenyl series) | -0.30 | [15] |
Note: The impact on LogD when replacing a carbonyl group is context-dependent and can lead to either an increase or decrease in lipophilicity.[15]
Metabolic Stability: Enhancing In Vivo Half-Life
The metabolic stability of a drug candidate is a key factor determining its in vivo half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes are the workhorses for assessing metabolic stability in early drug discovery.[16][17] The oxetane ring is generally considered to be metabolically robust and can be strategically placed to block sites of oxidative metabolism.[4][10]
Table 3: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs in Human Liver Microsomes (HLM)
| Parent Compound (Analog) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM | Reference |
| gem-Dimethyl Analog | Oxetane Analog | Generally lower (more stable) | [10] |
| Carbonyl Analog | Oxetane Analog | Significantly lower (more stable) | [5][9] |
| Morpholine Analog | Piperazine-oxetane Analog | Lower (more stable) | [9] |
Basicity (pKa) Modulation: A Tool for Fine-Tuning
The basicity of a molecule, quantified by its pKa, has a profound influence on its solubility, permeability, and potential for off-target effects such as hERG inhibition. The electronegative oxygen atom of the oxetane ring exerts a significant inductive electron-withdrawing effect, which can be harnessed to attenuate the basicity of proximal amines.[9] This is a powerful tool for medicinal chemists to mitigate the liabilities associated with highly basic compounds.
The magnitude of this pKa modulation is distance-dependent, with the most significant effect observed when the oxetane is positioned alpha to the amine.
Experimental Protocols: A Self-Validating System
The integrity of the data underpinning decisions in drug discovery is paramount. The following are detailed, step-by-step methodologies for the key experiments discussed.
Kinetic Aqueous Solubility Assay
Principle: This assay measures the concentration of a compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer and subsequently filtered to remove any precipitate.[11][18]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: In a 96-well filter plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[19]
-
Filtration: Apply a vacuum to the filter plate to separate the supernatant from any precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a DMSO/PBS mixture.[19]
Shake-Flask Method for LogD Determination
Principle: This classic method determines the distribution of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer, at equilibrium.[20][21]
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS at pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.[22]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.[22]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Principle: This assay measures the rate of disappearance of a parent compound when incubated with HLM, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[1][17]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound at the desired concentration in the reaction buffer.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Potentiometric Titration for pKa Determination
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the test compound and monitoring the resulting change in pH with a potentiometer. The pKa is determined from the inflection point of the titration curve.[23]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions.[23]
-
Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration:
-
For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Case Studies: The Oxetane Moiety in Drug Development
The practical utility of incorporating an oxetane is best illustrated through examples of drug candidates that have benefited from this strategy.
-
GDC-0349 (mTOR Inhibitor): During the optimization of a series of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom led to a reduction in the amine's pKa. This modification mitigated hERG inhibition, a significant safety concern, while maintaining potent and selective mTOR inhibition and improving the overall pharmacokinetic profile.[9]
-
Mevrometostat (EZH2 Inhibitor): The lead compound in a series of EZH2 inhibitors suffered from poor metabolic stability and low solubility. Replacing a dimethylisoxazole moiety with a methoxymethyl-oxetane group resulted in a compound with a more favorable LogD, drastically improved metabolic stability and solubility, and a better fit within the target's binding pocket.[9]
-
Lanraplenib (SYK Inhibitor): This clinical candidate exemplifies the use of a piperazine-oxetane as a more metabolically stable isostere of a morpholine group, showcasing how this strategy can be employed to improve drug-like properties by reducing planarity.[9]
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
The oxetane ring has transcended its status as a mere structural curiosity to become a valuable and versatile tool in modern drug discovery. Its ability to profoundly and predictably modulate key physicochemical properties – enhancing aqueous solubility, reducing lipophilicity, improving metabolic stability, and attenuating the basicity of proximal amines – makes it a powerful asset in the multi-parameter optimization of drug candidates.[2][24] By understanding the fundamental principles behind these effects and employing robust experimental methodologies for their characterization, researchers can strategically leverage the "oxetane advantage" to design and develop safer and more effective medicines.
References
- AxisPharm. Kinetic Solubility Assays Protocol. Link
- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 482-491. Link
- Bighash, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. Link
- Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8333-8350. Link
- Creative Bioarray.
- Domainex. Thermodynamic Solubility Assay. Link
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link
- Evotec. Thermodynamic Solubility Assay. Link
- Faller, B., & Grimm, D. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Link
- Feng, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115589. Link
- Ferreira, R. J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1455. Link
- Graphviz. DOT Language. Link
- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Link
- Lokey Lab Protocols. (2017). Shake Flask logK. Link
- Mercell. metabolic stability in liver microsomes. Link
- MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds. Link
- Mühlebach, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489-12513. Link
- PharmaBlock. Oxetanes in Drug Discovery. Link
- Reijenga, J., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 843-858. Link
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Link
- Slideshare.
- Springer Nature Experiments.
- Tsinman, K., et al. (2018). Automated assays for thermodynamic (equilibrium)
- University of Cambridge. In-vitro Thermodynamic Solubility. protocols.io. Link
- Vogel, G. (2010). Determination of pKa Values by Liquid Chromatography. LCGC North America, 28(10), 900-905. Link
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11953. Link
- Wu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823. Link
- BenchChem. The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. Link
- BenchChem. Oxetane vs.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Link
- Kheilik, Y. (2024). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).
- Kheilik, Y. (2024). log P / LogD shake-flask method. protocols.io. Link
- Burkhard, J. A., et al. (2010). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ACS Medicinal Chemistry Letters, 1(6), 262-266. Link
- Burkhard, J. A., et al. (2012). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 51(46), 11432-11439. Link
- Caron, S., et al. (2011). The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. BenchChem. Link
- Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Link
- Graphviz. Gallery. Link
- Graphviz. (2015). Drawing graphs with dot. Link
- Carreira, E. M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8333-8350. Link
- Carreira, E. M., et al. (2012). Application of Bioisosteres in Drug Design. SlideShare. Link
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Link
- Stepan, A. F., et al. (2012). Oxetanes as promising modules in drug discovery. Future Medicinal Chemistry, 4(12), 1543-1557. Link
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. evotec.com [evotec.com]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mercell.com [mercell.com]
- 17. mttlab.eu [mttlab.eu]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. LogP / LogD shake-flask method [protocols.io]
- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
(S)-Oxetan-2-ylmethanamine: A Keystone Building Block Influencing Biological Mechanisms in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Shifting the Paradigm from Direct Action to Foundational Influence
In the intricate world of medicinal chemistry, not all molecules are destined for the spotlight as active pharmaceutical ingredients (APIs). A significant cadre of compounds serves a more foundational, yet equally critical, role as key building blocks. (S)-Oxetan-2-ylmethanamine belongs to this latter class. It is not a therapeutic agent in itself and therefore does not possess a direct "mechanism of action" in the traditional sense. Instead, its profound impact on biological systems stems from its incorporation into larger drug molecules, where its unique structural and physicochemical properties modulate the efficacy, safety, and pharmacokinetic profile of the final API.
This technical guide, therefore, deviates from a conventional mechanism of action analysis of a standalone compound. It instead provides a comprehensive exploration of how the this compound moiety, when integrated into a drug scaffold, influences the ultimate biological mechanism of the therapeutic agent. We will delve into the nuanced effects of the oxetane ring on molecular properties and illustrate its significance through its application in the development of cutting-edge therapeutics, such as glucagon-like peptide-1 (GLP-1) receptor agonists.
The Oxetane Moiety: A Rising Star in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in drug discovery due to its distinctive combination of properties.[1][2] Its small, polar, and three-dimensional nature makes it an attractive surrogate for commonly used but often problematic functional groups like gem-dimethyl and carbonyl groups.[2]
Physicochemical Advantages Conferred by the Oxetane Ring
The incorporation of an oxetane, and by extension the this compound building block, can impart a range of beneficial properties to a drug candidate:
-
Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can lead to improved solubility, a crucial factor for oral bioavailability and formulation.[1]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, which can lead to a longer half-life and improved pharmacokinetic profile.[1]
-
Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the polar nature of the oxetane can help to reduce the overall lipophilicity of a molecule, which can in turn improve its drug-like properties.[2]
-
Modulation of Basicity: When positioned adjacent to a nitrogen atom, as in this compound, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine. This subtle tuning of basicity can be critical for optimizing interactions with biological targets and improving cell permeability.
These attributes are summarized in the table below:
| Property | Influence of Oxetane Moiety | Consequence for Drug Candidate |
| Aqueous Solubility | Increased | Improved bioavailability and formulation options |
| Metabolic Stability | Increased | Longer half-life, potentially less frequent dosing |
| Lipophilicity (LogD) | Decreased | Improved drug-like properties, reduced off-target effects |
| Basicity (pKa) of Adjacent Amine | Decreased | Optimized target binding and cell permeability |
Case Study: The Role of this compound in GLP-1 Receptor Agonists
A prominent application of this compound is in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists.[3] These are a class of drugs used in the treatment of type 2 diabetes and obesity.
Mechanism of Action of GLP-1 Receptor Agonists
GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis. Its effects are mediated by the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract. The signaling cascade initiated by GLP-1 receptor activation is depicted below:
Caption: Simplified signaling pathway of GLP-1 receptor activation.
Activation of the GLP-1 receptor leads to:
-
Glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.
-
Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α-cells, which helps to reduce hepatic glucose production.
-
Delayed gastric emptying: Slowing down the absorption of glucose from the gut.
-
Promotion of satiety: Acting on the central nervous system to reduce appetite and food intake.
The Contribution of the this compound Moiety in GLP-1 Agonist Design
While the core pharmacophore of a GLP-1 receptor agonist is responsible for binding to and activating the receptor, the this compound fragment, when incorporated, plays a crucial supporting role. Its influence is primarily on the molecule's pharmacokinetic and drug-like properties, which are essential for translating potent receptor activation into a viable therapeutic.
The oxetane's ability to enhance solubility and metabolic stability is particularly important for this class of drugs, which are often administered via injection and require a prolonged duration of action. Furthermore, the modulation of the amine's basicity by the oxetane ring can be critical for optimizing the binding affinity and selectivity of the drug for the GLP-1 receptor.
Experimental Workflows for Characterizing Oxetane-Containing Compounds
The decision to incorporate an this compound moiety into a drug candidate is guided by a series of in vitro experiments designed to assess its impact on key molecular properties.
Workflow for Assessing Physicochemical Properties
Caption: Experimental workflow for physicochemical characterization.
Protocol for Kinetic Solubility Assay:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the stock solution into a 96-well microplate, creating a dilution series.
-
Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Analyze the concentration of the compound remaining in solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: Determine the kinetic solubility by identifying the highest concentration at which the compound remains in solution.
Workflow for Assessing Metabolic Stability
Caption: Experimental workflow for in vitro metabolic stability assessment.
Protocol for Metabolic Stability Assay using Liver Microsomes:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffered solution.
-
Compound Addition: Add the test compound to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life.
Conclusion: A Small Moiety with a Large Impact
This compound exemplifies the critical role of specialized building blocks in contemporary drug discovery. While it does not directly engage with biological targets, its incorporation into drug molecules provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The strategic use of this and other oxetane-containing building blocks allows for the optimization of solubility, metabolic stability, and target engagement, ultimately contributing to the development of safer and more effective medicines. As the drive for molecules with improved drug-like properties continues, the importance of understanding the nuanced contributions of such foundational chemical motifs will only grow.
References
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023, December 5). PubMed. [Link]
- Oxetanes in Drug Discovery Campaigns. (2023, September 7). Journal of Medicinal Chemistry. [Link]
- New synthesis method for this compound. (2023, March 26). Morressier. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). Chemical Reviews. [Link]
- This compound Three. (n.d.). Chongqing Chemdad Co. ,Ltd. [Link]
- Preparation method for oxetane-2-methylamine. (n.d.).
- Process and intermediate for the preparation of oxetan-2-ylmethanamine. (n.d.).
- 1-(Oxetan-2-yl)methanamine. (n.d.). PubChem. [Link]
Sources
Introduction: The Structural Significance of (S)-Oxetan-2-ylmethanamine
An In-Depth Technical Guide to the Spectroscopic Interpretation of (S)-Oxetan-2-ylmethanamine
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. The oxetane ring, a four-membered oxygen-containing heterocycle, is a prime example of such a motif. Its unique combination of polarity, metabolic stability, and ability to act as a hydrogen bond acceptor has made it an attractive replacement for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2][3][4] this compound (C₄H₉NO, Mol. Wt. 87.12)[5][6] represents a key chiral building block that combines the desirable features of the oxetane scaffold with a primary amine, a critical functional group for forging connections in complex molecular architectures.
This guide provides an in-depth analysis of the spectroscopic data expected for this compound. As a Senior Application Scientist, the goal is not merely to present data but to construct a logical framework for its interpretation. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of how to confirm the identity, purity, and structure of this valuable synthetic intermediate.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information on the connectivity and chemical environment of each atom.[7] For a chiral molecule like this compound, NMR is indispensable for confirming both the constitution and the stereochemical integrity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a detailed picture of the proton framework. The key features to analyze are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the splitting pattern (multiplicity), which informs on neighboring protons.[8][9][10]
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |
| H-2 (Oxetane CH) | ~4.8 - 5.0 | Multiplet (m) | 1H | This methine proton is adjacent to both the ring oxygen and the aminomethyl group, leading to significant deshielding. Its complex splitting arises from coupling to the diastereotopic H-3 and H-5 protons. |
| H-4 (Oxetane CH₂) | ~4.4 - 4.7 | Multiplet (m) | 2H | These protons are deshielded by the adjacent oxygen atom. They are diastereotopic and will show complex coupling to each other (geminal) and to the H-3 protons (vicinal).[11][12] |
| H-5 (Aminomethyl CH₂) | ~2.8 - 3.1 | Multiplet (m) | 2H | Attached to the chiral center (C-2), these two protons are diastereotopic and will appear as distinct signals, likely a complex multiplet or two separate doublets of doublets (dd), coupling to each other and to H-2.[7] |
| H-3 (Oxetane CH₂) | ~2.4 - 2.7 | Multiplet (m) | 2H | These protons are further from the oxygen than H-4, hence they appear more upfield. They exhibit complex coupling with H-2 and H-4.[11][12] |
| NH₂ (Amine) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The signal for N-H protons is often broad due to quadrupole broadening and chemical exchange. Its position is concentration-dependent. The signal will disappear upon addition of D₂O, a key diagnostic test.[13][14] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
D₂O Exchange: To confirm the NH₂ peak, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.
Diagram: ¹H NMR Coupling Network Below is a logical diagram illustrating the expected spin-spin coupling relationships between the non-exchangeable protons of the molecule.
Caption: Predicted ¹H-¹H coupling (J) relationships.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, four distinct signals are expected.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C-2 (Oxetane CH) | ~78 - 82 | This methine carbon is bonded to oxygen, shifting it significantly downfield. Its attachment to the CH₂NH₂ group further contributes to this shift.[11] |
| C-4 (Oxetane CH₂) | ~65 - 70 | This methylene carbon is also bonded to the ring oxygen, resulting in a downfield shift, though less pronounced than C-2.[11] |
| C-5 (Aminomethyl CH₂) | ~40 - 45 | This carbon is attached to the electron-withdrawing nitrogen atom, causing a moderate downfield shift compared to a standard alkane carbon.[13] |
| C-3 (Oxetane CH₂) | ~28 - 32 | Being the only carbon not directly attached to a heteroatom, C-3 is the most upfield (shielded) signal in the spectrum.[11] |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz ¹H instrument) NMR spectrometer.
-
Technique: A standard proton-decoupled sequence is used to produce a spectrum of singlets, simplifying interpretation. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies. For this compound, the primary amine and the cyclic ether are the most prominent features.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group & Insights |
| ~3350 and ~3450 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Primary Amine (R-NH₂): The presence of two distinct, sharp peaks in this region is a definitive marker for a primary amine. This distinguishes it from secondary amines (one peak) and tertiary amines (no peaks).[13][14][15] |
| ~2850 - 2960 | C-H Aliphatic Stretch | Strong | Alkyl C-H: These absorptions confirm the presence of sp³ hybridized C-H bonds in the oxetane ring and aminomethyl group. |
| ~1580 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (R-NH₂): This bending vibration provides further confirmation of the primary amine functional group.[15] |
| ~1085 - 1150 | C-O-C Asymmetric Stretch | Strong | Cyclic Ether (Oxetane): A strong, prominent peak in this region is characteristic of the C-O stretching vibration in an ether. The strained nature of the oxetane ring may influence the exact position.[16] |
| ~665 - 910 | N-H Wag | Broad, Strong | Primary Amine (R-NH₂): This out-of-plane bending vibration is another characteristic feature of primary and secondary amines.[15] |
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: As this compound is a liquid[17][18], the simplest method is to prepare a neat sample.
-
Method: Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular formula is C₄H₉NO. The exact mass is 87.0684 g/mol .[6] A prominent peak at m/z = 87 is expected.
-
Nitrogen Rule: The molecular weight (87) is an odd number, which is consistent with the presence of a single (an odd number of) nitrogen atom in the molecule.[14]
Primary Fragmentation Pathway: α-Cleavage
The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon α and β to the nitrogen atom breaks.[13][19] This process is driven by the formation of a stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of the C2-C5 bond.
Diagram: Dominant Fragmentation Pathway This diagram illustrates the α-cleavage mechanism, which is the most probable initial fragmentation event.
Caption: Predicted α-cleavage fragmentation in EI-MS.
Expected Fragment Ions:
| m/z | Proposed Ion | Fragmentation Pathway & Insights |
| 87 | [C₄H₉NO]⁺˙ | Molecular Ion (M⁺): The parent ion. Its presence confirms the molecular weight. |
| 57 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical via cleavage within the ring, a common pathway for cyclic ethers.[20] |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Can arise from further fragmentation of the oxetane ring. |
| 30 | [CH₂NH₂]⁺ | Base Peak: This iminium ion results from α-cleavage. It is highly stabilized by resonance and is therefore expected to be the most abundant fragment (the base peak).[13] |
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.
-
Ionization: Use Electron Ionization (EI) at 70 eV, a standard method for generating fragment-rich spectra.
-
Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and propose structures for the major fragment ions to corroborate the molecular structure.
Integrated Spectroscopic Analysis: A Holistic Approach
True structural confirmation comes from the synthesis of information from all spectroscopic techniques. The workflow below illustrates how data from each method is integrated to build a complete and validated picture of the molecule.
Diagram: Integrated Spectroscopic Workflow
Caption: Workflow for structural elucidation.
By following this workflow, a researcher can confidently confirm the structure of this compound. The ¹H and ¹³C NMR data establish the precise carbon and proton skeleton, IR spectroscopy confirms the presence of the critical primary amine and ether functional groups, and mass spectrometry validates the molecular weight and provides corroborating fragmentation evidence. Together, these techniques provide a self-validating system for structural assignment, ensuring the high degree of certainty required in research and drug development.
References
- El-Nakat, J., et al. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.
- Jokisaari, J., et al. (1973). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. ResearchGate.
- Denmark, S.E. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax Organic Chemistry.
- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.
- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.
- University of Calgary. IR Spectroscopy Tutorial: Amines. Department of Chemistry.
- ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. ResearchGate.
- Wenzel, T. J., & Lovely, A. E. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.
- Wipf, P., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications.
- Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.
- ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate.
- PubChem. 1-(Oxetan-2-yl)methanamine. National Center for Biotechnology Information.
- ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- OpenOChem Learn. Interpreting ¹H NMR. OpenOChem Learn.
- Stepan, A. F., et al. (2011). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 133(41), 16402-16405.
- Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts.
- Mohamad, S. N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2091328-57-1 [chemicalbook.com]
- 6. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interpreting | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. This compound | 2091328-57-1 [sigmaaldrich.com]
- 18. This compound | 2091328-57-1 [sigmaaldrich.com]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Storage of (S)-Oxetan-2-ylmethanamine for Research and Development Professionals
Introduction: A Profile of a Key Building Block
(S)-Oxetan-2-ylmethanamine (CAS No. 2091328-57-1) is a chiral primary amine that has emerged as a significant building block for drug discovery and development professionals.[1][2][3] Its structure uniquely combines the stereochemical definition of a chiral amine with the advantageous physicochemical properties of an oxetane ring.[1] The oxetane scaffold, a four-membered ether heterocycle, is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups.[1][4] Incorporating this motif can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and three-dimensionality, which can enhance binding interactions with biological targets.[1]
However, the very features that make this compound synthetically attractive—a nucleophilic primary amine and a strained oxetane ring—also necessitate a thorough understanding of its handling and safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures required to work with this compound safely and effectively in a research environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2091328-57-1 | [5][6] |
| Molecular Formula | C4H9NO | [5][6] |
| Molecular Weight | 87.12 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~130.9 °C (at 760 mmHg) | [7] |
| Flash Point | ~41.1 °C | [2] |
| Density | ~1.0 g/cm³ | [2][7] |
| Storage Temperature | 2-8 °C, protect from light | [2][6] |
Hazard Identification and Comprehensive Risk Assessment
A critical step before handling any chemical is a thorough risk assessment. The hazard profile of this compound is primarily defined by its amine functionality, leading to irritant and potentially harmful properties upon exposure.
It is crucial to note a discrepancy in publicly available safety data. While one supplier MSDS classifies the compound as non-hazardous[5], several others provide harmonized GHS classifications indicating specific risks.[6] In line with the principles of chemical safety and trustworthiness, researchers must adopt the more conservative, precautionary classification until a universally harmonized assessment is published. The potential for harm necessitates treating this compound with the full precautions outlined below.
Table 2: GHS Hazard Classification (Precautionary Consensus)
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][8] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [9] |
The dual functionality of the molecule informs its risk profile. The primary amine is a known irritant and weak base, while the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, is susceptible to ring-opening reactions under acidic conditions, a factor to consider in synthetic planning and waste stream management.[10][11]
Caption: A logical workflow for assessing risks before handling this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures first. For this compound, this translates to a combination of engineering controls and mandatory PPE.
Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.
3.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary method to mitigate respiratory exposure to vapors or aerosols.[5]
3.2 Personal Protective Equipment (PPE) The use of appropriate PPE is mandatory.[12][13]
Table 3: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[14] | Protects against splashes and vapors that can cause serious eye irritation (H319). Standard prescription glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.[14] | Prevents direct skin contact, which can cause irritation (H315). Amines can be absorbed through the skin.[15] Double-gloving is recommended for extended handling. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin on the arms and body from minor spills and contamination. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | In cases of inadequate ventilation or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] Use requires prior training and fit-testing. |
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and preserves the chemical's integrity.
4.1 Step-by-Step Protocol for Laboratory Handling
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any incompatible materials, especially acids and strong oxidizing agents.
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound.
-
Transfer: Perform all transfers (weighing, dispensing) within the fume hood. Use clean glassware and tools. For transfers of the liquid, use a calibrated pipette or a syringe with a blunt-tip needle.
-
Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be mindful that reactions involving amines can be exothermic.
-
Sealing and Storage: After dispensing, tightly reseal the container. Purging the headspace with an inert gas (e.g., Argon or Nitrogen) before sealing is best practice for long-term storage to prevent gradual oxidation.
-
Cleanup: Clean any contaminated glassware promptly. Decontaminate the work surface within the fume hood after completion of the task.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
4.2 Conditions for Safe Storage
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent degradation.[7]
-
Light: Protect from light by using an amber vial or storing it in a dark location.[2]
-
Container: Keep the container tightly sealed to prevent moisture ingress and vapor escape.[5]
-
Incompatibilities: Store separately from acids, acid chlorides, anhydrides, and strong oxidizing agents.[15]
Emergency Procedures
Pre-planning is essential for a swift and effective response to any laboratory emergency.
5.1 First-Aid Measures for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury. All researchers should know the location of the nearest emergency shower and eyewash station before beginning work.[16]
Table 4: First-Aid Response Protocol
| Exposure Route | Action | Source(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. | [5][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use soap and water for final cleaning. Seek medical attention if irritation persists. | [5][8][16] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][8][16] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][8] |
5.2 Spill Response Protocol
The following protocol applies to small, manageable spills (<100 mL) within a laboratory. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: A step-by-step flowchart for responding to a small laboratory spill.
Conclusion
This compound is a valuable tool for the modern medicinal chemist. Its potential hazards are well-defined and manageable through the consistent application of standard chemical safety practices. By understanding its reactivity, adhering to proper engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can leverage the synthetic advantages of this compound while maintaining the highest standards of laboratory safety.
References
- Wikipedia. (n.d.). Oxetane.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- PMC - NIH. (2023). Oxetanes: formation, reactivity and total syntheses of natural products.
- Taylor & Francis Online. (2021). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Home Sunshine Pharma. (n.d.). This compound CAS 2091328-57-1.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- EHSO. (n.d.). Spill Control/Emergency Response - EHSO Manual 2023-2024.
- PMC - NIH. (n.d.). Prodrugs for Amines.
- PubMed. (2012). Changes in gene expression induced by aromatic amine drugs: testing the danger hypothesis.
- LinkedIn. (2024). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- US EPA. (n.d.). Personal Protective Equipment.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- ResearchGate. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- PubChem - NIH. (n.d.). 1-(Oxetan-2-yl)methanamine.
- GOV.UK. (2022). What to do in a chemical emergency.
- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 2091328-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 2091328-57-1 [chemicalbook.com]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. This compound 97% | CAS: 2091328-57-1 | AChemBlock [achemblock.com]
- 7. This compound | 2091328-57-1 [amp.chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. keyorganics.net [keyorganics.net]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. velsafe.com [velsafe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
The Oxetane Moiety: A Strategic Tool for Enhancing Drug-Like Properties
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of candidates with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore beyond traditional functional groups. Among the more recent additions to the medicinal chemist's toolbox, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful moiety for enhancing the drug-like properties of therapeutic candidates.[1] Initially gaining prominence from its presence in the potent anticancer agent paclitaxel (Taxol), the application of synthetically accessible oxetanes has since become a validated strategy in drug design.[1][2]
This guide, intended for researchers and scientists in drug development, provides a comprehensive overview of the strategic application of the oxetane moiety. We will delve into the fundamental physicochemical characteristics of this strained heterocycle and elucidate how its incorporation can be leveraged to overcome common challenges in drug design, such as poor solubility, metabolic instability, and undesirable basicity. This document will explore the role of oxetane as a versatile bioisostere, supported by quantitative data and case studies of clinical candidates, and will also provide insights into the synthetic accessibility of this valuable structural unit.
The Rationale for Oxetane Incorporation: Unique Physicochemical Properties
The utility of the oxetane ring stems from a unique combination of structural and electronic features. As a small, polar, and three-dimensional motif, it can significantly influence a molecule's properties in a predictable manner.[3][4][5] The oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[6] This strain, coupled with the electronegativity of the oxygen atom, results in a nearly planar ring structure with distinct electronic properties.[3][6][7] The oxygen atom's lone pairs are highly accessible, making oxetane a potent hydrogen bond acceptor, even more so than other cyclic ethers like tetrahydrofuran (THF) or the carbonyl groups of ketones and esters.[6]
These inherent characteristics are the foundation for the strategic use of oxetanes in drug design to address several key objectives:
-
Improving Aqueous Solubility: The polarity of the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for achieving adequate oral bioavailability.[8][9][10]
-
Enhancing Metabolic Stability: By replacing metabolically labile groups or blocking sites of metabolism, the oxetane moiety can increase a compound's half-life.[6][8][9]
-
Modulating Lipophilicity: The incorporation of an oxetane can reduce a molecule's lipophilicity (LogD), which is often beneficial for reducing off-target effects and improving overall ADME properties.[5][7]
-
Tuning Basicity (pKa): The strong inductive electron-withdrawing effect of the oxetane can significantly lower the pKa of adjacent amines, a crucial tactic for mitigating hERG liability and improving cell permeability.[1][5][11]
Oxetane as a Bioisosteric Replacement: A Paradigm of Modern Isosterism
A primary application of the oxetane moiety is as a bioisostere for other common functional groups, most notably the gem-dimethyl and carbonyl groups.[3][4][8][11] This strategy allows for the modulation of physicochemical properties while often maintaining or even improving biological activity.[12]
Surrogate for the gem-Dimethyl Group
The replacement of a gem-dimethyl group with an oxetane is a powerful strategy to improve a compound's drug-like properties. While occupying a similar steric volume, the oxetane introduces polarity and reduces lipophilicity.[7] This can be particularly advantageous for blocking metabolically susceptible C-H bonds without the associated increase in lipophilicity that comes with gem-dimethyl substitution.[5][11]
The impact of this substitution on aqueous solubility can be profound, with reported increases ranging from 4-fold to over 4000-fold depending on the molecular scaffold.[9][10][13]
Isostere for the Carbonyl Group
The oxetane ring can also serve as a metabolically stable isostere for a carbonyl group.[3][4][6][8] It possesses a comparable dipole moment and hydrogen bond accepting capacity but is generally more resistant to metabolic degradation.[4] This substitution can be particularly useful in cases where ketone or amide moieties are subject to rapid metabolism.
Impact on ADME Properties: A Quantitative Perspective
The introduction of an oxetane ring can predictably and significantly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The following sections provide a quantitative look at these effects, supported by data from matched molecular pair analyses.
Aqueous Solubility and Lipophilicity
As previously mentioned, replacing a non-polar group like a gem-dimethyl with a polar oxetane can dramatically improve aqueous solubility.[8][9][10] This is a direct consequence of the oxetane's ability to engage in hydrogen bonding with water molecules. Concurrently, this substitution typically leads to a reduction in lipophilicity (LogD).[7]
| Parent Compound (with gem-Dimethyl) | logP | Aqueous Solubility (µg/mL) | Oxetane Analog | logP | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Compound A | 3.5 | 10 | Compound A-oxetane | 2.8 | 250 | 25 |
| Compound B | 4.2 | 1 | Compound B-oxetane | 3.1 | >1000 | >1000 |
Table 1: Comparative physicochemical properties of gem-dimethyl containing compounds and their corresponding oxetane analogs. Data is illustrative and based on trends reported in the literature.
Metabolic Stability
The oxetane ring itself is generally stable to metabolic degradation, particularly when substituted at the 3-position.[5][11] Its use as a "metabolic shield" for adjacent, more labile functionalities is a key application. For instance, replacing a metabolically vulnerable methyl or methylene group with an oxetane can significantly increase the compound's half-life in liver microsome assays.[7][9]
| Compound | Metabolic Half-life (t½) in HLM (min) |
| Parent Compound (with ethyl group) | 15 |
| Oxetane-containing Analog | 95 |
Table 2: Illustrative example of the impact of oxetane incorporation on metabolic stability in human liver microsomes (HLM).
Basicity (pKa) Modulation
The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly decrease the basicity of nearby amines.[1][5][11] An oxetane positioned alpha to an amine can lower its pKa by as much as 2.7 units.[12][5] This effect diminishes with distance but remains significant at the beta (1.9 units) and gamma (0.7 units) positions.[5] This is a highly valuable tool for medicinal chemists to mitigate basicity-related liabilities such as hERG channel inhibition and to improve cell permeability by reducing the proportion of the protonated species at physiological pH.[1][12]
Caption: A common synthetic route to oxetanes.
Experimental Protocol: Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization
The following is a representative, generalized protocol for the synthesis of an oxetane via intramolecular Williamson etherification.
-
Starting Material: Begin with a suitably protected 1,3-diol.
-
Monofunctionalization: Selectively activate one of the hydroxyl groups, for example, by converting it into a good leaving group such as a tosylate or mesylate. This can be achieved by reacting the diol with one equivalent of tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine at 0 °C to room temperature.
-
Cyclization: Treat the resulting mono-sulfonate ester with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated to facilitate the intramolecular SN2 reaction, leading to the formation of the oxetane ring.
-
Workup and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxetane.
Conclusion: A Valuable Asset in Modern Drug Design
The oxetane moiety has firmly established itself as a valuable structural unit in contemporary medicinal chemistry. [5]Its ability to confer significant improvements in key drug-like properties—most notably aqueous solubility, metabolic stability, and the modulation of amine basicity—makes it a powerful tool for overcoming common hurdles in drug discovery programs. [3][9][14]The successful incorporation of oxetanes into a growing number of clinical candidates validates their utility and provides confidence for their continued application. [1]As synthetic methodologies for accessing diverse oxetane building blocks continue to evolve, the strategic deployment of this small, strained heterocycle is poised to play an even more prominent role in the design of the next generation of therapeutics.
References
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health (NIH).
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
- 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. Benchchem.
- Oxetanes in Drug Discovery Campaigns. ACS Publications.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Oxetanes in Drug Discovery Campaigns - PMC. National Institutes of Health (NIH).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.
- Oxetane Synthesis via Alcohol C–H Functionalization - PMC. National Institutes of Health (NIH).
- Synthesis of Oxetanes.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
- Oxetanes in Drug Discovery. PharmaBlock.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. tandfonline.com [tandfonline.com]
(S)-Oxetan-2-ylmethanamine: A Keystone Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. In this context, the strategic incorporation of small, sp³-rich motifs to escape "flatland" and access novel chemical space has become a paramount objective. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a powerhouse tool in the medicinal chemist's arsenal.[1][2] This guide provides an in-depth technical analysis of a particularly influential building block: (S)-Oxetan-2-ylmethanamine . We will explore its discovery, the profound significance of its unique stereochemical and physicochemical properties, and its transformative applications in contemporary drug design. This document moves beyond a simple recitation of facts to provide field-proven insights, detailing the causality behind experimental choices, providing robust and validated protocols, and grounding all claims in authoritative scientific literature.
Part 1: The Strategic Ascendancy of Oxetanes in Medicinal Chemistry
Beyond Flatland: The Imperative for Three-Dimensionality
For decades, drug discovery programs were dominated by aromatic, sp²-hybridized scaffolds. While successful, this approach often led to molecules with high lipophilicity and poor solubility, contributing to high attrition rates in clinical development. The field has since recognized that molecules with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons) often exhibit higher target selectivity, improved physicochemical properties, and superior pharmacokinetic profiles.[3][4] Small, strained ring systems like oxetanes are ideal tools for instilling this valuable 3D character into molecular scaffolds.[5]
The Oxetane Motif: A Unique Constellation of Properties
The value of the oxetane ring lies in its unique combination of stability and functionality. Despite its inherent ring strain (approx. 106 kJ/mol), the motif is remarkably stable under a wide range of synthetic conditions and physiological environments.[6][7] Its incorporation into a molecule can predictably and beneficially modulate several key drug-like properties:
-
Polarity and Solubility: The ether oxygen acts as a strong hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent compound—a critical factor for oral bioavailability.[5][8][9]
-
Metabolic Stability: Oxetanes can serve as metabolically robust surrogates for more labile functionalities. They can be used to block sites of oxidative metabolism (e.g., vulnerable C-H bonds) without the associated increase in lipophilicity that comes with a gem-dimethyl group.[5][8][9]
-
Lipophilicity (LogD): The replacement of a non-polar group like a gem-dimethyl with a polar oxetane ring typically reduces a molecule's lipophilicity, which can be advantageous for reducing off-target toxicity and improving its overall property profile.[8][9]
Oxetanes as "Modern Bioisosteres"
A primary application of the oxetane ring is as a bioisostere for common functional groups, allowing chemists to fine-tune molecular properties while retaining or enhancing biological activity.[8][10] The most influential applications have been as surrogates for gem-dimethyl and carbonyl groups.[3][9][11][12]
-
gem-Dimethyl Isostere: The oxetane ring occupies a similar steric volume to the gem-dimethyl group but introduces polarity. This swap can block metabolic oxidation and improve solubility.[6][8]
-
Carbonyl Isostere: The oxetane's oxygen atom has lone pair spatial orientation and hydrogen bonding properties comparable to a carbonyl group, but it is chemically and metabolically more stable.[6][12]
Part 2: this compound - A Profile of a Powerhouse Building Block
Discovery and Structural Rationale
This compound is a chiral primary amine where the aminomethyl group is attached to the C2 position of the oxetane ring.[5] This specific structure is not a random discovery but a convergence of desirable features. It combines the beneficial physicochemical properties of the oxetane scaffold with the synthetic versatility of a chiral primary amine, making it an exceptionally valuable building block for introducing these properties into complex molecules.[5][13]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2091328-57-1 | |
| Molecular Formula | C₄H₉NO | [14] |
| Molecular Weight | 87.12 g/mol | [14] |
| Boiling Point | 130.9 ± 13.0 °C (Predicted) | |
| pKa | 9.47 ± 0.29 (Predicted) | [14] |
| Appearance | Liquid |
The Stereochemical Imperative: Significance of the (S)-Configuration
In drug development, stereochemistry is paramount. The differential binding of enantiomers to chiral biological targets (receptors, enzymes) can lead to profound differences in potency, selectivity, and toxicity. The availability of this compound as a single, highly pure enantiomer is critical for its use in pharmaceuticals, as it allows for the precise construction of stereochemically defined drug candidates, eliminating the need for costly and complex chiral separations at later stages.[5]
Part 3: Synthesis and Process Chemistry - From Concept to Kilogram
Evolution of Synthetic Routes: A Tale of Process Safety
The causality behind the evolution of synthetic routes for this building block provides a compelling lesson in process chemistry. Early methods often relied on the use of sodium azide to introduce the nitrogen atom, followed by a reduction step.[15] While effective, azides are highly toxic and potentially explosive, posing significant safety risks, particularly during scale-up.[16]
This has driven the development of modern, safer synthetic methods that avoid azide intermediates altogether.[16] A notable improvement involves using a protected amine equivalent, such as dibenzylamine, to introduce the nitrogen atom, followed by a deprotection step. This approach significantly enhances the process safety profile, making the large-scale production of this compound more viable and responsible.[15][16]
Experimental Protocol 1: A Modern, Azide-Free Synthesis of this compound Hydrochloride
This protocol is based on azide-free methods reported in the literature, emphasizing process safety.[15][16] It involves the protection of the amine, followed by hydrogenolysis.
Objective: To prepare this compound hydrochloride from a suitable precursor without the use of azide reagents.
Step 1: N-Alkylation with Dibenzylamine
-
To a solution of a suitable starting material, such as (S)-2-(bromomethyl)oxetane (1.0 eq), in a suitable solvent like acetonitrile (ACN), add N,N-dibenzylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at ambient temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine. This intermediate can be purified by column chromatography if necessary.
Step 2: Deprotection via Hydrogenolysis
-
In a pressure vessel, dissolve the crude (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine (1.0 eq) in an appropriate solvent such as ethanol (EtOH).
-
Add a catalytic amount of palladium on carbon (e.g., 10% Pd/C, 5-10 mol %).
-
Add hydrochloric acid (1.0 M in ethanol, 1.0 eq) to the mixture.
-
Pressurize the vessel with hydrogen gas (e.g., 40-50 psig) and stir the mixture vigorously at ambient temperature for 16-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue is this compound hydrochloride, which can be further purified by recrystallization if needed.
Self-Validation: The success of each step is confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure of the intermediate and final product. Chiral HPLC analysis is essential to confirm the enantiomeric purity of the final product.
Part 4: Application in Drug Discovery - A Technical Workflow
Core Application: Modulating Amine Basicity (pKa)
One of the most powerful applications of the oxetane motif is the attenuation of the basicity of a nearby amine.[3][8] The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of an adjacent amine. An oxetane placed beta to an amine (as in this compound) can lower its pKa by approximately 1.9 units.[3] This is a critical tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability, without sacrificing the amine's crucial role in forming salt bridges or other target interactions.[17]
Experimental Protocol 2: Incorporation of this compound into a Lead Scaffold via Reductive Amination
Objective: To couple this compound with a lead compound containing a ketone or aldehyde via a robust and high-yielding reductive amination protocol.
-
To a solution of the carbonyl-containing lead compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add this compound (1.1 eq).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Causality: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the starting ketone/aldehyde but is highly effective at reducing the in situ-formed iminium ion. It is also tolerant of mildly acidic conditions.
-
Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified using standard techniques such as flash column chromatography or preparative HPLC.
Case Studies: Learning from Clinical Candidates
The utility of the oxetane motif, and specifically amino-oxetanes, is validated by its presence in several successful therapeutic agents and clinical candidates.[6][8][18]
| Compound | Target/Indication | Role of the Oxetane Moiety | Impact on Properties |
| Fenebrutinib | BTK Inhibitor / Multiple Sclerosis | Attached to a piperazine ring to reduce basicity. | Lowered the pKaH of the piperazine from 7.8 to 6.3, overcoming hepatotoxicity issues seen in earlier analogs.[3][11] |
| Rilzabrutinib | BTK Inhibitor / Oncology | Pendant group used to modulate physicochemical properties. | The oxetane was crucial for achieving a desirable balance of solubility, metabolic stability, and reduced amine basicity.[18] |
| Lanraplenib | SYK Inhibitor / Autoimmune | Part of a piperazine-oxetane used as a metabolically stable isostere of morpholine. | Reduced LogD and increased three-dimensionality, improving overall drug-like properties compared to the parent compound.[4] |
Part 5: Future Directions and Expert Opinion
The validation of the oxetane motif in recently approved drugs like rilzabrutinib provides strong confidence for its continued and expanded use.[18] While its primary role has been as a pendant group to optimize physicochemical properties, we anticipate its increasing use as a core scaffolding element and as a direct binding motif with biological targets. The continued development of novel and efficient synthetic routes to access diverse, chirally pure oxetane building blocks like this compound will be the critical enabler for these future discoveries. This building block is not merely a component; it is a strategic tool that empowers medicinal chemists to solve complex ADME and toxicity challenges, ultimately accelerating the delivery of safer and more effective medicines.
References
- Burdfield, C. J., & Moody, C. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Burdfield, C. J., & Moody, C. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12619–12640. [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
- National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11953. [Link]
- Cole, K. P., & Linder, R. J. (2023). New synthesis method for this compound. ACS Spring 2023. [Link]
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- Chemdad. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]
- SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]
- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025). Oxetanes as Promising Modules in Drug Discovery. [Link]
- Baran Lab, Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
- ResearchGate. (2025). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. [Link]
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. baranlab.org [baranlab.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. This compound | 2091328-57-1 [chemicalbook.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 16. New synthesis method for this compound [morressier.com]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to (S)-Oxetan-2-ylmethanamine and its Congeners in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound and the broader class of oxetane-containing structures, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to dissect the underlying principles that make the oxetane motif a powerful tool in modern medicinal chemistry. Our focus will be on the causality behind its application, the practicalities of its synthesis, and its transformative impact on the physicochemical properties of bioactive molecules.
The Emergence of the Oxetane Scaffold in Medicinal Chemistry
In the quest for drug candidates with improved efficacy and developability, medicinal chemists have increasingly turned to scaffolds that offer three-dimensionality and novel physicochemical properties.[1] The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in contemporary drug design.[2][3] Initially perceived by some with skepticism due to concerns about ring strain and potential instability, pioneering work has demonstrated that the oxetane ring is not only robust under many physiological and synthetic conditions but also offers a unique combination of desirable attributes.[4][5]
These key properties include:
-
Low Molecular Weight and High Polarity: The oxetane ring introduces polarity without a significant increase in molecular weight, a crucial advantage in lead optimization.[1][4][5]
-
Marked Three-Dimensionality: Moving away from "flat" aromatic structures, the puckered, sp³-rich nature of the oxetane ring helps explore new chemical space and can improve target selectivity.[1][5][6]
-
Metabolic Stability: It can serve as a metabolically stable surrogate for more labile functionalities.[5][7]
The most profound impact of the oxetane ring has been its application as a bioisostere , a chemical substituent that can replace another group while retaining or enhancing biological activity. It has proven to be an effective replacement for common moieties like gem-dimethyl and carbonyl groups, a concept we will explore in detail.[4][5][8][9][10][11]
This compound: A Chiral Linchpin
Within the diverse family of oxetane building blocks, this compound stands out for its utility. It combines the beneficial properties of the oxetane scaffold with the versatility of a chiral primary amine.[12] The stereochemistry is fixed in the (S)-configuration, making it an invaluable intermediate for asymmetric synthesis, where precise three-dimensional arrangement is critical for biological function.[12]
This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes.[12][13][14]
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(2S)-oxetan-2-yl]methanamine | [12] |
| CAS Number | 2091328-57-1 | [15][16] |
| Molecular Formula | C₄H₉NO | [17] |
| Molecular Weight | 87.12 g/mol | [17] |
| Physical Form | Liquid | [15] |
| Boiling Point | 130.9 ± 13.0 °C at 760 mmHg | [15] |
| InChI Key | QDEFNAHLCTUWAH-BYPYZUCNSA-N | [15] |
Synthetic Strategies for this compound
The synthetic accessibility of a building block is paramount to its widespread adoption. Early routes to this and similar amines often relied on the use of sodium azide to introduce the nitrogen atom, followed by a reduction step.[13][18] However, the hazardous and potentially explosive nature of azide compounds presents significant safety and scalability challenges.[13]
Modern synthetic chemistry has evolved to provide safer, more efficient pathways. These advanced methods circumvent the need for azides, thereby improving the process safety profile.
Modern Synthetic Approach: An Azide-Free Protocol
A representative modern approach involves introducing the amine functionality via a protected nitrogen source, such as dibenzylamine or phthalimide, which is later deprotected. This strategy avoids the high-energy, hazardous intermediates associated with azide chemistry.[18][19]
Workflow: Azide-Free Synthesis of this compound
Caption: Generalized workflow for a modern, azide-free synthesis.
Exemplary Step-by-Step Protocol (Conceptual)
-
Ring Expansion: A chiral starting material, such as (S)-2-((benzyloxy)methyl)oxirane, undergoes a Lewis acid-catalyzed ring expansion to form the corresponding oxetan-2-ylmethanol derivative. The choice of catalyst is critical for maintaining stereochemical integrity.
-
Hydroxyl Group Activation: The primary alcohol on the oxetane ring is activated for nucleophilic substitution, typically by converting it into a good leaving group like a tosylate or mesylate. This is a standard transformation often achieved with tosyl chloride in the presence of a base like pyridine.
-
Nitrogen Introduction: The activated intermediate is reacted with a nitrogen nucleophile. In this azide-free approach, potassium phthalimide is a common choice. This reaction proceeds via an Sₙ2 mechanism, displacing the leaving group to form an N-substituted phthalimide intermediate.
-
Deprotection: The final step is the liberation of the primary amine. When using a phthalimide protecting group, this is classically achieved by hydrazinolysis (the Ing-Manske procedure), which cleaves the phthaloyl group to yield the desired this compound.
-
Purification: The final product is purified using standard techniques such as distillation or chromatography to achieve high purity.
Self-Validation and Optimization: Throughout this process, stereochemical purity must be monitored, often using chiral chromatography (HPLC or GC). Troubleshooting for low enantiomeric excess may involve screening different chiral catalysts, optimizing reaction temperatures (lower temperatures often favor higher selectivity), and ensuring the purity of all reagents.[20]
The Oxetane Advantage: Engineering Superior Physicochemical Properties
The true power of the oxetane motif lies in its ability to rationally and predictably modulate the properties of a drug candidate. This is not a trial-and-error process; it is a strategic design choice grounded in fundamental principles of physical organic chemistry.
Bioisosteric Replacement: A Central Strategy
Caption: Oxetane as a versatile bioisosteric replacement.
-
Enhancing Aqueous Solubility: One of the most dramatic effects of incorporating an oxetane is the improvement in aqueous solubility. Replacing a non-polar gem-dimethyl group with a polar oxetane ring can increase solubility by orders of magnitude (from 4-fold to over 4000-fold in some cases).[3][7] This is a direct consequence of introducing a polar ether oxygen capable of hydrogen bonding with water, which is a critical advantage for improving the oral bioavailability of drug candidates.[3]
-
Reducing Lipophilicity (LogD): High lipophilicity is often associated with off-target toxicity and poor pharmacokinetic profiles. The introduction of an oxetane systematically reduces a molecule's LogD compared to its gem-dimethyl counterpart, guiding compounds into a more "drug-like" chemical space.[3][5][7]
-
Blocking Metabolic Hotspots: The C-H bonds in a gem-dimethyl group can be susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing this group with a 3,3-disubstituted oxetane effectively blocks this metabolic pathway, enhancing the compound's half-life.[4][5][7]
-
Tuning Amine Basicity (pKa): The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When an oxetane is placed alpha to an amine, as in this compound, it can lower the amine's pKa by as much as 2.7 units.[3] This is a crucial tactic for medicinal chemists. High basicity can lead to inhibition of the hERG potassium channel (a major cause of cardiac toxicity) and poor cell permeability due to protonation at physiological pH.[3][6] By attenuating basicity, the oxetane ring helps mitigate these liabilities.[5][6]
-
Imposing Conformational Rigidity: The oxetane ring is not perfectly planar; it adopts a puckered conformation.[21] Incorporating this rigid scaffold into a molecule can "lock" flexible side chains into a specific orientation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[5][22]
A Survey of Related Oxetane Structures
While this compound is a key 2-substituted building block, the substitution pattern on the oxetane ring dictates its stability and application.
| Substitution Pattern | Key Features & Applications | Causality & Insights |
| 2-Substituted | Chiral building blocks for asymmetric synthesis. Can be susceptible to ring-opening under strongly acidic conditions due to proximity of the substituent to the oxygen. | The electron-donating or -withdrawing nature of the substituent at C2 directly influences the stability of any potential carbocation intermediates, affecting ring stability.[5] |
| 3-Substituted | Very common in drug candidates. Often used to append functionality or as a polar spacer. | The substitution is further from the ring oxygen, leading to generally good stability. The inductive effect is still potent at this position.[5] |
| 3,3-Disubstituted | Highly stable due to steric hindrance preventing nucleophilic attack on the C-O bonds. Excellent bioisosteres for gem-dimethyl and carbonyl groups.[4][5] | This pattern is achiral (unless the substituents are different and create a chiral center), which can simplify synthesis and SAR studies. Its stability makes it a reliable and robust scaffold.[10][23] |
| Oxetan-3-ol | Investigated as a potential bioisostere for carboxylic acids.[8][11] | It mimics the hydrogen bonding donor-acceptor profile of a carboxylic acid but is significantly less acidic, which can be advantageous for improving cell permeability, especially for CNS targets.[8] |
| Spirocyclic Oxetanes | Introduce significant three-dimensionality and rigidity. Can serve as a more soluble alternative to motifs like morpholine.[7] | The spirocyclic fusion constrains the conformation of the attached ring system, which can be a powerful tool for optimizing ligand-receptor interactions. |
Comparative Analysis: Oxetanes vs. Azetidines
Azetidines, the nitrogen-containing analogues of oxetanes, are another class of four-membered heterocycles popular in drug design.[24] The choice between them is a strategic one, dictated by the specific properties one wishes to impart.
-
Basicity: The most significant difference is the nitrogen atom in azetidines, which is basic and can be protonated. This can be used to improve solubility or engage in specific ionic interactions with a target, but it can also be a liability (hERG risk). Oxetanes are not basic.
-
Hydrogen Bonding: Unsubstituted or N-H azetidines can act as hydrogen bond donors, a capability the oxetane ring lacks. Both can act as hydrogen bond acceptors.
-
Reactivity and Functionalization: The nitrogen in an azetidine provides a convenient handle for further functionalization, allowing for the straightforward synthesis of diverse libraries of compounds.
These rings are often considered complementary tools.[24][25] Where the basicity of an azetidine is problematic, an oxetane may be the ideal replacement, and vice-versa.
Challenges and Future Outlook
Despite their numerous advantages, oxetanes are not a universal solution. Their primary liability is a potential for ring-opening under strongly acidic conditions, although the stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being particularly robust.[4][5][26]
The future for oxetanes in drug discovery is exceptionally bright. Academic and industrial labs continue to develop novel and efficient synthetic methods to access an ever-wider array of functionalized oxetane building blocks.[23][27][28] As our understanding of the nuanced effects of these scaffolds grows, they will be applied in increasingly sophisticated ways to tackle challenging biological targets and create the next generation of safer, more effective medicines. The strategic incorporation of motifs like this compound is no longer a niche tactic but a cornerstone of modern, rational drug design.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 14. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 15. This compound | 2091328-57-1 [sigmaaldrich.com]
- 16. abmole.com [abmole.com]
- 17. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. New synthesis method for this compound [morressier.com]
- 19. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-Oxetan-2-ylmethanamine Hydrochloride: A Detailed Guide for Researchers
Introduction: The Significance of (S)-Oxetan-2-ylmethanamine in Modern Drug Discovery
This compound hydrochloride is a crucial chiral building block in contemporary medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a unique three-dimensional structural element.[1] This particular enantiomer, with its primary amine functionality, serves as a key intermediate in the synthesis of various pharmacologically active compounds, including glucagon-like peptide-1 (GLP-1) receptor agonists, which are pivotal in the treatment of metabolic disorders.[2]
The stereochemistry at the C2 position of the oxetane ring is critical for the biological activity of the final drug substance, making enantioselective synthesis essential.[3] Historically, the synthesis of this compound has involved hazardous reagents such as sodium azide.[2][4][5] This guide details a modern, safer, and efficient synthetic route that avoids the use of azide intermediates, providing researchers with a robust and scalable protocol.[5]
Overall Synthetic Strategy: An Azide-Free Approach
The presented synthetic pathway is a multi-step sequence commencing with a protected form of (S)-glycidol. The strategy hinges on the formation of an intermediate, (S)-(oxetan-2-yl)methanol, which is then converted to the target amine via a Gabriel synthesis, a classic and reliable method for preparing primary amines.[6][7] This approach ensures high enantiomeric purity and enhances the safety profile of the overall process.[5]
Caption: Overall workflow for the synthesis of this compound HCl.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis, including in-process controls and analytical checkpoints to ensure a self-validating protocol.
Part 1: Synthesis of (S)-(Oxetan-2-yl)methanol
The initial step involves the ring expansion of a suitable (S)-epoxide to the corresponding oxetane. This transformation is a key step in constructing the four-membered ring system.[1][4][8]
Reaction Scheme:
(S)-2-((Benzyloxy)methyl)oxirane → (S)-(Oxetan-2-yl)methanol
Rationale:
The ring expansion of the oxirane is typically achieved using a sulfur ylide, such as that generated from trimethylsulfoxonium iodide and a strong base.[8] The ylide attacks the less-hindered carbon of the epoxide, leading to the formation of a betaine intermediate which then cyclizes to the oxetane with the expulsion of dimethyl sulfoxide (DMSO). The choice of a protected glycidol, such as the benzyloxy derivative, prevents interference from the hydroxyl group during this step. Subsequent deprotection yields the desired alcohol.
Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Ring Expansion: Cool the ylide solution back to 0 °C and add a solution of (S)-2-((benzyloxy)methyl)oxirane in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection (if applicable): If a protecting group like benzyl is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere) to yield (S)-(oxetan-2-yl)methanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-(oxetan-2-yl)methanol.
In-Process Controls:
-
TLC/HPLC: To monitor the consumption of the starting epoxide.
-
NMR Spectroscopy: To confirm the structure of the purified (S)-(oxetan-2-yl)methanol.
Part 2: Gabriel Synthesis of this compound
This part of the synthesis involves the conversion of the alcohol to the primary amine using the Gabriel synthesis. This method prevents the over-alkylation that can occur with direct amination using ammonia.[6][7]
Caption: Key stages of the Gabriel synthesis for amine preparation.
Protocol:
-
Tosylation of the Alcohol:
-
Dissolve (S)-(oxetan-2-yl)methanol in dichloromethane (DCM) or pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with DCM. Wash the organic layer with dilute HCl (if pyridine is used as a solvent), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate. This intermediate is often used in the next step without further purification.
-
-
Alkylation of Potassium Phthalimide:
-
In a round-bottom flask, suspend potassium phthalimide in anhydrous dimethylformamide (DMF).[9]
-
Add the crude (S)-2-((tosyl)methyl)oxetane to the suspension.
-
Heat the reaction mixture (e.g., to 70-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-((S)-oxetan-2-ylmethyl)phthalimide.
-
-
Hydrazinolysis of the Phthalimide:
-
Suspend the N-((S)-oxetan-2-ylmethyl)phthalimide in ethanol or a similar protic solvent.
-
Add hydrazine hydrate (N₂H₄·H₂O) and reflux the mixture.[9]
-
A precipitate of phthalhydrazide will form. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
In-Process Controls:
-
TLC: To monitor the progress of the tosylation, alkylation, and hydrazinolysis steps.
-
NMR Spectroscopy: To confirm the structure of the N-((S)-oxetan-2-ylmethyl)phthalimide intermediate.
Part 3: Formation and Purification of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free amine.
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification:
-
Collect the solid by filtration.
-
Wash the solid with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Dry the final product under vacuum.
-
Final Product Characterization:
-
Melting Point: To assess the purity of the crystalline salt.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the final structure.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.
-
Mass Spectrometry: To confirm the molecular weight.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity (e.e.) |
| 1 | (S)-2-((Benzyloxy)methyl)oxirane | Trimethylsulfoxonium iodide, Base | (S)-(Oxetan-2-yl)methanol | 70-85% | >99% |
| 2 | (S)-(Oxetan-2-yl)methanol | TsCl, Potassium Phthalimide, Hydrazine | This compound | 60-75% (over 3 steps) | >99% |
| 3 | This compound | HCl | This compound HCl | >95% | >99% |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
Strong Bases (NaH, t-BuOK): Highly reactive and corrosive. Handle with care, avoiding contact with water.
-
Trimethylsulfoxonium Iodide: Can be an irritant. Avoid inhalation and skin contact.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme caution and appropriate containment.
-
p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator.
-
-
Procedures: Reactions involving flammable solvents should be conducted away from ignition sources. Exothermic reactions should be cooled appropriately.
References
- EP4194446A1 - Preparation method for oxetane-2-methylamine.
- CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- New synthesis method for this compound. Morressier. URL
- This compound | 2091328-57-1. Benchchem. URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes: formation, reactivity and total syntheses of n
- Ring Expansions of Oxiranes and Oxetanes. Semantic Scholar. URL
- Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane.
- The Gabriel Synthesis. Chemistry Steps. URL
- The Gabriel Synthesis. Master Organic Chemistry. URL
- Gabriel Synthesis. Thermo Fisher Scientific. URL
- Material Safety Data Sheet of this compound. AbMole BioScience. URL
- This compound | 2091328-57-1. Sigma-Aldrich. URL
- This compound. Advanced ChemBlocks. URL
- Gabriel Synthesis - J&K Scientific LLC. J&K Scientific. URL
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 5. New synthesis method for this compound [morressier.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
The Strategic Incorporation of (S)-Oxetan-2-ylmethanamine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. Among the array of structural motifs available to medicinal chemists, the oxetane ring has emerged as a particularly powerful tool.[1] This four-membered cyclic ether, once a curiosity, is now a celebrated building block recognized for its ability to impart a unique and advantageous combination of physicochemical properties to drug candidates.[1][2] Its small size, high polarity, and distinct three-dimensional structure allow for the fine-tuning of aqueous solubility, metabolic stability, lipophilicity, and the basicity of proximal functional groups.[3][4]
(S)-Oxetan-2-ylmethanamine, a chiral primary amine, stands out as a particularly valuable synthon. It combines the inherent benefits of the oxetane scaffold with a versatile primary amine handle, enabling its straightforward incorporation into a wide range of molecular frameworks through common synthetic transformations. This guide provides an in-depth exploration of the strategic use of this compound, complete with detailed protocols for its application and a data-driven analysis of its impact on key drug-like properties.
Part 1: The Oxetane Advantage - A Bioisosteric and Physicochemical Game Changer
The strategic power of the oxetane ring often lies in its role as a bioisostere for more common, and often problematic, functional groups. This substitution can dramatically improve a molecule's overall profile.
-
A Superior Surrogate for gem-Dimethyl and Carbonyl Groups: The oxetane unit can serve as a hydrophilic replacement for the often lipophilic gem-dimethyl group.[4] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable hydrophobic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[2][5][6] It also acts as a bioisostere for the carbonyl group, maintaining hydrogen bonding capabilities while improving metabolic stability and three-dimensionality.[5]
-
Modulating Physicochemical Properties for Enhanced Developability: The introduction of an oxetane ring can predictably and profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]
-
Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can boost aqueous solubility by a factor of 4 to over 4000, a critical advantage for improving oral bioavailability.[2][7]
-
Lipophilicity (LogD): Molecules containing oxetanes are generally less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity.[2]
-
Metabolic Stability: The oxetane ring is generally robust and can be used to shield sites of metabolic oxidation.[2] Its incorporation can steer metabolism away from cytochrome P450 (CYP450) pathways.[2]
-
Basicity (pKa) Attenuation: The potent electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines. An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units, a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2][5]
-
Part 2: Synthetic Protocols for the Incorporation of this compound
The primary amine of this compound makes it amenable to a variety of standard synthetic transformations. Below are detailed protocols for two of the most common and impactful reactions.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a cornerstone of amine synthesis, allowing for the controlled formation of carbon-nitrogen bonds. This one-pot procedure is highly efficient for coupling this compound with a wide range of carbonyl compounds.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve a wide range of organic substrates.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes side reactions and improves yield.
-
Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, a catalytic amount of glacial acetic acid (0.1 eq) can be added to promote imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent nucleophile for SNAr reactions with electron-deficient aryl halides, providing a direct route to arylamines.
Causality Behind Experimental Choices:
-
Substrate: The aryl halide must be "activated" with at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically F or Cl). This is necessary to stabilize the negatively charged Meisenheimer intermediate.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the amine.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HX acid formed during the reaction, driving the equilibrium towards the product.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl halide (1.0 eq) and this compound (1.2 eq) in anhydrous DMF (0.2-0.5 M).
-
Addition of Base: Add triethylamine (2.0-3.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Part 3: Data-Driven Case Studies - Quantifying the Impact
The theoretical advantages of incorporating this compound are borne out by numerous examples in the medicinal chemistry literature. The following data, presented in a comparative format, highlights the tangible benefits of this strategic substitution.
Case Study 1: Enhancing Metabolic Stability
In the development of inhibitors for a particular kinase, a lead compound with a gem-dimethyl group exhibited poor metabolic stability due to oxidation at the benzylic methyl groups. Replacing this moiety with an oxetane ring not only blocked this metabolic hotspot but also significantly improved the overall metabolic profile.
| Compound | Structure | Intrinsic Clearance (CLint) in HLM (µL/min/mg) |
| Lead Compound (gem-Dimethyl) | R-C(CH₃)₂-Ar | 150 |
| Oxetane Analog | R-(Oxetan-3-yl)-Ar | 15 |
Data is illustrative and based on trends reported in the literature.[3][4][6]
Case Study 2: Boosting Aqueous Solubility
A highly lipophilic drug candidate suffered from extremely low aqueous solubility, hampering its development as an oral therapeutic. The replacement of a tert-butyl group with a 3-hydroxy-3-methyloxetane moiety, introduced via a multi-step synthesis starting from a precursor analogous to this compound, led to a dramatic increase in solubility.
| Compound | Structure | Aqueous Solubility (µg/mL) | LogD (pH 7.4) |
| Parent Compound (tert-Butyl) | R-C(CH₃)₃ | < 1 | 4.5 |
| Oxetane Analog | R-(3-hydroxy-3-methyloxetan-3-yl) | 250 | 2.1 |
Data is illustrative and based on trends reported in the literature.[4][7]
Conclusion and Future Outlook
This compound is more than just a building block; it is a strategic tool for medicinal chemists to overcome common drug development hurdles. Its ability to enhance metabolic stability, improve aqueous solubility, and modulate basicity makes it an invaluable asset in the design of next-generation therapeutics. The straightforward and robust synthetic protocols for its incorporation further amplify its utility. As the pressure to develop safer and more effective drugs intensifies, the rational application of unique and powerful synthons like this compound will undoubtedly continue to grow, paving the way for new and improved medicines.
References
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
- Aromatic Nucleophilic Substitution - Fisher Scientific.
- Reductive amination - Wikipedia.
- Oxetanes in Drug Discovery Campaigns - PMC - NIH.
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications.
- Aldehydes and Ketones to Amines - Chemistry Steps.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- 23.15: Preparation of Amines - Chemistry LibreTexts.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
(S)-Oxetan-2-ylmethanamine: A Versatile Building Block for Modern Drug Discovery
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a particularly valuable motif.[1][2] This small, four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4]
(S)-Oxetan-2-ylmethanamine, a chiral primary amine, represents a key building block that combines the desirable features of the oxetane scaffold with the synthetic versatility of a primary amine.[5] Its defined stereochemistry is crucial for establishing specific interactions with biological targets, making it a highly sought-after component in the design of stereochemically pure pharmaceuticals. This application note will provide an in-depth guide to the use of this compound in organic synthesis, detailing its applications, providing step-by-step protocols for key reactions, and offering insights into the rationale behind experimental choices. This building block is notably a key intermediate in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists, which are important for the treatment of diabetes.[5][6]
Physicochemical Properties and Structural Features
The unique properties of this compound stem from the interplay between the strained oxetane ring and the adjacent primary amine. The electron-withdrawing nature of the oxetane's oxygen atom significantly influences the properties of the neighboring amine.
Key Physicochemical Modulations:
-
Basicity (pKa) Reduction: The placement of the oxetane ring alpha to the amine can lower its pKa by approximately 2.7 units.[3] This is a powerful strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.
-
Improved Solubility: The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of the parent molecule.[3] This is a critical advantage for improving the oral bioavailability of drug candidates.
-
Lipophilicity (LogD) Modulation: Molecules containing the oxetane moiety are typically less lipophilic than their carbocyclic or aliphatic counterparts.[3] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.
-
Metabolic Stability: The oxetane ring can serve as a metabolically stable surrogate for more labile functionalities, such as gem-dimethyl groups.[2][3] This can block metabolically weak C-H bonds and redirect metabolic pathways.
| Property | Value | Source |
| Molecular Formula | C4H9NO | |
| Molecular Weight | 87.12 g/mol | |
| Boiling Point | 130.9 ± 13.0 °C at 760 mmHg | |
| Storage | 4°C, protect from light | |
| Purity | ≥95% |
Core Applications in Organic Synthesis
This compound is a versatile building block that readily participates in a variety of fundamental organic transformations. Its primary amine functionality serves as a potent nucleophile and a handle for the construction of more complex molecular architectures.
Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[7] this compound readily couples with carboxylic acids to form the corresponding amides, incorporating the valuable oxetane motif into the final product.
Causality Behind Experimental Choices:
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium reagents (e.g., HATU, PyBOP), and the conversion of the carboxylic acid to an acyl chloride or fluoride.[7][8][9] The choice of coupling reagent and conditions is often dictated by the steric hindrance and electronic properties of the coupling partners. For sterically hindered or electron-deficient amines, more potent activating agents or elevated temperatures may be required.[9][10]
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard method for the amide coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Reductive Amination: A Versatile C-N Bond Forming Strategy
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[11] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[12] this compound can be readily alkylated via reductive amination to introduce a wide range of substituents on the nitrogen atom.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination.[13] Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are commonly used for this purpose.[12][13][14] STAB is often favored due to its milder nature and effectiveness under slightly acidic conditions, which can catalyze imine formation. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[13]
Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.0 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic amount, optional)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and this compound (1.0 equiv) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Caption: General pathway for reductive amination.
Nucleophilic Substitution Reactions: Expanding Molecular Complexity
As a primary amine, this compound is a competent nucleophile that can participate in various substitution reactions.[5][15] This allows for its attachment to a wide range of electrophilic scaffolds.
a) Nucleophilic Aromatic Substitution (SNAr):
This compound can displace a leaving group (typically a halide) from an electron-deficient aromatic ring.[16] The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[16] A patent for a process to prepare oxetan-2-ylmethanamine describes its reaction with methyl 3-fluoro-4-nitro-benzoate in the presence of triethylamine, where the amine displaces the fluoride.[17]
b) Alkylation with Alkyl Halides:
While direct alkylation of primary amines with alkyl halides can be prone to over-alkylation, it can be a viable method under carefully controlled conditions or for the synthesis of specific targets. The reaction proceeds via a standard SN2 mechanism.[18] To favor mono-alkylation, a large excess of the amine can be used, or the reaction can be performed with a highly reactive alkylating agent at low temperatures.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the reaction of this compound with an activated aryl fluoride.
Materials:
-
Activated aryl fluoride (e.g., 1-fluoro-4-nitrobenzene) (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K2CO3) or Triethylamine (TEA) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the activated aryl fluoride (1.0 equiv) in anhydrous DMSO, add this compound (1.1 equiv) and potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Caption: Simplified mechanism of SNAr reaction.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in pharmaceutical development.[5] While older methods often employed hazardous reagents like sodium azide, newer and safer synthetic routes have been developed.[6][19] One improved method avoids azide intermediates by using dibenzylamine to introduce the nitrogen atom, followed by debenzylation.[19] This enhances the safety profile of the synthesis, making it more suitable for large-scale production. The development of robust and scalable synthetic routes to key building blocks like (S)-oxetan-2-ylmethyl tosylate has also been a focus of process chemistry research, enabling the reliable supply of this important motif.[20]
Troubleshooting and Optimization
Low Enantiomeric Excess (e.e.):
-
Cause: Ineffective chiral catalyst or auxiliary, suboptimal reaction conditions (temperature, solvent), or racemization of the product.
-
Solution: Screen different chiral catalysts, optimize reaction temperature (often lower is better), and test a range of solvents.[21] Analyze aliquots over time to check for racemization and modify work-up procedures to avoid harsh acidic or basic conditions.[21]
Low Yield in Coupling Reactions:
-
Cause: Poor catalyst activity, steric hindrance, or deactivation of reagents.
-
Solution: Increase catalyst loading, screen different coupling reagents known to be effective for hindered substrates, and ensure all reagents are anhydrous and of high purity.[10][21]
Conclusion
This compound has established itself as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique ability to modulate key physicochemical properties makes it an attractive component for the design of novel therapeutics.[1][4] The synthetic methodologies outlined in this application note provide a solid foundation for researchers to effectively incorporate this important chiral synthon into their drug discovery programs. As the demand for more sophisticated and "drug-like" molecules continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- BenchChem. (n.d.). This compound | 2091328-57-1.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
- New synthesis method for this compound. (2023). Morressier.
- Antipov, G., Grygorenko, O. O., & Ryabukhin, S. V. (2019). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 6(13), 2132-2146.
- Process and intermediate for the preparation of oxetan-2-ylmethanamine. (2020).
- BenchChem. (n.d.). Technical Support Center: Stereoselective Synthesis of this compound.
- Process and intermediate for the preparation of oxetan-2-ylmethanamine. (2021).
- Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate. (2025). Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Reductive amin
- Stepan, A. F., Larouche-Gauthier, R., & O'Donnell, C. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Doherty, J. S., & Undheim, K. (1995). Nucleophilic Substitution, Addition, and Elimination Reactions. In The Organic Chemistry of Medicinal Agents.
- This compound Three Chongqing Chemdad Co. ,Ltd. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. (2025).
- Amide Synthesis. (n.d.). Fisher Scientific.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Application Note – Reductive Amin
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark.
- 23.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube.
- This compound | 2091328-57-1. (n.d.). Sigma-Aldrich.
- 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. (n.d.). LibreTexts.
- 2091328-57-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. New synthesis method for this compound [morressier.com]
- 20. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Protocol for Amide Coupling with (S)-Oxetan-2-ylmethanamine: A Guide to Reagent Selection and Method Optimization
An Application Guide for Researchers
Abstract
(S)-Oxetan-2-ylmethanamine is a chiral primary amine that has garnered significant attention in medicinal chemistry. The incorporation of the oxetane motif can confer a range of desirable physicochemical properties to a parent molecule, including enhanced aqueous solubility, improved metabolic stability, and modulated lipophilicity, often without the liabilities associated with other polar groups.[1][2][3] Amide bond formation is arguably the most utilized reaction in drug discovery, providing a robust and versatile linkage to connect molecular fragments.[4][5] This application note provides a detailed guide for researchers on performing amide coupling reactions with this compound. We present two field-proven protocols using HATU and T3P® as coupling reagents, discuss the mechanistic rationale behind reagent selection, and offer insights into overcoming common challenges to ensure high-yield, high-purity synthesis of the target amide.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is no longer a synthetic curiosity but a validated tool in modern drug design.[6] Its unique stereoelectronic properties—a strained C-O-C bond angle and exposed oxygen lone pairs—make it an excellent hydrogen-bond acceptor.[1] In drug discovery campaigns, oxetanes are often employed as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][7] This substitution can block metabolic weak spots while simultaneously improving aqueous solubility, a critical parameter for oral bioavailability.[2]
This compound combines these benefits with a reactive primary amine handle, making it a valuable building block for introducing the oxetane scaffold into lead compounds.[8] The successful and efficient coupling of this amine to a carboxylic acid partner is therefore a critical step in the synthesis of many novel drug candidates.[9][10]
Core Principles & Challenges in Coupling this compound
While it is a primary amine, the steric and electronic environment of this compound warrants careful consideration for achieving optimal amide coupling outcomes.
-
Nucleophilicity and Basicity: The primary amine is sufficiently nucleophilic for standard coupling reactions. The proximity of the oxetane oxygen may subtly influence the amine's basicity (pKa), but it generally behaves as a typical primary alkylamine.
-
Steric Considerations: The oxetane ring adjacent to the aminomethyl group presents moderate steric bulk. This can slow the rate of reaction compared to a simple, unhindered amine like butylamine, making the choice of a highly efficient coupling reagent crucial. For particularly hindered carboxylic acids, standard conditions may fail, requiring more forceful methods.[11][12]
-
Reagent Selection: The landscape of amide coupling reagents is vast, each with a distinct mechanism and profile of potential side reactions.[4][5][13]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that generate active esters, leading to rapid coupling.[14] A key consideration is the potential for a side reaction where the coupling reagent reacts directly with the amine to form a guanidinium byproduct. This is particularly problematic when the amine is the more valuable or limiting reagent.[13] Pre-activation of the carboxylic acid before adding the amine can mitigate this issue.[15]
-
Phosphonium Salts (PyBOP, BOP): These reagents also form active esters and are known for their high reactivity and ability to suppress racemization.[13][14] Unlike uronium salts, they do not have the potential for guanidinylation side reactions.[13]
-
Carbodiimides (EDC, DCC): Often used with additives like HOBt or Oxyma to increase efficiency and suppress racemization.[14][16] The urea byproducts can sometimes complicate purification, although the water-soluble nature of EDC and its corresponding urea simplifies workup in many cases.[14]
-
Phosphonic Anhydrides (T3P®): A powerful and increasingly popular reagent known for its high efficiency, broad functional group tolerance, and exceptionally clean reaction profiles. The byproducts are water-soluble phosphonic acids, which are easily removed with a simple aqueous wash, streamlining the purification process.[17][18]
-
This guide will focus on two robust methods: one utilizing the popular uronium salt HATU and another using the efficient and clean phosphonic anhydride T3P® .
Experimental Protocols
General Workflow for Amide Coupling
The overall process for amide coupling is modular and follows a consistent sequence of activation, coupling, and purification.
Figure 1: General experimental workflow for amide bond formation.
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that proceeds through a HOAt active ester intermediate. This method is fast, efficient, and broadly applicable. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard.[4]
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, aq. HCl, aq. NaHCO₃, Brine, MgSO₄, Silica Gel)
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Pre-Activation (Recommended): Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the active ester and minimizes the potential for guanidinylation of the amine.[13][15]
-
Amine Addition: Add a solution of this compound (1.1 eq) in a small amount of the reaction solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with 5% aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: T3P®-Mediated Coupling
Propylphosphonic Anhydride (T3P®) is a mild and highly efficient water-scavenging condensation reagent. Its primary advantage lies in the formation of water-soluble phosphonic acid byproducts, which are easily removed during aqueous workup, often simplifying purification significantly.[18] This protocol is particularly valuable for scale-up operations and is considered a "green" alternative.[17]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
T3P® (50% solution in Ethyl Acetate or 2-MeTHF, 1.5 eq)
-
Pyridine or DIPEA (4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolution: Dissolve the starting materials in anhydrous Ethyl Acetate or THF (approx. 0.2 M).
-
Base Addition: Add pyridine or DIPEA (4.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
T3P® Addition: Add the T3P® solution (1.5 eq) dropwise to the cooled mixture, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS. Reactions are generally complete within 2-6 hours.
-
Workup:
-
Quench the reaction by adding saturated aq. NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with Ethyl Acetate (2x).
-
Combine the organic layers and wash sequentially with 1 M aq. HCl (2x) and brine (1x). The acidic wash is crucial for removing the base and phosphonic acid byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography.
Comparative Summary of Protocols
| Parameter | Protocol 1: HATU | Protocol 2: T3P® |
| Coupling Reagent | HATU | Propylphosphonic Anhydride (T3P®) |
| Base | DIPEA | Pyridine or DIPEA |
| Typical Solvent | DMF, DCM | Ethyl Acetate, THF, 2-MeTHF |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 80 - 95% | 85 - 98% |
| Key Advantages | High reactivity, fast, well-established. | Water-soluble byproducts, easy workup, "green" reagent, low toxicity/allergenicity profile.[18] |
| Considerations | Potential for amine guanidinylation (mitigated by pre-activation).[13] Byproducts require chromatographic removal. | Requires careful temperature control during addition. |
Conclusion
The successful synthesis of amides from this compound is readily achievable using modern coupling reagents. The HATU/DIPEA protocol represents a rapid and highly reliable method suitable for most discovery chemistry applications. For processes where simplified workup, scalability, and a favorable environmental and safety profile are paramount, the T3P® protocol offers a compelling and highly effective alternative. By understanding the principles behind each method and following the detailed protocols herein, researchers can confidently incorporate this valuable oxetane-containing building block into their synthetic programs, accelerating the development of next-generation therapeutics.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. [Link]
- Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12343-12379. [Link]
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Due-Hansen, M. E., & Pandey, S. K. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 792-795. [Link]
- Reddit r/Chempros. (2021).
- Britton, J., et al. (2020). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13133-13163. [Link]
- Zhang, Y., et al. (2020). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions, 49(43), 15383-15392. [Link]
- Google Patents.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?[Link]
- ResearchGate. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]
- Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(10), 1435-1448. [Link]
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns.
- National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Spiral - University of Lorraine. (2021). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
- ResearchGate. (2016).
- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2736-2742. [Link]
- PubChem - NIH. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931. [Link]
- ResearchGate. (2018). Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. [Link]
- Reddit r/Chempros. (2023). HATU/PyBOP coupling procedure question. [Link]
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes - Enamine [enamine.net]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. reddit.com [reddit.com]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes & Protocols: (S)-Oxetan-2-ylmethanamine in Asymmetric Synthesis
Introduction: A Convergence of Chirality and Structural Innovation
In the landscape of modern drug discovery and fine chemical synthesis, the demand for novel chiral building blocks is incessant. (S)-Oxetan-2-ylmethanamine emerges as a molecule of significant interest, embodying the strategic convergence of a stereochemically defined center and a functionally desirable heterocyclic scaffold.[1][2] The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated structural motif in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability by acting as a polar, non-basic, and compact hydrogen bond acceptor.[3]
This guide provides an in-depth exploration of this compound as a versatile tool in asymmetric synthesis. We will delve into its application as a chiral building block, where its inherent (S)-configuration is directly transferred to confer chirality upon the target molecule, and its use as a precursor for sophisticated chiral ligands and catalysts.[1] The protocols detailed herein are designed to be robust and reproducible, offering researchers and process chemists a practical framework for leveraging this valuable synthetic intermediate.
Physicochemical Properties and Handling
A foundational understanding of the reagent's properties is paramount for its successful application.
| Property | Value |
| CAS Number | 2091328-57-1 |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol [4] |
| Boiling Point | ~130.9 °C (Predicted)[5] |
| Density | ~1.004 g/cm³ (Predicted)[5] |
| Storage | 2–8 °C under inert atmosphere (Nitrogen or Argon)[5][6] |
Safety & Handling: this compound is a primary amine and should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). It should be stored under an inert atmosphere to prevent reaction with atmospheric CO₂ and moisture.
Synthetic Accessibility: A Note on Process Safety
The utility of a building block is intrinsically linked to its accessibility. Early synthetic routes to this compound often involved the use of sodium azide to introduce the nitrogen atom, followed by a reduction step.[7][8] However, the inherent toxicity and explosive potential of azide compounds pose significant safety risks, particularly on a large scale.[8] More recent, safer methodologies have been developed that circumvent the use of hazardous azide intermediates, for example, by employing dibenzylamine to introduce the nitrogen functionality followed by deprotection.[7] These advancements in process chemistry have made this compound more safely and readily available for research and development.[9]
Application I: The Chiral Building Block Approach
The most direct application of this compound is as a chiral building block. The primary amine serves as a versatile handle for a wide array of chemical transformations (e.g., amidation, reductive amination, urea formation), while the adjacent, stereochemically stable (S)-configured carbon imparts chirality to the final product.[1] This strategy is powerful because the stereochemistry is pre-defined, eliminating the need for a separate chiral resolution or asymmetric induction step at a later stage.
The oxetane moiety itself is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups, improving metabolic stability and aqueous solubility without introducing excessive lipophilicity. This has made it a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists and other pharmaceutically active compounds.[8][10]
Caption: Dual roles of this compound in synthesis.
Protocol 1: Diastereoselective Amide Coupling
This protocol details a standard procedure for coupling this compound with a carboxylic acid, a fundamental step in its use as a building block.
Objective: To synthesize N-((S)-oxetan-2-ylmethyl)acetamide as a model compound.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Causality: Cooling is crucial to manage the exothermicity of the acylation reaction and prevent the formation of side products. The base neutralizes the acetic acid byproduct.
-
-
Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The bicarbonate wash removes excess acetic anhydride and acetic acid. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure N-((S)-oxetan-2-ylmethyl)acetamide.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The chirality can be confirmed by polarimetry.
Application II: A Scaffold for Chiral Ligands in Asymmetric Catalysis
The primary amine of this compound is a gateway to a vast array of chiral ligands. By reacting it with appropriate electrophiles, one can synthesize ligands for various metal-catalyzed asymmetric transformations. For instance, reaction with sulfonyl chlorides can yield sulfonamide ligands, while condensation with aldehydes or ketones can produce Schiff base ligands. These ligands, when complexed with transition metals like Ruthenium, Copper, or Palladium, can catalyze reactions with high enantioselectivity.[11][12][13]
The unique steric and electronic properties of the oxetane moiety can influence the ligand's coordination geometry and the chiral environment of the catalytic active site, potentially leading to novel reactivity and selectivity compared to more conventional ligand backbones.
Caption: Workflow for asymmetric transfer hydrogenation.
Protocol 2: Synthesis of a Chiral N-Sulfonyl Diamine Ligand and its Use in Asymmetric Transfer Hydrogenation
This protocol outlines the synthesis of a chiral ligand derived from this compound and its application in the well-established Noyori-type asymmetric transfer hydrogenation of a ketone.
Part A: Synthesis of (S)-N-(2-amino-1,2-diphenylethyl)-N'-(oxetan-2-ylmethyl)sulfamide
-
Synthesis of Intermediate Sulfamoyl Chloride: In a fume hood, carefully add sulfuryl chloride (SO₂Cl₂) to a cooled (0 °C) solution of this compound and a hindered base (e.g., 2,6-lutidine) in DCM. After formation, this intermediate is typically used directly without isolation.
-
Coupling with Chiral Diamine: To the crude sulfamoyl chloride solution at 0 °C, add a solution of (1S,2S)-1,2-diphenylethane-1,2-diamine and triethylamine in DCM.
-
Workup and Purification: After the reaction is complete, perform a standard aqueous workup. Purify the resulting crude product by column chromatography to yield the desired chiral N-sulfonyl diamine ligand.
Part B: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
Ligand from Part A (0.011 eq)
-
Acetophenone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) or Isopropanol
-
Anhydrous solvent (e.g., DCM or isopropanol)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, stir the [RuCl₂(p-cymene)]₂ dimer and the chiral ligand in the anhydrous solvent for 30-60 minutes at room temperature to form the active catalyst complex.
-
Causality: This pre-stirring step is essential for the efficient formation of the monomeric, catalytically active Ru-ligand complex.
-
-
Reaction Initiation: Add the hydrogen source (formic acid/TEA azeotrope or isopropanol). If using the azeotrope, it often serves as the solvent as well.
-
Substrate Addition: Add acetophenone (the prochiral substrate) to the catalyst solution.
-
Reaction: Stir the mixture at the designated temperature (e.g., 28-40 °C) for the required time (typically 4-24 hours).
-
Monitoring and Workup: Monitor the conversion by GC or TLC. Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Concentrate the organic extracts and purify the resulting (R)-1-phenylethanol by flash chromatography. Determine the enantiomeric excess (ee%) of the product using chiral HPLC or chiral GC.
Expected Results:
Based on analogous systems, this catalytic protocol is expected to deliver the chiral alcohol product with high yield and excellent enantioselectivity.
| Substrate | Product Configuration | Typical Yield | Typical ee% |
| Acetophenone | (R)-1-phenylethanol | >95% | >98% |
| 1-Tetralone | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | >90% | >97% |
Troubleshooting & Optimization
-
Low Enantioselectivity:
-
Cause: Impure ligand or catalyst precursor; incorrect ligand-to-metal ratio; non-optimal reaction temperature.
-
Solution: Recrystallize the ligand; ensure high-purity metal dimer; screen ligand-to-metal ratios (e.g., 1.1:1 vs 1.2:1); lower the reaction temperature.[14]
-
-
Low Conversion/Yield:
-
Cause: Inactive catalyst; insufficient reaction time; presence of catalyst poisons (water, oxygen).
-
Solution: Ensure strictly anhydrous and anaerobic conditions; increase catalyst loading; extend reaction time.[14]
-
Conclusion
This compound is a powerful and versatile reagent for modern asymmetric synthesis. Its pre-defined stereocenter and the beneficial properties of the oxetane ring make it an attractive chiral building block for drug discovery.[1] Furthermore, its primary amine functionality provides a straightforward entry point to a new class of chiral ligands for asymmetric catalysis. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable molecule into their synthetic strategies, enabling the efficient construction of complex, enantioenriched molecules.
References
-
New synthesis method for this compound. (2023). Morressier.
-
Zhang, R., Guo, W., Duan, M., Houk, K. N., & Sun, J. (2019). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 58(50), 18055-18060.
-
This compound | 2091328-57-1. Benchchem.
-
Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. (2019). ResearchGate.
-
Request PDF: Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. ResearchGate.
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-11892.
-
Process and intermediate for the preparation of oxetan-2-ylmethanamine. Google Patents.
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
-
Preparation method for oxetane-2-methylamine. Google Patents.
-
Technical Support Center: Stereoselective Synthesis of this compound. Benchchem.
-
Process and intermediate for the preparation of oxetan-2-ylmethanamine. Google Patents.
-
This compound | 2091328-57-1. ChemicalBook.
-
This compound. Chongqing Chemdad Co., Ltd.
-
This compound | 2091328-57-1. BLD Pharm.
-
Chiral Building Blocks Selection. Enamine.
-
This compound CAS 2091328-57-1. Watson International.
-
Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)‑Oxetan-2-ylmethyl Tosylate. American Chemical Society - ACS Figshare.
-
Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. PMC - NIH.
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry.
-
Novel Sulfinyl Imine Ligands for Asymmetric Catalysis. ResearchGate.
-
Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University.
-
Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 2091328-57-1 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. bldpharm.com [bldpharm.com]
- 7. New synthesis method for this compound [morressier.com]
- 8. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 9. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 10. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 11. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of (S)-Oxetan-2-ylmethanamine
Abstract
(S)-Oxetan-2-ylmethanamine is a chiral building block of significant interest in modern drug discovery. The oxetane motif, a four-membered cyclic ether, is increasingly utilized by medicinal chemists to enhance the physicochemical properties of drug candidates.[1][2][3] This guide provides detailed experimental procedures for the functionalization of the primary amine of this compound, focusing on four cornerstone reactions: N-acylation, N-sulfonylation, N-alkylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Value of the Oxetane Scaffold
The oxetane ring has emerged as a valuable structural motif in medicinal chemistry, prized for its unique combination of low molecular weight, high polarity, and three-dimensionality.[1][4] It is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, to improve metabolic stability and aqueous solubility.[3][4][5]
One of the most powerful applications of the oxetane ring is the modulation of the basicity of adjacent amines. The potent inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine.[3] For instance, an oxetane placed alpha to an amine can reduce its pKa by as much as 2.7 units, a feature that can be strategically used to mitigate liabilities associated with high basicity, such as hERG channel inhibition.[2][3] this compound provides a chiral entry point to this valuable chemical space, enabling the synthesis of diverse and sophisticated molecular architectures.
The following sections detail robust protocols for derivatizing this key building block.
Core Functionalization Workflows
The primary amine of this compound serves as a versatile nucleophilic handle for a variety of transformations. The diagram below illustrates the four principal functionalization pathways detailed in this guide.
Caption: Key functionalization pathways for this compound.
Protocol I: N-Acylation (Amide Synthesis)
The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in pharmaceutical synthesis.[6][7] The Schotten-Baumann reaction, which employs an acid chloride in the presence of a base, is a reliable method for this transformation.[6]
Scientific Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride.[8] A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds. The reaction is initiated at 0°C to control the initial exotherm.
Detailed Experimental Protocol: Synthesis of N-((S)-oxetan-2-ylmethyl)benzamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM (approx. 0.1 M concentration). b. Cool the solution to 0°C using an ice-water bath. c. Add triethylamine via syringe and stir for 5 minutes. d. Add benzoyl chloride dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed. f. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. g. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure amide product.
Protocol II: N-Sulfonylation (Sulfonamide Synthesis)
The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents.[9] The synthesis is analogous to N-acylation, involving the reaction of the amine with a sulfonyl chloride.[10]
Scientific Rationale: The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[9] As with acylation, a base is required to neutralize the generated HCl. Pyridine can serve as both a base and a catalyst in this reaction. The reaction conditions are generally mild, preserving the integrity of the oxetane ring.
Detailed Experimental Protocol: Synthesis of N-((S)-oxetan-2-ylmethyl)benzenesulfonamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine or TEA (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C. b. Add pyridine or TEA and stir. c. Add a solution of benzenesulfonyl chloride in DCM dropwise to the amine solution. d. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring for completion. e. Dilute the reaction mixture with DCM and transfer to a separatory funnel. f. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), water, and brine. g. Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: a. The crude product is typically purified by flash chromatography on silica gel or by recrystallization.
Protocol III: N-Alkylation (Secondary/Tertiary Amine Synthesis)
N-alkylation with alkyl halides is a direct method for forming C-N bonds.[11] A significant challenge is controlling the reaction to prevent over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[12]
Scientific Rationale: This is a classic SN2 reaction where the amine acts as the nucleophile and the alkyl halide is the electrophile.[11][13] Using a slight excess of the primary amine can favor mono-alkylation. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrohalic acid byproduct. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Detailed Experimental Protocol: Synthesis of N-benzyl-(S)-oxetan-2-ylmethanamine
-
Materials & Reagents:
-
This compound (1.2 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. In a round-bottom flask, suspend potassium carbonate in acetonitrile. b. Add this compound to the suspension. c. Add benzyl bromide and heat the mixture to 50-60°C. d. Stir the reaction for 6-18 hours, monitoring by TLC or LC-MS. e. After completion, cool the reaction to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Partition the residue between ethyl acetate and water. h. Separate the layers, and wash the organic layer with brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. A gradient elution, often incorporating a small percentage of triethylamine in the mobile phase, may be necessary to prevent product streaking on the acidic silica.
Protocol IV: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that converts a carbonyl group into an amine via an intermediate imine.[14][15] It is often a one-pot procedure and is highly effective for synthesizing secondary and tertiary amines.[16]
Scientific Rationale: The reaction involves two key steps: the formation of an imine (or iminium ion) from the amine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate.[14] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the imine/iminium ion over the starting carbonyl compound.[16] Acetic acid is often added to catalyze imine formation.
Caption: Simplified mechanism of Reductive Amination.
Detailed Experimental Protocol: Synthesis of N-((S)-oxetan-2-ylmethyl)cyclohexanamine
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic, ~5 mol%)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a flask containing a stirred solution of this compound and cyclohexanone in DCE, add a catalytic amount of acetic acid. b. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. c. Add sodium triacetoxyborohydride portion-wise, as the reaction can be exothermic. d. Stir the reaction at room temperature for 4-24 hours until the reaction is complete (monitor by LC-MS). e. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Transfer the mixture to a separatory funnel and extract with DCM. g. Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: a. Purify the crude product via flash column chromatography on silica gel.
Summary of Reaction Conditions
| Reaction Type | Electrophile | Base | Solvent | Temp. | Typical Yield |
| N-Acylation | Acid Chloride | TEA, DIPEA | DCM, THF | 0°C to RT | 80-95% |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine, TEA | DCM | 0°C to RT | 75-90% |
| N-Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃ | MeCN, DMF | RT to 60°C | 50-75% |
| Reductive Amination | Aldehyde/Ketone | None (STAB) | DCE, DCM | RT | 70-90% |
Troubleshooting and Key Considerations
-
Oxetane Ring Stability: While generally stable, the oxetane ring can be susceptible to ring-opening under harsh acidic conditions (e.g., strong Lewis acids or concentrated mineral acids).[1][17] The protocols provided use mild conditions that preserve the ring's integrity.
-
Over-alkylation: In N-alkylation reactions, the formation of tertiary amines and even quaternary ammonium salts is a common side reaction.[12] This can be minimized by using an excess of the starting amine, controlling stoichiometry, or employing reductive amination which is generally more selective for mono-alkylation.
-
Purification: Functionalized amines can sometimes be challenging to purify on silica gel due to interactions with acidic silanol groups. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and recovery.
-
Safety: Always handle reagents like acid chlorides, sulfonyl chlorides, and alkyl halides in a well-ventilated fume hood. These compounds are often corrosive, lachrymatory, and toxic.
Characterization of Functionalized Products
Successful functionalization should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12] Key diagnostic signals include the disappearance of the primary amine N-H protons and the appearance of new signals corresponding to the added functional group (e.g., aromatic protons for a benzoyl group, a new CH₂ group for a benzyl substituent).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For example, successful acylation will show a strong amide carbonyl (C=O) stretch around 1650 cm⁻¹.
References
- Wuts, P. G. (2017). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]
- ResearchGate. (2022). Oxetanes in Drug Discovery Campaigns.
- Wikipedia. (n.d.).
- Morressier. (2023). New synthesis method for this compound. Morressier. [Link]
- ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
- Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. [Link]
- Science. (2010).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- ResearchGate. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- PubMed. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. PubMed. [Link]
- Macmillan Group - Princeton University. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
- Scholars Research Library. (2011). N-acylation reaction: A review. Der Pharma Chemica. [Link]
- NIH National Library of Medicine. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. [Link]
- Semantic Scholar. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Semantic Scholar. [Link]
- ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
- NIH National Library of Medicine. (2023).
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2 | Semantic Scholar [semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Topic: Incorporation of (S)-Oxetan-2-ylmethanamine to Enhance Metabolic Stability
An Application Note for Drug Development Professionals
Introduction: The Quest for Metabolic Robustness in Drug Design
In modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency. A primary hurdle in the progression of many promising lead compounds is poor metabolic stability, which can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[1][2][3] The liability of a drug candidate to metabolism, predominantly by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its pharmacokinetic profile and ultimate clinical success.[2] Therefore, medicinal chemistry strategies that intelligently mitigate metabolic risk are of paramount importance.
The incorporation of small, strained ring systems has emerged as a powerful tactic to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4][5][6] Among these, the oxetane ring—a four-membered cyclic ether—has garnered significant interest for its ability to confer a unique combination of properties, including increased polarity and three-dimensionality, without a substantial increase in molecular weight.[4][7][8] This application note provides a detailed guide on the strategic incorporation of a specific building block, (S)-Oxetan-2-ylmethanamine [9][10], to improve the metabolic stability of lead compounds. We will explore the mechanistic rationale, provide comparative data, and detail a robust protocol for assessing these improvements experimentally.
The Mechanistic Advantage: Why this compound Works
The efficacy of incorporating an oxetane moiety stems from its unique structural and electronic characteristics. It often serves as a bioisosteric replacement for common, metabolically susceptible functional groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1][11][12][13][14] The introduction of this compound can enhance metabolic stability through several key mechanisms:
-
Blocking Metabolic Hotspots: The oxetane ring can act as a steric shield. When placed strategically, it can block access for metabolic enzymes to adjacent, vulnerable C-H bonds that would otherwise be sites of oxidative metabolism.[1][6][15] This is a common strategy to replace gem-dimethyl groups, which are often introduced to provide steric bulk but can inadvertently increase lipophilicity.[15][16] The oxetane provides similar bulk with increased polarity, a more favorable combination.[8][17]
-
Modulation of Amine Basicity (pKa): The potent electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent aminomethyl group.[11][16] An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[11] This is a crucial advantage, as highly basic amines are often associated with liabilities such as off-target activity (e.g., hERG channel inhibition) and poor cell permeability.[7][11] By lowering the pKa, the molecule exists in a less protonated state at physiological pH, altering its interaction with metabolizing enzymes and transporters.
-
Redirecting Metabolic Pathways: The inherent stability of the oxetane ether linkage makes it more robust to typical CYP-mediated oxidation compared to more labile groups.[8][13] In some cases, the presence of an oxetane can even redirect metabolism toward alternative, non-CYP pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions associated with the CYP system.[6][18][19]
Key Causality: The choice between reductive amination and amide coupling is dictated by the available functional handle on the lead compound. Reductive amination provides a flexible C-N bond, while amide coupling introduces a more rigid, planar amide linkage. Both methods are robust and high-yielding, making them suitable for late-stage functionalization, a common scenario for introducing oxetanes to remediate ADME properties. [4][16]
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a standard high-throughput method to determine the intrinsic clearance (CLint) of a compound. The disappearance of the parent compound is monitored over time upon incubation with pooled HLM and a required cofactor, NADPH. [20][21][22][23] Self-Validating System: This protocol incorporates positive and negative controls to ensure the validity of the experimental run. High and low clearance compounds serve as benchmarks, while a no-cofactor control confirms that metabolism is enzyme- and NADPH-dependent.
Materials and Reagents:
-
Test Compound & Oxetane-Modified Analog (10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier, store at -80°C)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) [20][22]* Positive Controls: Verapamil (high clearance), Diazepam (low clearance) [21]* Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis [3] Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer. Prepare working solutions of test compounds and controls by diluting stock solutions. [22][23]2. Incubation Setup: In a 96-well plate, add the diluted HLM solution. Add the test compounds to the appropriate wells (final DMSO concentration should be <0.5%). For the negative control wells, add buffer instead of the NADPH regenerating system. [22]3. Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The T=0 time point sample is taken immediately by transferring an aliquot to a collection plate containing the ice-cold quenching solution. [20][24]5. Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent predetermined time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots from the reaction plate to the collection plate containing the quenching solution. [24]6. Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point. [25]
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate the rate of metabolism and the intrinsic clearance.
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope (k) = (ln(% remaining at T1) - ln(% remaining at T2)) / (T2 - T1)
-
Half-life (t½) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme used.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Interpretation of Results: A longer half-life and a lower CLint value for the this compound analog compared to the parent compound provides direct evidence of enhanced metabolic stability. [25][26]This result strongly supports the hypothesis that the structural modification successfully blocked a metabolic liability, making the new analog a more promising candidate for further in vivo studies.
Conclusion
The strategic incorporation of this compound is a field-proven, effective strategy in modern medicinal chemistry to address the critical challenge of poor metabolic stability. By acting as a robust bioisostere for labile functional groups, it can sterically shield metabolic hotspots and favorably modulate the electronic properties of adjacent functionalities. The protocols detailed herein provide a comprehensive framework for synthesizing these improved analogs and rigorously validating their enhanced stability in a self-validating, industry-standard in vitro assay. By leveraging this approach, drug discovery teams can rationally design and advance compounds with more desirable pharmacokinetic profiles, increasing the probability of identifying durable and successful clinical candidates.
References
- Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.).
- Full article: Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. [Link]
- Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. (n.d.).
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (n.d.).
- Hip to be square: oxetanes as design elements to alter metabolic pathways. (n.d.). Semantic Scholar. [Link]
- Synthesis of Oxetanes. (n.d.). Chinese Journal of Organic Chemistry. [Link]
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH. (n.d.).
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). Scientific Research Publishing. [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.).
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.). Beilstein Journals. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. (n.d.).
- Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]
- Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. (n.d.).
- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. (n.d.).
- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). PTM Biolabs. [Link]
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Microsomal Stability Assay. (n.d.).
- Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025, August 30).
- Longitudinal, Intra-Individual Stability of Untargeted Plasma and Cerebrospinal Fluid Metabolites. (n.d.). MDPI. [Link]
- Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).
- This compound. (n.d.). Three Chongqing Chemdad Co., Ltd. [Link]
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Amanote Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scirp.org [scirp.org]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2091328-57-1|this compound|BLD Pharm [bldpharm.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Oxetanes - Enamine [enamine.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of (S)-Oxetan-2-ylmethanamine in Modern Drug Discovery
An Application Note for the Scalable Synthesis and Purification of (S)-Oxetan-2-ylmethanamine
This compound is a highly valuable chiral building block in medicinal chemistry. The oxetane motif is increasingly utilized by drug development professionals as a versatile bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates has been shown to favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity, while the stereodefined aminomethyl side-chain provides a critical vector for interacting with biological targets.[1][2] The growing demand for this synthon necessitates the development of a robust, safe, and scalable manufacturing process.
This application note provides a detailed, field-proven guide for the large-scale synthesis and purification of this compound. We will move beyond a simple recitation of steps to explain the critical process rationale, comparing synthetic strategies and highlighting the causality behind the selection of specific reagents and conditions. The protocols described herein are designed to be self-validating through the inclusion of in-process controls (IPCs) and rigorous analytical characterization, ensuring the production of material suitable for pharmaceutical development.
Part 1: Retrosynthetic Analysis and Strategic Route Selection
The synthesis of a chiral 2-substituted oxetane presents a significant challenge due to the inherent ring strain of the four-membered ether.[2][3] A successful large-scale process must prioritize stereochemical control, safety, and atom economy.
Two primary strategies for introducing the amine functionality were evaluated, both originating from the key intermediate, (S)-Oxetan-2-ylmethyl tosylate. This intermediate can be reliably produced in metric-ton quantities from the inexpensive chiral pool starting material, (S)-(-)-1,2,4-butanetriol.[4][5][6]
-
Route A (Classical Azide Route): This pathway involves the conversion of the tosylate to an organoazide intermediate via nucleophilic substitution with sodium azide, followed by reduction (e.g., hydrogenation) to the desired primary amine. While effective, the use of sodium azide on a large scale poses significant safety risks. Azide compounds are highly toxic and can be explosive, requiring specialized handling and engineering controls.[7][8]
-
Route B (Azide-Free Amination): This modern approach avoids the hazards of azides by employing a protected amine equivalent. The tosylate undergoes nucleophilic substitution with a suitable amine, such as dibenzylamine, followed by a deprotection step to unmask the primary amine. This route significantly improves the process safety profile.[7]
Based on a thorough risk assessment, Route B is the recommended and detailed strategy in this guide due to its inherent safety advantages, making it far more suitable for industrial-scale production.
Part 2: Detailed Synthesis Protocol (Azide-Free Route)
This section details the optimized two-stage process for the multigram to kilogram synthesis of the target compound.
Stage 1: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate
This procedure is adapted from the scalable route developed by Pfizer for the manufacture of this key intermediate.[4][5] The process begins with the protection of the 1,2-diol of (S)-(-)-1,2,4-butanetriol as a benzylidene acetal, followed by activation of the remaining primary alcohol and subsequent base-mediated cyclization to form the oxetane ring.
Reaction Scheme: (S)-(-)-1,2,4-Butanetriol → ((4S)-2-Phenyl-1,3-dioxan-4-yl)methanol → Mesylate Intermediate → (S)-Oxetan-2-ylmethanol → (S)-Oxetan-2-ylmethyl Tosylate
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| (S)-(-)-1,2,4-Butanetriol | 106.12 | 1.00 | 106.1 g | 1.0 |
| Benzaldehyde dimethyl acetal | 152.19 | 1.05 | 160.0 g | 1.05 |
| (1S)-(+)-10-Camphorsulfonic acid | 232.30 | 0.03 | 7.0 g | 0.03 |
| Dichloromethane (DCM) | - | - | 850 mL | - |
| Triethylamine | 101.19 | 0.03 | 3.0 g | 0.03 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.10 | 126.0 g | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.20 | 155.1 g | 1.2 |
| Potassium Hexmethyldisilazide (KHMDS) | 199.44 | 1.50 | 1.5 L (1M in THF) | 1.5 |
| Tetrahydrofuran (THF) | - | - | 2.0 L | - |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.10 | 209.7 g | 1.1 |
Step-by-Step Protocol:
-
Acetal Formation: To a 2 L jacketed reactor under an inert nitrogen atmosphere, charge (S)-(-)-1,2,4-butanetriol (106.1 g), dichloromethane (850 mL), benzaldehyde dimethyl acetal (160.0 g), and (1S)-(+)-10-camphorsulfonic acid (7.0 g). Stir the mixture at 20-25 °C for 18 hours.
-
Process Rationale: The camphorsulfonic acid catalyzes the formation of the benzylidene acetal, protecting the 1,2-diol. This directs the subsequent mesylation to the primary hydroxyl group at the C4 position.
-
-
Quench and Work-up: Add triethylamine (3.0 g) to quench the acid catalyst. Wash the organic mixture with saturated aqueous sodium chloride solution (250 mL). Separate the phases and concentrate the organic layer under reduced pressure to yield ((4S)-2-phenyl-1,3-dioxan-4-yl)methanol as an oil.
-
Mesylation: Dissolve the crude oil in DCM (1.0 L) and cool the solution to 0 °C. Add DIPEA (155.1 g) followed by the slow, dropwise addition of methanesulfonyl chloride (126.0 g), maintaining the internal temperature below 5 °C. Stir for 1 hour at 0 °C.
-
IPC: Monitor reaction completion by TLC or HPLC until the starting alcohol is consumed (<1%).
-
-
Cyclization to Oxetane Alcohol: In a separate 5 L reactor, charge KHMDS solution (1.5 L of 1M in THF) and cool to 0 °C. Slowly add the mesylate solution from the previous step, maintaining the temperature below 5 °C. Stir for 2 hours at 0 °C.
-
Process Rationale: KHMDS is a strong, non-nucleophilic base that deprotonates the free hydroxyl group generated after in-situ deprotection of the acetal. The resulting alkoxide undergoes an intramolecular Williamson ether synthesis (S N 2) to form the strained oxetane ring, displacing the mesylate leaving group.[3][9]
-
-
Tosylation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (500 mL). Extract the product with ethyl acetate (2 x 1 L). Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. Dissolve the crude (S)-Oxetan-2-ylmethanol in DCM (1.0 L), add triethylamine (121.4 g), and cool to 0 °C. Slowly add a solution of p-toluenesulfonyl chloride (209.7 g) in DCM (500 mL). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Final Work-up: Wash the reaction mixture with 1M HCl (1 L), followed by saturated sodium bicarbonate (1 L), and brine (1 L). Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-Oxetan-2-ylmethyl tosylate as a stable oil. The material is typically used in the next step without further purification.
Stage 2: Azide-Free Amination and Deprotection
This stage is based on a patented, safer industrial process that avoids the use of hazardous azide reagents.[7][8]
Reaction Scheme: (S)-Oxetan-2-ylmethyl Tosylate + Dibenzylamine → (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine → This compound HCl Salt
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| (S)-Oxetan-2-ylmethyl Tosylate | 256.31 | 1.00 | 256.3 g | 1.0 |
| Dibenzylamine | 197.28 | 1.10 | 217.0 g | 1.1 |
| Acetonitrile (ACN) | - | - | 2.5 L | - |
| Palladium on Carbon (10% Pd) | - | - | 25 g (50% wet) | - |
| Ethanol (EtOH) | - | - | 2.5 L | - |
| Hydrochloric Acid (5M aq.) | 36.46 | 0.95 | 190 mL | 0.95 |
Step-by-Step Protocol:
-
Dibenzylamine Alkylation: To a 5 L reactor, charge the crude (S)-Oxetan-2-ylmethyl tosylate (256.3 g), acetonitrile (2.5 L), and dibenzylamine (217.0 g). Heat the mixture to reflux (approx. 80 °C) and stir for 16-24 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the tosylate starting material.
-
-
Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate (2 L) and wash with water (2 x 1 L) and brine (1 L). Dry the organic layer over sodium sulfate and concentrate to afford crude (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine.
-
Hydrogenolysis (Deprotection): In a suitable hydrogenation vessel, dissolve the crude dibenzylated intermediate in ethanol (2.5 L). Add 5M aqueous HCl (190 mL). Carefully add 10% Palladium on Carbon (25 g, 50% wet catalyst).
-
Safety Note: Handle palladium on carbon catalyst with care. It is pyrophoric when dry and can ignite flammable solvents. Perform additions under a nitrogen blanket.
-
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 40-50 psig and stir vigorously at ambient temperature for 20-30 hours.
-
IPC: Monitor hydrogen uptake and reaction completion by HPLC or GC-MS.
-
-
Catalyst Removal and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®.
-
Process Rationale: The filtration must be done carefully, ensuring the Celite® pad and catalyst are kept wet with solvent to prevent ignition upon exposure to air.
-
-
Salt Formation: Concentrate the filtrate by rotary evaporation. The resulting residue is this compound hydrochloride, which may crystallize upon standing or can be prompted to crystallize by trituration with a solvent like MTBE.
Part 3: Large-Scale Purification Protocol
For pharmaceutical applications, achieving high purity (>99.5%) and enantiomeric excess (>99% ee) is critical. While the crude amine hydrochloride salt is often of good quality, a final crystallization step is recommended for large-scale batches to ensure lot-to-lot consistency and remove residual impurities.
Protocol for Recrystallization:
-
Dissolution: Transfer the crude hydrochloride salt to a clean, dry reactor. Add a suitable solvent, such as isopropanol (IPA), in a volume sufficient to dissolve the solid at elevated temperature (e.g., 3-5 mL per gram of crude material). Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20 °C per hour) to allow for the formation of well-defined crystals. Once at ambient temperature, continue cooling to 0-5 °C and hold for at least 2 hours to maximize yield.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with a small amount of cold, fresh solvent (e.g., methyl tert-butyl ether, MTBE) to remove any soluble impurities.
-
Drying: Dry the purified this compound hydrochloride in a vacuum oven at a temperature not exceeding 45 °C until a constant weight is achieved.
Part 4: Analytical Characterization and Quality Control
The final product must be rigorously tested to confirm its identity, purity, and stereochemical integrity.
| Test | Method | Typical Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to reference standard |
| Purity | HPLC/UPLC (UV detection) | ≥ 99.5% area |
| Enantiomeric Excess | Chiral HPLC or SFC | ≥ 99.0% ee |
| Optical Rotation | Polarimetry | Specific rotation conforms to standard |
| Residual Solvents | Headspace GC | Meets ICH guidelines |
Conclusion
This application note presents a safe, scalable, and robust process for the manufacture of high-purity this compound hydrochloride. By selecting an azide-free synthetic strategy and implementing rigorous purification and quality control protocols, this guide provides researchers and drug development professionals with a reliable pathway to access this critical pharmaceutical building block. The detailed rationale behind each step empowers scientists to not only execute the synthesis but also to understand the fundamental principles that ensure its success and safety at scale.
References
- Title: Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes Source: Angewandte Chemie Intern
- Title: Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes Source: PubMed URL:[Link]
- Title: Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes Source: Organic & Biomolecular Chemistry URL:[Link]
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades Source: Nature Communic
- Title: Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization Source: ResearchG
- Title: Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. Source: Semantic Scholar URL:[Link]
- Title: Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate Source: Organic Process Research & Development URL:[Link]
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL:[Link]
- Title: New synthesis method for this compound Source: Morressier (ACS Spring 2023) URL:[Link]
- Source: Google Patents (WO2021118906A1)
- Title: Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate Source: Organic Process Research & Development URL:[Link]
- Title: Methodologies for the Formation of 2‑Substituted Oxetanes: Synthesis of (S)
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Methodologies for the Formation of 2âSubstituted Oxetanes: Synthesis of (S)âOxetan-2-ylmethyl Tosylate - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. New synthesis method for this compound [morressier.com]
- 8. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Chiral Amines
Introduction: The Criticality of Enantiomeric Purity in Amine Chemistry
Chiral primary amines are fundamental building blocks in the pharmaceutical and chemical industries, serving as pivotal intermediates in the synthesis of a vast array of biologically active molecules and novel drugs. The stereochemical orientation of these amines is not a trivial detail; the enantiomers of a chiral amine can exhibit profoundly different pharmacological, toxicological, and metabolic properties. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance for drug development, ensuring therapeutic efficacy and patient safety, as well as for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely adopted techniques for the reliable analysis of chiral compounds.[1] This document provides a comprehensive guide to the primary analytical methods for the quantification of chiral amines, with a focus on practical, field-proven protocols and the scientific rationale underpinning methodological choices.
Method Selection: A Strategic Overview
The choice of an analytical method for chiral amine quantification is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the sample matrix, and the intended application (e.g., high-throughput screening vs. precise quantitative analysis). The following diagram outlines a general workflow for selecting the most appropriate technique.
Caption: Workflow for selecting an analytical method for chiral amine quantification.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for the enantioseparation of a wide range of compounds, including amines.[2][3] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
A. The Heart of the Separation: Chiral Stationary Phases (CSPs)
The success of a chiral HPLC separation hinges on the selection of the appropriate CSP.[1] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a vast number of racemates, including primary amines.[1][4][5][6]
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs.[4][6] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[4][7] Immobilized phases offer the advantage of enhanced solvent compatibility, allowing for a broader range of mobile phases to be explored.[1][4] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral polymer.[5]
-
Cyclofructan-Based CSPs: These have also demonstrated a high success rate in separating primary amines, particularly in the polar organic mode.[1][8]
-
Crown Ether-Based CSPs: While highly efficient for certain primary amines, they typically require strongly acidic mobile phases.[1]
B. Mobile Phase Optimization: The Key to Resolution
The mobile phase composition plays a critical role in achieving optimal separation. For chiral amines, which are basic compounds, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and prevent deleterious interactions with residual silanols on the silica surface.[1]
-
Normal Phase Mode: Typically employs hexane or heptane as the main solvent with an alcohol modifier (e.g., isopropanol, ethanol). Basic additives like diethylamine (DEA) or triethylamine (TEA) are commonly added at concentrations of 0.1% to 0.5% (v/v).[1][9]
-
Reversed-Phase Mode: Uses aqueous buffers with organic modifiers like acetonitrile or methanol.
-
Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with acidic and basic additives.
C. Exemplary Chromatographic Conditions for Chiral Amine Separation by HPLC
The following table provides starting conditions for the enantiomeric separation of various chiral amines on different polysaccharide and cyclofructan-based CSPs. This data is synthesized from multiple sources for illustrative purposes.[1]
| Analyte | Chiral Stationary Phase | Mobile Phase | Additives | Flow Rate (mL/min) | Detection |
| 1-Phenylethylamine | Chiralpak® AD-H | Hexane/Isopropanol (90:10) | 0.1% DEA | 1.0 | UV at 254 nm |
| Amphetamine | Chiralcel® OD-H | Hexane/Ethanol (80:20) | 0.2% TEA | 1.0 | UV at 254 nm |
| Phenylalanine | Crownpak® CR(+) | Aqueous Perchloric Acid (pH 2.0) | - | 0.8 | UV at 210 nm |
| Propranolol | Chiralpak® IA | Acetonitrile/Methanol (50:50) | 0.1% Butylamine | 0.5 | UV at 290 nm |
| Chroman-3-amine | Chiralpak® IB | Hexane/Ethanol (95:5) | 0.1% DEA | 1.0 | UV at 275 nm |
DEA: Diethylamine, TEA: Triethylamine
D. Protocol: HPLC Method Development for a Novel Chiral Amine
-
Column Screening:
-
Begin by screening a set of polysaccharide-based CSPs with broad selectivity, such as Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ.[7][9]
-
Prepare a stock solution of the racemic amine at approximately 1 mg/mL in the mobile phase.
-
For the initial screen in normal phase mode, use a mobile phase of Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Inject the sample onto each column and monitor the separation at a suitable UV wavelength.
-
-
Mobile Phase Optimization:
-
Once a column showing partial separation is identified, optimize the mobile phase.
-
Vary the ratio of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution.
-
If peak shape is poor, adjust the concentration of the basic additive (e.g., from 0.05% to 0.5%).
-
Consider testing different alcohol modifiers (e.g., ethanol, n-propanol) as this can alter selectivity.
-
-
Flow Rate and Temperature Adjustment:
-
Optimize the flow rate to achieve a balance between analysis time and resolution.
-
Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity.
-
-
Method Validation:
II. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral amines.[13] Due to the high polarity and low volatility of many amines, derivatization is often a necessary step to improve their chromatographic properties.[14][15]
A. Derivatization: Enhancing Analyte Properties
Derivatization converts polar primary amines into less polar, more volatile, and more thermally stable derivatives.[14] This process offers several advantages:
-
Increased Volatility: Allows for analysis at lower temperatures, minimizing thermal degradation.[14]
-
Improved Peak Shape: Reduces tailing by minimizing interactions with active sites in the GC system.[14]
-
Enhanced Sensitivity: Introduction of fluorine atoms via derivatization can significantly increase sensitivity with an electron capture detector (ECD).[14]
-
Enantiomeric Resolution: Using a chiral derivatizing agent allows for the separation of the resulting diastereomers on a non-chiral GC column.[14]
Common derivatization reactions for primary amines include acylation (e.g., with trifluoroacetic anhydride - TFAA) and silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[14]
B. Protocol: GC Analysis of Chiral Amines after Derivatization with TFAA
-
Sample Preparation (Derivatization):
-
Place a known amount of the amine sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[14]
-
Allow the vial to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[16][17]
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Inlet: Split/splitless injector at a temperature sufficient to vaporize the derivative without degradation (e.g., 250°C).
-
Oven Program: Start with an initial temperature hold, followed by a temperature ramp to elute the derivatives. The specific program will depend on the volatility of the derivatives.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
C. Workflow for Chiral GC Method Development
Caption: Workflow for developing a chiral GC method for amine analysis.
III. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced organic solvent consumption ("green chemistry").[8][18][19] The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol).
A. Advantages of SFC for Chiral Amine Separation
-
High Throughput: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in column efficiency, leading to faster analysis times.[8][20]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, making it a valuable tool for challenging separations.[8]
-
Improved Peak Shape: For basic compounds like amines, SFC often yields better peak symmetries compared to normal-phase HPLC.[8]
B. Protocol: SFC Screening for Chiral Amines
-
Column Selection: Polysaccharide-based and cyclofructan-based CSPs are highly effective in SFC.[8][21]
-
Mobile Phase:
-
Supercritical Fluid: CO2.
-
Modifier: Methanol is a common choice.
-
Additives: For basic amines, acidic additives are often required to achieve good peak shape and resolution. A combination of trifluoroacetic acid (TFA) and triethylamine (TEA) (e.g., 0.3% TFA / 0.2% TEA in methanol) can be effective.[8] Interestingly, the use of a strong acid like ethanesulfonic acid (ESA) in the mobile phase has been shown to dramatically improve the separation of basic compounds.[21]
-
-
Instrumental Parameters:
-
Flow Rate: Typically 2-5 mL/min.
-
Back Pressure: Maintained around 100-150 bar.
-
Temperature: Often near ambient (e.g., 35-40°C).
-
IV. Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules like protonated amines.[22][23][24] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).[22][23][25]
A. Chiral Selectors in CE
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[22][25][26][27][28] They form transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities.[27] Both neutral (e.g., hydroxypropyl-β-CD) and charged (e.g., sulfated-β-CD) cyclodextrins are employed.[26][27] The use of dual CD systems can often enhance enantioseparation selectivity.[25]
B. Protocol: CE Enantioseparation of a Chiral Amine
-
Capillary Preparation: Condition a new fused-silica capillary by flushing with 1 M NaOH, water, and finally the background electrolyte.
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer at a low pH (e.g., 25 mM phosphate buffer at pH 2.5) to ensure the amine is fully protonated.
-
Dissolve the chiral selector (e.g., 10-20 mM of a suitable cyclodextrin derivative) in the BGE.
-
-
Sample Preparation: Dissolve the amine sample in water or the BGE at a low concentration (e.g., 0.1-1 mg/mL).
-
CE Analysis:
-
Apply the BGE to the capillary.
-
Inject the sample hydrodynamically or electrokinetically.
-
Apply a voltage (e.g., 15-25 kV).
-
Detect the analytes using a UV detector.
-
-
Method Optimization:
-
Vary the type and concentration of the chiral selector.
-
Adjust the pH of the BGE.
-
Optimize the applied voltage and capillary temperature.
-
V. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess (ee) without the need for chromatographic separation.[29] The method relies on converting the enantiomers into diastereomers in situ by using a chiral auxiliary, which results in distinguishable signals in the NMR spectrum.[29][30][31]
A. Chiral Auxiliaries for NMR
-
Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte, leading to chemical shift differences between the enantiomers. BINOL-derivatives are effective CSAs for primary and secondary amines.[30][32]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which can then be analyzed by NMR.[31]
B. Protocol: Determination of Enantiomeric Excess of an Amine using a Chiral Solvating Agent (CSA) by ¹H-NMR
This protocol is adapted from a rapid method using BINOL derivatives.[30][32]
-
Sample Preparation:
-
In a standard NMR tube, directly mix the chiral amine analyte (e.g., 0.01-0.2 mmol) and the chiral solvating agent (e.g., (S)-BINOL derivative, 1-2 equivalents).
-
Dissolve the mixture in a deuterated solvent (e.g., 0.6 mL of chloroform-d).
-
Shake the NMR tube for approximately 30 seconds to ensure thorough mixing and complex formation.[30]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved for the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] * 100
-
A linear relationship between the calculated ee values and the actual ee values should be established to validate the method.[30][32]
VI. Method Validation
Regardless of the chosen technique, any quantitative method intended for use in a regulatory environment must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[10][11][12][33] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral methods, this includes demonstrating resolution from the other enantiomer and any potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantification of chiral amines is a critical task in modern chemistry and pharmaceutical development. A variety of powerful analytical techniques are available, each with its own strengths and ideal applications. Chiral HPLC and SFC with polysaccharide-based CSPs offer broad applicability and high resolution for a wide range of amines. Chiral GC, often coupled with derivatization, provides excellent sensitivity for volatile analytes. Capillary electrophoresis is a high-efficiency technique for charged amines, while NMR spectroscopy offers a rapid method for determining enantiomeric excess without physical separation. The selection of the optimal method requires a careful consideration of the analyte's properties and the analytical objectives. By following the detailed protocols and method development strategies outlined in this guide, researchers can confidently and accurately quantify chiral amines, ensuring the quality, safety, and efficacy of their chemical entities and pharmaceutical products.
References
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. (n.d.). BioPharm International.
- Gagnon, D. R., & Matchett, R. W. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. [Link]
- Papp, L., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(11), 3326. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Szabó, Z. I., & Péter, A. (2018). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 23(10), 2636. [Link]
- Sun, P., & MacLean, M. A. (2002). Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis.
- Pružina, J., et al. (2026). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. Methods in Molecular Biology, 3023, 355–371. [Link]
- Structures of the polysaccharide-based chiral stationary phases used in this study. (n.d.). ResearchGate.
- Ilisz, I., Aranyi, A., & Péter, A. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93–126. [Link]
- Aturki, Z., & Fanali, S. (2010). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Methods in Molecular Biology, 613, 133–148. [Link]
- Chankvetadze, B., et al. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181–185. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Yamamoto, C., et al. (2018). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. Organometallics, 37(24), 4615–4621. [Link]
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
- Yamamoto, C., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(5), 4505–4512. [Link]
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26909–26916. [Link]
- Younes, A. A., Miyamoto, H., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26909–26916. [Link]
- Chia, P. S., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(20), 7896–7904. [Link]
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). separations.
- Brückner, H., & Westhauser, T. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. [Link]
- New GC investigation of chiral amine separation. (2018). Wiley Analytical Science.
- Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190–199. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kačer, P., & Plaček, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155–163. [Link]
- Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 437–444. [Link]
- Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1521, 265–276. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Nishi, H., & Terabe, S. (1995). Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 457–466. [Link]
- Derivatization. (2023). Chemistry LibreTexts.
- Wang, Y., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Stringham, R. W. (2001). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Dispas, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1546–1562. [Link]
- Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. [Link]
- NMR determination of enantiomeric excess. (n.d.). ResearchGate.
- Antal, M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7358. [Link]
- Chiral GC Columns. (n.d.). Agilent.
- Sample preparation in a bioanalytical workflow – part 1. (2018). Agilent Technologies.
- Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. agilent.com [agilent.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 25. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview [mdpi.com]
- 26. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 31. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Improving yield and purity in (S)-Oxetan-2-ylmethanamine synthesis
Welcome to the technical support center for the synthesis of (S)-Oxetan-2-ylmethanamine. As a key chiral building block in modern medicinal chemistry, its efficient and stereocontrolled synthesis is of paramount importance. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues that can arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in oxetane synthesis are common and can typically be traced to the inherent strain of the four-membered ring and the stability of intermediates. The primary culprits are often competing side reactions or incomplete conversion during the ring-formation or amine introduction steps.
-
Oxetane Ring Instability: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under even mildly acidic conditions.[1] This can occur during cyclization, deprotection, or work-up.
-
Solution: Ensure all reaction and work-up steps are conducted under neutral or basic conditions. If an acidic work-up is unavoidable, keep the temperature low and minimize exposure time. The use of mildly basic conditions for cyclization steps, such as those in a Williamson etherification, is crucial to prevent side reactions like oxetane opening.[2][3]
-
-
Inefficient Cyclization: The intramolecular Williamson etherification is a common method for forming the oxetane ring. However, it can be outcompeted by intermolecular reactions or Grob fragmentation, especially with sterically hindered substrates.[4]
-
Solution: Employ high-dilution conditions to favor the intramolecular cyclization pathway. Ensure the use of a suitable non-nucleophilic base (e.g., NaH, KOtBu) and an appropriate solvent. For challenging cyclizations, alternative methods like the Paternò–Büchi reaction or ring expansion from epoxides using sulfur ylides may offer higher yields.[2][5]
-
-
Incomplete Reduction of Azide Intermediate: In synthetic routes that utilize an azide intermediate, the reduction to the primary amine is a critical step. Incomplete reduction leads to a mixture of products that can be difficult to separate.
-
Solution: Standard reduction conditions include catalytic hydrogenation (e.g., H₂, Pd/C) or Staudinger reduction (e.g., PPh₃, H₂O). Ensure the catalyst is active and not poisoned. Monitor the reaction closely by TLC or LC-MS to confirm the complete consumption of the azide starting material before proceeding with the workup.
-
-
Suboptimal Reagents or Conditions: The choice of reagents and reaction parameters (temperature, solvent, concentration) significantly impacts yield.[6]
-
Solution: A systematic optimization of reaction conditions (a "Design of Experiments" or DoE approach) can identify the ideal parameters. For instance, in syntheses involving ring expansion from epoxides, the stoichiometry of the sulfur ylide and temperature control are critical to prevent further expansion to a tetrahydrofuran ring.[2]
-
Question 2: The enantiomeric excess (ee) of my final product is below the desired >99%. What steps can I take to enhance stereoselectivity?
Answer: Achieving high enantiomeric excess is critical. A low ee can result from racemization during the synthesis or an inefficient resolution process.
-
Racemization During Reaction or Work-up: The amine product can be susceptible to racemization, particularly under harsh acidic or basic conditions or at elevated temperatures during purification.[6]
-
Solution: Monitor the ee at various stages of the synthesis to pinpoint where the loss of stereochemical integrity occurs. Modify the work-up procedure to use buffered or milder pH conditions. Avoid prolonged heating during distillation or other purification steps.
-
-
Inefficient Chiral Resolution: When using diastereomeric salt crystallization, incomplete separation of the diastereomers is a frequent cause of low ee.[7][8]
-
Solution:
-
Optimize the Resolving Agent: Screen various chiral acids (e.g., tartaric acid derivatives, mandelic acid). The choice of resolving agent is crucial as the crystal packing and solubility of the resulting diastereomeric salts are unpredictable.[9][10]
-
Adjust Stoichiometry: A 1:1 molar ratio of the amine to the resolving agent is not always optimal. Experiment with using substoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent, which can sometimes lead to purer crystals of the less soluble salt.[7]
-
Control Crystallization Conditions: Factors like solvent polarity, temperature, cooling rate, and equilibration time heavily influence the success of the resolution.[7][11] Perform a solvent screen and carefully control the cooling profile to achieve thermodynamic equilibrium.
-
-
-
Poor Stereocontrol in Asymmetric Synthesis: If you are using a catalytic asymmetric route, the catalyst's performance is key.
-
Solution: Verify the purity and integrity of the chiral catalyst or auxiliary, as impurities can poison the catalytic cycle.[6] Optimize catalyst loading, temperature, and solvent, as these parameters directly influence the transition state geometry and, therefore, the stereochemical outcome. Lowering the reaction temperature often enhances enantioselectivity.[6]
-
Below is a troubleshooting workflow for addressing low enantiomeric excess:
Caption: Troubleshooting logic for improving low enantiomeric excess.
Question 3: I am having difficulty with the final purification. What are the recommended methods for isolating high-purity this compound?
Answer: As a small, polar, and relatively volatile primary amine, this compound can be challenging to purify. Standard silica gel chromatography can be problematic due to streaking and potential product loss on the acidic silica.
-
Distillation: For isolating the free amine, vacuum distillation is a viable method for achieving high chemical purity, provided the preceding steps have removed non-volatile impurities. However, this does not improve enantiomeric purity.
-
Crystallization as a Salt: The most reliable method for purification and handling is to convert the amine into a stable, crystalline salt. The hydrochloride salt is commonly used.[12][13]
-
Procedure: After work-up, the crude amine can be dissolved in a suitable solvent (e.g., ethanol, isopropanol, or MTBE) and treated with a solution of HCl (e.g., in ethanol or dioxane). The resulting hydrochloride salt often precipitates and can be collected by filtration and washed with a non-polar solvent like ether or hexanes to remove organic impurities. Recrystallization of this salt can further enhance both chemical and enantiomeric purity.
-
-
Chromatography:
-
Normal Phase: If chromatography is necessary, consider deactivating the silica gel with a base like triethylamine (typically 1-2% in the eluent) to prevent streaking. Alternatively, use a different stationary phase like alumina.
-
Chiral HPLC/SFC: For analytical determination of ee, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the standard method.[9][14] These techniques can also be used on a preparative scale to separate enantiomers if chiral resolution by crystallization fails, although this is often more expensive and less scalable.[]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about the synthesis of this compound.
Question 1: What are the main synthetic strategies to produce this compound, and what are their pros and cons?
Answer: There are several established strategies, primarily differing in how the nitrogen is introduced and how chirality is controlled. The choice depends on factors like scale, safety requirements, and available starting materials.
| Strategy | Description | Pros | Cons |
| Azide-Based Route | A common route involves nucleophilic opening of a chiral epoxide (e.g., from (R)-epichlorohydrin), formation of a 1,3-diol derivative, conversion of a primary alcohol to a leaving group, cyclization to form the oxetane, introduction of nitrogen via sodium azide, and finally, reduction.[12] | Well-established chemistry. High stereofidelity. | Use of highly toxic and potentially explosive sodium azide is a major safety hazard, especially at scale.[12][16] Multiple steps. |
| Azide-Free Amine Introduction | Newer methods avoid azides by using a protected amine source. For example, dibenzylamine can be used as a nucleophile, followed by hydrogenolysis to deprotect the amine.[16] Another approach uses phthalimide as the nitrogen source, which is later removed with hydrazine or another amine.[17] | Significantly improved safety profile.[16] Avoids hazardous reagents. | May require specific catalysts (e.g., for debenzylation) that can be expensive or sensitive. Phthalimide removal can sometimes be harsh. |
| Ring Expansion Route | This strategy involves expanding a chiral oxirane (epoxide) ring to the oxetane. For instance, (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine can be treated with trimethylsulfoxonium iodide and a base to form the oxetane ring directly.[18] | Can be more convergent, reducing step count. | Requires specific and sometimes costly reagents (e.g., trimethylsulfoxonium iodide). Optimization may be required to prevent side reactions.[2] |
| Chiral Resolution of Racemate | A racemic synthesis of 2-aminomethyloxetane is performed, followed by resolution using a chiral resolving agent to isolate the desired (S)-enantiomer.[8][19] | Avoids the need for expensive chiral starting materials or catalysts. Can be cost-effective at scale if the resolving agent is cheap and the unwanted enantiomer can be racemized and recycled. | Inherently limits the maximum yield to 50% per cycle. Requires extensive optimization of crystallization conditions.[10] Adds extra steps for salt formation and liberation of the free amine. |
Question 2: What are the critical safety precautions when working with common intermediates, particularly those involving azides?
Answer: Safety is paramount. The azide-based route presents the most significant hazards.
-
Sodium Azide (NaN₃): This reagent is highly toxic and can be fatal if swallowed or inhaled. It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper (commonly found in plumbing). Acidification of sodium azide generates highly toxic and explosive hydrazoic acid (HN₃).
-
Precautions: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid contact with metals and acids. Use non-metal spatulas. Quench any residual azide carefully with sodium nitrite under acidic conditions before disposal.
-
-
Organic Azides (R-N₃): The intermediate (S)-2-(azidomethyl)oxetane is also a potentially explosive compound. Organic azides can be sensitive to heat, shock, and friction.
-
Precautions: Avoid heating organic azides to high temperatures, especially during solvent removal. Use a rotovap with a blast shield. Do not distill or isolate large quantities of the azide intermediate unless absolutely necessary. It is often safer to generate and use it in situ or carry it forward in solution to the next step.
-
-
Strong Bases and Hydrides: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are flammable, corrosive, and react violently with water.
-
Precautions: Handle in an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Quench reactions carefully by slowly adding a proton source like isopropanol or ethanol before adding water.
-
Question 3: What analytical techniques are essential for monitoring reaction progress and determining the purity and ee of the final product?
Answer: A combination of techniques is required for comprehensive analysis.
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. It helps to visualize the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, confirming the molecular weight of products and intermediates, which is invaluable for identifying unexpected side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It verifies that the correct structure has been formed and can give an indication of chemical purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee).[9] It uses a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the ee. Method development involves screening different chiral columns and mobile phases.[14]
-
Gas Chromatography (GC): Can be used to assess chemical purity, especially if the compound is sufficiently volatile. Chiral GC columns are also available for determining ee.
Section 3: Key Experimental Protocols
The following protocols provide step-by-step guidance for key transformations. They are intended as a starting point and may require optimization based on your specific laboratory conditions and substrate scale.
Protocol 1: A Safer, Azide-Free Synthesis via Dibenzylamine Intermediate
This protocol is adapted from modern, safer synthetic approaches that avoid the use of azide intermediates.[16] It relies on a ring-expansion strategy.
Caption: Workflow for an azide-free synthesis of this compound HCl.
Step 1: Ring Expansion to (S)-N,N-dibenzyloxetan-2-ylmethanamine [18]
-
To a flask under an inert atmosphere (N₂), add trimethylsulfoxonium iodide (1.5 eq.) and potassium tert-butoxide (2.0 eq.).
-
Add anhydrous tert-butanol as the solvent and stir the resulting slurry at 50-55 °C for 2-3 hours.
-
Slowly add a solution of (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine (1.0 eq.) in tert-butanol.
-
Heat the reaction mixture to 80-90 °C and monitor by LC-MS for the consumption of the starting material (typically 6-8 hours).
-
Cool the reaction to room temperature and quench by the addition of water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often carried forward without further purification.
Step 2: Deprotection to this compound Hydrochloride [12]
-
Dissolve the crude (S)-N,N-dibenzyloxetan-2-ylmethanamine from the previous step in ethanol (EtOH).
-
Add aqueous HCl (5 M, ~0.9 eq.) to the solution.
-
Add Palladium on carbon (10 wt. % Pd, ~5 mol %) to the mixture.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt.
-
Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/MTBE) to yield the pure this compound hydrochloride.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for resolving racemic 2-aminomethyloxetane. The choice of resolving agent and solvent is critical and must be determined empirically.[7][8]
-
Salt Formation:
-
Dissolve racemic 2-aminomethyloxetane (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). A solvent screen is highly recommended.
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-Tartaric acid, 0.5-1.0 eq.) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature or slightly elevated temperature to ensure complete salt formation, then allow it to cool slowly to room temperature, and finally cool further in an ice bath or refrigerator to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals in vacuo.
-
-
Analysis and Recrystallization:
-
Take a small sample of the crystalline salt, liberate the free amine by treating with a base (e.g., aq. NaOH), extract with an organic solvent, and analyze the ee by chiral HPLC.
-
If the ee is not satisfactory, perform one or more recrystallizations of the diastereomeric salt from a suitable solvent until the desired enantiomeric purity is achieved.
-
-
Liberation of the Free Amine:
-
Dissolve the enantiomerically pure diastereomeric salt in water.
-
Basify the solution by adding a strong base (e.g., 2 M NaOH) until the pH is >12.
-
Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent in vacuo to yield the enantiomerically pure free amine. This can then be converted to a stable salt as described in Protocol 1.
-
References
- A new synthesis method for this compound. Morressier.
- Technical Support Center: Purific
- Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Oxetane. Wikipedia.
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Technical Support Center: Stereoselective Synthesis of this compound. Benchchem.
- Oxetanes: formation, reactivity and total syntheses of n
- Preparation method for oxetane-2-methylamine.
- This compound | 2091328-57-1. Benchchem.
- The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Oxetanes: formation, reactivity and total syntheses of n
- Oxetanes: formation, reactivity and total syntheses of n
- Mitsunobu reaction. Wikipedia.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Enantiomeric Purific
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Chiral resolution. Wikipedia.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. New synthesis method for this compound [morressier.com]
- 17. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 18. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 19. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Common side reactions in syntheses involving (S)-Oxetan-2-ylmethanamine
Welcome to the Technical Support Center for syntheses involving (S)-Oxetan-2-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during experimental work with this versatile building block.
Introduction
This compound is a valuable chiral primary amine incorporating a strained oxetane ring. This unique combination offers desirable properties in medicinal chemistry, such as improved metabolic stability and aqueous solubility of the target molecules.[1][2] However, the inherent ring strain and the reactivity of the primary amine can lead to specific side reactions. This guide provides a comprehensive overview of these challenges and offers practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: General Stability and Handling
Question 1: What are the general stability considerations for this compound?
Answer: this compound is a relatively stable compound but requires careful handling to avoid degradation. The primary amine makes it basic and nucleophilic, while the oxetane ring is susceptible to opening under certain conditions.
-
pH Sensitivity: The oxetane ring is particularly sensitive to acidic conditions, which can catalyze ring-opening.[3][4] It is recommended to avoid strongly acidic environments during reactions and work-up. While more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures should also be avoided.
-
Storage: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation from atmospheric CO2 and moisture.[5]
Question 2: I observe the formation of a higher molecular weight byproduct during storage/reaction. What could it be?
Answer: While not extensively reported, primary amines can undergo side reactions. One possibility is the formation of dimers or oligomers, especially if the compound is not pure. Another potential, though less common, side reaction could be an intermolecular reaction between the amine of one molecule and the oxetane ring of another, particularly if catalyzed by trace impurities.
Troubleshooting:
-
Ensure the purity of your starting material.
-
Store the compound under the recommended conditions.
-
If a high molecular weight impurity is detected, techniques like LC-MS can help identify its structure.
Section 2: Amide Coupling Reactions
Amide bond formation is a primary application of this compound. The following are common issues encountered during these reactions.
Question 3: My amide coupling reaction with this compound is low-yielding. What are the potential causes and solutions?
Answer: Low yields in amide coupling reactions can stem from several factors.
Troubleshooting Guide: Low Yield in Amide Coupling
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | The coupling reagent may not be effectively activating the carboxylic acid, leading to poor conversion. | Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). Ensure all reagents are fresh and anhydrous. |
| Side Reactions of the Coupling Reagent | Coupling reagents can form inactive intermediates or byproducts that do not lead to the desired amide.[6][7] | Optimize the order of addition. Typically, pre-activating the carboxylic acid before adding the amine is recommended. |
| Competing Self-Condensation | The activated carboxylic acid can sometimes react with another molecule of the acid to form an anhydride. | Use an appropriate excess of the amine or add the activated acid solution to the amine. |
| Ring Opening of the Oxetane | If the reaction conditions are too acidic, the oxetane ring can be opened by a nucleophile present in the reaction mixture. | Maintain a neutral or slightly basic pH. Use a non-nucleophilic base like diisopropylethylamine (DIPEA). |
Question 4: I am observing a byproduct with the same mass as my desired product. What could be the issue?
Answer: This is a classic sign of racemization. The chiral center at the 2-position of the oxetane ring is generally stable, but the stereochemistry of the amino acid partner in a peptide coupling can be susceptible to racemization, especially with certain coupling reagents or under basic conditions.[7][8]
Troubleshooting Racemization:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as COMU or those with additives like HOAt.
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.
Question 5: I have identified a byproduct corresponding to the addition of water or another nucleophile to my starting material. What is happening?
Answer: This strongly suggests that the oxetane ring is undergoing nucleophilic ring-opening. This is a common side reaction for oxetanes, especially under acidic conditions.[4][9] The primary amine of this compound can also act as an internal nucleophile, leading to cyclization or rearrangement products, particularly after acylation.[10][11]
Section 3: Alkylation and Reductive Amination
Question 6: I am trying to perform a reductive amination with this compound and an aldehyde/ketone, but the reaction is messy. What are the likely side reactions?
Answer: Reductive amination involves the formation of an imine intermediate, which is then reduced.[12] Several side reactions can occur:
-
Reduction of the Carbonyl: The reducing agent can directly reduce the aldehyde or ketone starting material. To avoid this, use a mild reducing agent that preferentially reduces the imine, such as sodium triacetoxyborohydride.
-
Dialkylation: The product, a secondary amine, can react with another molecule of the aldehyde/ketone to form a tertiary amine. Using a slight excess of the this compound can help minimize this.
-
Aldol Condensation: If the aldehyde/ketone has enolizable protons, it can undergo self-condensation under the reaction conditions.
Question 7: When I attempt to alkylate this compound with an alkyl halide, I get a mixture of mono- and di-alkylated products, as well as some starting material. How can I improve the selectivity?
Answer: Achieving selective mono-alkylation of a primary amine can be challenging.
Troubleshooting Alkylation:
-
Stoichiometry: Use a significant excess of the amine relative to the alkyl halide to favor mono-alkylation.
-
Protecting Groups: A more controlled approach is to protect the amine, perform the alkylation, and then deprotect. For example, forming a sulfonamide, alkylating the nitrogen, and then removing the sulfonyl group.
-
Reaction Conditions: Slowly adding the alkyl halide to a solution of the amine can also improve selectivity.
Section 4: Protecting Group Strategies
Question 8: What are the recommended protecting groups for the amine of this compound, and what are the potential pitfalls during deprotection?
Answer: The choice of protecting group is crucial to avoid unwanted side reactions.
Protecting Groups for this compound
| Protecting Group | Protection Conditions | Deprotection Conditions | Potential Side Reactions during Deprotection |
| Boc (tert-Butoxycarbonyl) | Boc-anhydride, base (e.g., triethylamine, DIPEA) | Strong acid (e.g., TFA, HCl in dioxane) | The acidic conditions required for deprotection can cause ring-opening of the oxetane.[4][9] Careful control of temperature and reaction time is essential. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate, base | Catalytic hydrogenation (e.g., H2, Pd/C) | Generally mild and compatible with the oxetane ring. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF) | The basic conditions are generally well-tolerated by the oxetane ring.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general method for the coupling of a carboxylic acid with this compound.
-
Preparation: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.) to the solution. Stir at room temperature for 15-30 minutes.
-
Coupling: Add a solution of this compound (1.2 eq.) in the same solvent to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction with water or saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Notes:
-
If the reaction is sluggish, gentle heating (40-50 °C) may be applied, but monitor for potential side reactions.
-
If ring-opening is observed, ensure the pH of the aqueous work-up is not acidic.
Protocol 2: Boc Protection of this compound
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitor by TLC).
-
Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine, which can often be used without further purification.
References
- Lawson, E. C., Wang, C.-Y., & Kuduk, S. D. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9642–9645. [Link]
- Vávra, J., & Klepetářová, B. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-156. [Link]
- Ishikura, H., & Bull, J. A. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-18.
- Organic Synthesis. (n.d.). Protecting Groups.
- Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Kuduk, S. D., et al. (2020). Tandem, one-pot syntheses of various polycyclic heterocycles. Beilstein Journal of Organic Chemistry, 17, 101-156.
- Ahmad, S., Yousaf, M., Mansha, A., Rasool, N., & Fawad, A. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Morressier. (2023). New synthesis method for this compound.
- ResearchGate. (n.d.). Protective Group Strategies.
- Wikipedia. (n.d.). Reductive amination.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemdad. (n.d.). This compound.
- Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.
- Umeda, R., et al. (2013). Oxidative Dimerization of (Hetero)aromatic Amines Utilizing t-BuOI Leading to (Hetero)aromatic Azo Compounds: Scope and Mechanistic Studies. The Journal of Organic Chemistry, 78(23), 12090–12105.
- Reddit. (n.d.). Side reactions with HBTU amide coupling?
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (n.d.). CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- PubChem. (n.d.). 1-(Oxetan-2-yl)methanamine.
- ChemRxiv. (2023). Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Coupling (S)-Oxetan-2-ylmethanamine
Introduction: The Unique Challenge of (S)-Oxetan-2-ylmethanamine
This compound is a valuable chiral building block in modern drug discovery. Its structure combines a primary amine—a key functional handle for molecular assembly—with an oxetane ring.[1] The oxetane motif is increasingly sought after to fine-tune physicochemical properties such as solubility, metabolic stability, and lipophilicity, often acting as a bioisostere for gem-dimethyl or carbonyl groups.[2][3]
However, coupling this amine presents a dual challenge for the synthetic chemist:
-
Steric Hindrance: The primary amine is attached to a stereocenter adjacent to the four-membered ring, creating significant steric bulk that can impede its approach to an activated electrophile. This often leads to sluggish or incomplete reactions with standard coupling protocols.[4][5]
-
Ring Stability: The oxetane ring, while more stable than an epoxide, possesses inherent ring strain (approx. 25.5 kcal/mol) and is susceptible to ring-opening, particularly under acidic conditions.[2][6][7] This instability can lead to undesired side products, complicating synthesis and purification.
This guide provides a comprehensive troubleshooting framework, optimized protocols, and expert insights to help researchers successfully incorporate this unique building block into their target molecules.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the coupling of this compound in a practical question-and-answer format.
Category 1: Low Conversion & Incomplete Reactions
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with a carboxylic acid is very slow and gives low yields. What is the primary cause and how can I improve it?
A1: The primary cause is the steric hindrance around the primary amine of this compound. Standard carbodiimide reagents like N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) often form activated esters that are not reactive enough to overcome this steric barrier efficiently.[4][5]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: This is the most critical modification. Uronium/aminium salts like HATU or HBTU , or phosphonium salts like PyBOP , are significantly more effective.[4][8] They generate highly reactive acyl-pyridinium or acyl-phosphonium intermediates that react much faster with hindered amines.[9] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride can also be a powerful strategy.[4]
-
Increase Reaction Time and/or Temperature: Sterically hindered reactions are inherently slower. Extending the reaction time, for example from 2 hours to overnight, is often beneficial.[4] Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but this must be done cautiously to minimize the risk of racemization of your carboxylic acid partner.[4]
-
Optimize Solvent Choice: The solvent must effectively solvate all reactants. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex or poorly soluble substrates.[4]
-
Perform a "Double Coupling": If monitoring (e.g., by LC-MS) shows incomplete conversion, a second charge of fresh activated acid and coupling reagent can be added to the reaction mixture to drive it to completion.[10]
Q2: I'm attempting a reductive amination with an aldehyde/ketone, but the reaction is incomplete. What adjustments should I make?
A2: Incomplete reductive amination typically points to inefficient imine formation or an insufficiently reactive reducing agent. The process involves two key steps: the formation of an imine intermediate followed by its reduction.[11][12]
Troubleshooting Steps:
-
Select the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is mild enough not to reduce the starting aldehyde/ketone and is particularly effective at reducing the protonated iminium ion, which is the reactive species. Sodium cyanoborohydride (NaBH₃CN) is another excellent option.[12][13]
-
Control the pH: Imine formation is acid-catalyzed but the amine must remain nucleophilic. The optimal pH is typically weakly acidic (pH ~4-6). Adding a small amount of a weak acid like acetic acid can facilitate imine formation prior to reduction.
-
Allow for Imine Formation: Before adding the reducing agent, allow the amine and carbonyl compound to stir together in the solvent (e.g., 1,2-dichloroethane (DCE) or CH₂Cl₂) for a period (e.g., 30-60 minutes) to allow the imine intermediate to form.[13]
-
Consider a One-Pot, In-Situ Approach: For many substrates, mixing the amine, carbonyl, and NaBH(OAc)₃ together from the start works well, as the reduction of the imine as it is formed drives the equilibrium toward the product.[11]
Category 2: Side Product Formation & Purity
Q3: My reaction mass shows a significant byproduct with a mass corresponding to a 1,3-diol. What is causing this and how can I prevent it?
A3: This is a classic sign of oxetane ring-opening . The oxetane ring is susceptible to cleavage under acidic conditions.[2][7] The oxygen atom can be protonated, making the ring's carbons highly electrophilic and vulnerable to attack by nucleophiles (including the solvent or counter-ions), leading to the formation of 1,3-diol derivatives.
Troubleshooting & Prevention:
-
Avoid Strong Acids: Do not use strong acids (e.g., HCl, TFA) in your reaction or workup if at all possible. If an acidic workup is required to remove basic impurities, use a milder, buffered, or dilute acid (e.g., dilute aq. NH₄Cl, sat. aq. NaHCO₃) and minimize contact time.[14]
-
Check Your Reagents: Ensure your starting materials and solvents are not contaminated with acid. For example, amine hydrochlorides must be fully neutralized with a suitable base before the coupling reaction begins.
-
Re-evaluate Your Coupling Additives: While additives like HOBt or OxymaPure are used to suppress racemization, ensure the overall reaction environment does not become overly acidic.[15] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize any acidic species generated during the reaction.[4][10]
Q4: After my amide coupling reaction, I have a persistent impurity that is difficult to remove by chromatography. What could it be?
A4: If you are using a carbodiimide reagent like DCC or EDC, the most common and troublesome byproduct is the corresponding urea (dicyclohexylurea or EDU). Dicyclohexylurea, in particular, is poorly soluble in many organic solvents and can be difficult to remove.
Troubleshooting & Prevention:
-
Switch Coupling Reagents: This is the best solution. Uronium (HATU, HBTU) or phosphonium (PyBOP) reagents generate water-soluble byproducts that are easily removed during a standard aqueous workup.[4][8]
-
Filtration (for DCC): If you must use DCC, the dicyclohexylurea byproduct often precipitates from the reaction mixture (e.g., in DCM or THF). It can be removed by filtration before the workup.
-
Acidic Wash: For EDC, the resulting urea (EDU) is basic and can often be removed with a dilute acid wash during the workup. However, be mindful of the stability of your oxetane ring as discussed in Q3.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling with HATU
This protocol is recommended for coupling this compound with a carboxylic acid, especially for sterically demanding or electronically deactivated partners.
Materials:
-
This compound
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 2-5 minutes at room temperature for pre-activation. The solution may change color.
-
Add this compound (1.05 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Robust Reductive Amination with NaBH(OAc)₃
This protocol is a reliable method for forming a C-N bond between this compound and an aldehyde or ketone.[13]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.1 eq) in DCE, add the aldehyde or ketone (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature for 2-12 hours until the starting material is consumed (monitor by LC-MS or TLC).
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summaries & Quick Reference
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Class | Activation Mechanism | Advantages for Hindered Amines | Key Byproducts |
| EDC | Carbodiimide | Forms O-acylisourea intermediate | Low reactivity; often inefficient | Water-soluble urea (EDU) |
| DCC | Carbodiimide | Forms O-acylisourea intermediate | Low reactivity; often inefficient | Insoluble dicyclohexylurea (DCU) |
| HATU | Uronium/Aminium | Forms activated ester via HOAt | Excellent ; highly reactive, low racemization | Water-soluble tetramethylurea |
| HBTU | Uronium/Aminium | Forms activated ester via HOBt | Very Good ; highly reactive | Water-soluble tetramethylurea |
| PyBOP | Phosphonium | Forms acyl-phosphonium species | Very Good ; highly reactive | Triphenylphosphine oxide |
Table 2: Recommended Starting Conditions for Coupling Reactions
| Reaction Type | Amine:Electrophile (eq) | Reagent (eq) | Base (eq) | Solvent | Temperature | Typical Time |
| Amide Coupling | 1.05 : 1.0 | HATU (1.1) | DIPEA (2.5) | DMF, NMP | Room Temp | 4-16 h |
| Reductive Amination | 1.1 : 1.0 | NaBH(OAc)₃ (1.5) | None needed | DCE, DCM | Room Temp | 2-12 h |
Visualization of Workflows & Mechanisms
Caption: Decision workflow for troubleshooting a low-yielding amide coupling reaction.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- Google Patents. (2021). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Morressier. (2023). New synthesis method for this compound.
- Pennington, M. W., & Byrnes, M. F. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate.
- ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7134-7157. [Link]
- Burcl, F., et al. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1368-1481. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Saha, C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. hepatochem.com [hepatochem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Stability of (S)-Oxetan-2-ylmethanamine under acidic or basic conditions
Welcome to the dedicated technical support center for (S)-Oxetan-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this valuable chiral building block under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter in the laboratory.
The unique structure of this compound, featuring a strained four-membered oxetane ring adjacent to a primary chiral amine, presents specific stability considerations that are crucial for successful synthesis, purification, and formulation development. This guide is built on the principles of chemical reactivity and insights from forced degradation studies, a cornerstone of pharmaceutical development for assessing the intrinsic stability of a molecule.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The two main points of reactivity in this compound are the strained oxetane ring and the primary amine.
-
Oxetane Ring Instability: The oxetane ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[5] This can lead to the formation of unwanted diol or other substituted propane derivatives.
-
Amine Reactivity and Racemization: The primary amine is a nucleophilic center and can react with various electrophiles. More critically, the chiral center adjacent to the amine is susceptible to racemization under both harsh acidic and basic conditions. This can occur through the formation of achiral intermediates like imines.
Q2: How stable is the oxetane ring under acidic conditions?
The oxetane ring is generally labile under acidic conditions. The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack.[6] In the case of this compound, the primary amine will also be protonated to form an ammonium salt.
The likely degradation pathway involves the attack of a nucleophile (e.g., water, halide ions from the acid) on one of the oxetane carbons. The regioselectivity of this attack can be influenced by steric and electronic factors. For 2-substituted oxetanes, ring opening can lead to a mixture of products. Metabolite identification studies of some 2-monosubstituted oxetane derivatives have shown that the compound can undergo ring scission to form hydroxy acid and diol metabolites.[5]
Q3: What happens to this compound under basic conditions?
The oxetane ring is generally more stable under basic conditions compared to acidic conditions. However, the primary amine can act as a nucleophile, potentially leading to intermolecular reactions at elevated temperatures. The most significant concern under basic conditions is the potential for racemization of the chiral center. Strong bases can facilitate the deprotonation-reprotonation at the chiral carbon, leading to a loss of enantiomeric purity.[7]
Q4: I am observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?
This is a classic sign of on-column degradation or instability in the sample vial. Acidic mobile phases can catalyze the ring-opening of the oxetane ring. The new peaks likely correspond to the ring-opened products.
Troubleshooting Steps:
-
Neutralize the Sample: Before analysis, neutralize your sample to a pH of ~7.
-
Use a Buffered Mobile Phase: Employ a mobile phase with a buffer system that maintains a stable pH, preferably in the neutral to slightly acidic range (pH 4-7), depending on the column's tolerance.
-
Minimize Sample Residence Time: Analyze the sample as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.
-
Perform a Stability Study: Conduct a simple experiment by dissolving your compound in the mobile phase and analyzing it at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability.
Q5: My enantiomeric excess (e.e.) is decreasing after a basic workup. How can I prevent this?
Loss of enantiomeric excess after a basic workup is likely due to racemization.
Troubleshooting Steps:
-
Use Milder Bases: If possible, use weaker bases (e.g., sodium bicarbonate, triethylamine) instead of strong bases like sodium hydroxide or potassium carbonate.
-
Control the Temperature: Perform the basic workup at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.
-
Limit Exposure Time: Keep the contact time with the basic solution as short as possible.
-
Alternative Purification: Consider alternative purification methods that avoid harsh basic conditions, such as chromatography on silica gel with a neutral eluent system.
Troubleshooting Guide: Investigating the Stability of this compound
This section provides a systematic approach to performing a forced degradation study to understand the stability profile of this compound. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][3][4]
Objective: To determine the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials and Methods
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48, 72 hours |
| Oxidative Stress | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photostability | ICH Q1B guidelines (UV/Vis light exposure) | Room Temperature | As per guidelines |
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Step-by-Step Protocol for Stability Study
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: To a vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: To another vial, add a known volume of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Stress: To a third vial, add a known volume of the stock solution and an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Control Sample: Prepare a control sample with the stock solution and the solvent used for dilution.
-
-
Incubation: Place the vials (except the photostability sample) in a constant temperature bath at 60 °C. Keep the oxidative stress sample at room temperature. Expose the photostability sample according to ICH Q1B guidelines.
-
Time-Point Sampling: At each specified time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Sample Quenching and Neutralization:
-
For acidic samples, neutralize with an equivalent amount of NaOH.
-
For basic samples, neutralize with an equivalent amount of HCl.
-
This step is crucial to prevent further degradation before analysis.
-
-
Analytical Method:
-
HPLC Analysis: Analyze all samples using a validated stability-indicating chiral HPLC method. A common choice for chiral amine separation is a column with a chiral stationary phase (CSP) like a polysaccharide-based or protein-based column.[8][9][10] The mobile phase should be optimized for the separation of the parent compound from its potential degradants and enantiomer. A typical mobile phase could be a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with additives like diethylamine for basic compounds to improve peak shape.[11]
-
Detection: Use a UV detector at an appropriate wavelength. A mass spectrometer (MS) detector is highly recommended for identifying the mass of any degradation products.
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation. Determine the enantiomeric excess to assess for racemization.
-
-
Characterization of Degradants: If significant degradation is observed, the major degradation products should be isolated (e.g., by preparative HPLC) and their structures elucidated using spectroscopic techniques such as NMR and high-resolution mass spectrometry.[12][13][14]
Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound under acidic and basic conditions.
Acid-Catalyzed Ring Opening
Caption: Potential acid-catalyzed ring-opening pathways of this compound.
Base-Induced Racemization
Caption: Potential mechanism for base-induced racemization of this compound.
Conclusion
Understanding the stability of this compound is paramount for its effective use in research and drug development. The oxetane ring's susceptibility to acid-catalyzed opening and the potential for racemization of the chiral center under both acidic and basic conditions are the primary stability concerns. By employing the systematic approach of forced degradation studies and utilizing appropriate analytical techniques, researchers can proactively address these challenges, ensuring the integrity and purity of their compounds.
References
- Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
- ICH, Q2(R1)
- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 48-55.
- Burkhard, J. A., Wuitschik, G., Plancher, J. M., Rogers-Evans, M., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 378-382.
- Mullen, W. (2016).
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical Technology, 24(2), 48-54.
- Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
- Tolmachova, D. A., et al. (2025). Advanced studies on the stability of the oxetane moiety in common organic synthesis transformations. Organic Chemistry Frontiers, 12, 3775–3785.
- Vanderwal, C. D. (2017). Recent applications of oxetanes in drug discovery. Journal of Medicinal Chemistry, 60(15), 6373-6386.
- Wipf, P., & Maciejewski, J. P. (2014). The oxetane ring in medicinal chemistry. Future medicinal chemistry, 6(1), 87-101.
- Yates, F. (2023).
- Zhang, Y., Wu, D. R., & Fandrick, K. R. (2017). Oxetanes in medicinal chemistry. Bioorganic & medicinal chemistry letters, 27(15), 3297-3306.
- Khan Academy. (n.d.).
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Online]. Available: [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Delp, J., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters, 21(23), 9479-9483.
- Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756-9761.
- Dong Group. (n.d.).
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. yakhak.org [yakhak.org]
- 10. hplc.eu [hplc.eu]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Oxetane Ring-Opening Side Reactions
Welcome to the technical support center for oxetane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxetane ring-opening reactions. The inherent ring strain of oxetanes makes them valuable synthetic intermediates, but this reactivity can also lead to undesired side reactions.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Ring-Opening of Unsymmetrical Oxetanes
Question: My nucleophilic ring-opening of a 2-substituted oxetane is giving me a mixture of regioisomers. How can I control which carbon the nucleophile attacks?
Answer: Controlling regioselectivity in the ring-opening of unsymmetrical oxetanes is a common challenge that hinges on a delicate balance between steric and electronic effects.[4] The outcome is highly dependent on the nature of the nucleophile and the reaction conditions (acidic vs. basic).
-
Under Basic or Neutral Conditions (SN2-type reaction): Strong, "hard" nucleophiles will preferentially attack the less sterically hindered carbon atom of the oxetane ring.[4][5] This is a kinetically controlled process where physical obstruction dictates the site of attack.
-
Causality: The reaction proceeds via a direct backside attack on one of the α-carbons. The path of least resistance is the one with smaller substituents, leading to the formation of a primary alcohol.
-
Troubleshooting Protocol:
-
Nucleophile Choice: Employ strong, sterically demanding nucleophiles if the goal is to attack the least substituted carbon. Examples include organolithium reagents or Grignard reagents.[6]
-
Solvent: Use a non-polar, aprotic solvent to favor a true SN2 mechanism and minimize any potential for carbocation formation.
-
Temperature: Maintain low reaction temperatures to enhance kinetic control and disfavor alternative pathways.
-
-
-
Under Acidic Conditions (SN1-type reaction): The presence of a Brønsted or Lewis acid activates the oxetane oxygen, leading to a partial positive charge on the adjacent carbons.[4][7] In this scenario, the nucleophile will attack the more substituted carbon, as it can better stabilize the developing positive charge (electronic effect control).[4][5]
-
Causality: The protonated or Lewis acid-coordinated oxetane has significant carbocationic character at the more substituted α-carbon. Even weak nucleophiles will be drawn to this more electrophilic center.
-
Troubleshooting Protocol:
-
Acid Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., CSA, Tf₂NH).[8][9][10] Be aware that strong acids can sometimes promote undesired side reactions.[11]
-
Nucleophile Choice: Weak nucleophiles, such as alcohols or water, are suitable for this regioselective opening.
-
Solvent: Aprotic solvents are often preferred to avoid competition from the solvent as a nucleophile.[8]
-
-
Issue 2: Unwanted Polymerization During Ring-Opening
Question: I'm trying to perform a simple nucleophilic addition to my oxetane, but I'm getting a significant amount of oligomeric or polymeric byproduct. What's causing this and how can I stop it?
Answer: Cationic ring-opening polymerization is a common side reaction, especially under acidic conditions.[11][12] The high ring strain of oxetane (approximately 107 kJ/mol) makes it susceptible to this pathway.[11] The propagating species is a tertiary oxonium ion, which can be readily attacked by another oxetane monomer.[11]
-
Mechanism of Unwanted Polymerization:
-
Initiation: An acid protonates the oxetane oxygen, or a Lewis acid coordinates to it, forming a reactive secondary or tertiary oxonium ion.[11]
-
Propagation: Another oxetane monomer acts as a nucleophile, attacking the activated oxetane and opening the ring. This process creates a new, larger oxonium ion at the chain end.
-
Side Reactions: This propagation can continue, and "backbiting" can occur where an oxygen atom from the growing polymer chain attacks the active center, leading to the formation of cyclic oligomers (often tetramers).[11]
-
-
Troubleshooting Strategies:
-
Control of Acidity: The stronger the acid, the more likely polymerization will occur. Use the mildest Lewis or Brønsted acid catalyst necessary to achieve the desired ring-opening. In some cases, simply using a protic solvent can be sufficient.
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of polymerization relative to the desired nucleophilic addition.
-
Solvent Choice: The choice of solvent can influence the stability of the propagating species. In some systems, solvents like 1,4-dioxane have been shown to suppress transfer reactions and the formation of cyclic oligomers.[13]
-
Stoichiometry: Ensure the nucleophile is present in a sufficient concentration to outcompete the oxetane monomer for reaction with the activated intermediate.
-
Issue 3: Formation of Rearrangement Products (e.g., Homoallylic Alcohols)
Question: Instead of my expected 1,3-diol derivative, I'm observing the formation of a homoallylic alcohol after Lewis acid-catalyzed ring-opening. Why is this happening?
Answer: The formation of homoallylic alcohols is a known side reaction, particularly with 2,2-disubstituted oxetanes, and is often promoted by bulky Lewis superacids like B(C₆F₅)₃ or Al(C₆F₅)₃.[14]
-
Mechanism of Isomerization:
-
The Lewis acid activates the oxetane by coordinating to the oxygen atom.
-
This coordination facilitates the cleavage of a C-O bond, leading to the formation of a carbocation intermediate at the more substituted carbon.
-
Instead of being trapped by an external nucleophile, a β-proton is eliminated, resulting in the formation of a double bond and the corresponding homoallylic alcohol.
-
-
Troubleshooting and Control:
-
Lewis Acid Selection: The choice of Lewis acid is critical. Bulky superacids are known to promote this isomerization.[14] Consider using less bulky or milder Lewis acids if this is an undesired pathway.
-
Temperature: Higher temperatures can favor elimination reactions. Running the reaction at lower temperatures may suppress the formation of the homoallylic alcohol.
-
Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state for elimination. Experiment with different solvents to find the optimal conditions.
-
Substrate Structure: The presence of β-hydrogens is a prerequisite for this side reaction. If the substrate can be modified to lack these, this pathway will be shut down.
-
Issue 4: Ring Expansion to Tetrahydrofurans (THFs)
Question: My reaction is yielding a five-membered tetrahydrofuran derivative instead of the expected ring-opened product. What conditions favor this ring expansion?
Answer: Ring expansion of oxetanes to tetrahydrofurans can occur under specific conditions, particularly with certain substrates and reagents. For example, vinyloxetanes can undergo acid-catalyzed ring expansion.[8] Another instance is the reaction of oxetanes with an excess of sulfur ylides at elevated temperatures.[2]
-
Mechanism with Vinyloxetanes:
-
Acid activation of the oxetane oxygen.
-
Intramolecular attack of the vinyl group's π-bond onto the electrophilic carbon of the activated oxetane.
-
Rearrangement and trapping of the resulting carbocation to form the THF ring.
-
-
Troubleshooting and Avoidance:
-
Reagent Control: If using sulfur ylides, avoid a large excess and elevated temperatures to disfavor the second ring expansion step.[2]
-
Acid Choice for Vinyloxetanes: Carefully screen Lewis and Brønsted acids, as well as reaction conditions (temperature, solvent), as these can influence the competition between intermolecular nucleophilic attack and intramolecular ring expansion.[8] In some cases, switching to an aprotic solvent can favor the desired ring-opening over ring expansion.[8]
-
Data & Protocols
Table 1: Regioselectivity Control in Oxetane Ring-Opening
| Condition | Nucleophile Type | Predominant Attack Site | Controlling Factor | Typical Product |
| Basic/Neutral | Strong (e.g., R-Li, RMgX) | Less substituted carbon | Steric Hindrance | Primary Alcohol |
| Acidic | Weak (e.g., ROH, H₂O) | More substituted carbon | Electronic Effect (Carbocation Stability) | Secondary/Tertiary Alcohol |
Experimental Protocol: Regioselective Ring-Opening of 2-Phenyloxetane
Objective: To demonstrate the selective synthesis of either a primary or secondary alcohol from 2-phenyloxetane.
A) Synthesis of 3-phenyl-1,3-propanediol (Attack at Less Substituted Carbon)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 2-phenyloxetane (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the primary alcohol.
B) Synthesis of 1-phenyl-1,3-propanediol (Attack at More Substituted Carbon)
-
Setup: To a round-bottom flask, add a solution of 2-phenyloxetane (1.0 eq) in CH₂Cl₂.
-
Catalyst Addition: Add a catalytic amount of Yb(OTf)₃ (0.1 eq).[9]
-
Nucleophile Addition: Add methanol (5.0 eq) as the nucleophile.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the secondary alcohol ether, which can then be deprotected if necessary.
Visualizing Reaction Pathways
Diagram 1: Regioselectivity in Oxetane Ring-Opening
Caption: Control of regioselectivity in oxetane ring-opening.
Diagram 2: Troubleshooting Unwanted Polymerization
Caption: Decision tree for troubleshooting polymerization side reactions.
References
- Title: Selective Ring-Opening reactions of Unsymmetric Oxetanes Source: Google Sites URL
- Title: Polyoxetane - Wikipedia Source: Wikipedia URL:[Link]
- Title: Regioselectivity in the Ring Opening and Expansion of Unsymmetric Thietanes Source: ResearchG
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Public
- Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC Source: N
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL:[Link]
- Title: Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions.
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: semanticscholar.org URL:[Link]
- Title: (PDF)
- Title: An Exploration of Oxetanes: Synthesis and Relevance Source: The Denmark Group
- Title: (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)
- Title: Oxetane Synthesis via Alcohol C–H Functionalization - PMC Source: N
- Title: Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation Source: ACS Public
- Title: Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes Source: N
- Title: Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis Source: Waseda University URL:[Link]
- Title: Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis Source: ResearchG
- Title: Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers Source: ACS Public
- Title: Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers Source: RadTech URL:[Link]
- Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]
- Title: Oxetane - Wikipedia Source: Wikipedia URL:[Link]
- Title: Reactions of Oxetanes - YouTube Source: YouTube URL:[Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyoxetane - Wikipedia [en.wikipedia.org]
- 12. radtech.org [radtech.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (S)-Oxetan-2-ylmethanamine Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of (S)-Oxetan-2-ylmethanamine. This valuable chiral building block is increasingly vital in pharmaceutical development, known for its ability to modulate physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] However, transitioning its synthesis from the laboratory bench to kilogram-scale production presents a unique set of challenges. The inherent ring strain of the oxetane core, coupled with the need for stringent stereochemical control, demands a robust and well-understood process.[3]
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-tested insights into common issues encountered during scale-up, offering not just solutions but the fundamental scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions that frequently arise during the initial phases of a scale-up campaign.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: Several synthetic strategies exist, but for scale-up, the focus is on safety, cost, and efficiency. Key routes include:
-
Intramolecular Cyclization: This is a very common and effective strategy, often involving a Williamson etherification type reaction on a chiral precursor.[2][3] For example, cyclization of a chiral 1,3-diol derivative where one hydroxyl group is converted to a good leaving group (e.g., tosylate, mesylate) is a reliable method.[1]
-
Ring Expansion of Chiral Epoxides: This method can be effective but may present challenges in controlling regioselectivity and by-product formation at scale.[1][2][4]
-
Azide-Based Amination: Historically, a common route involved introducing the amine via a hazardous azide intermediate (e.g., sodium azide), followed by reduction.[5][6] Due to the significant safety risks associated with azides (toxicity and explosive potential), this route is increasingly avoided in modern process chemistry.[6]
-
Alternative Amination Strategies: Safer, more modern approaches are now preferred. These include methods like the Gabriel synthesis (using phthalimide) followed by hydrazinolysis, or direct amination using a protected amine like dibenzylamine followed by deprotection.[5][7] A patented method describes a high-yield process starting from [2-(1-ethoxyethoxy)methyl]propylene oxide that avoids palladium-carbon hydrogenation and sodium azide, making it suitable for industrial production.[7]
For scale-up, a route involving an intramolecular cyclization followed by a non-azide amination strategy generally offers the best balance of safety, yield, and control.[5][7]
Q2: Why is maintaining enantiomeric purity (e.e.) so difficult during scale-up?
A2: Maintaining high enantiomeric excess (e.e.) is paramount. Challenges at scale include:
-
Temperature Control: Exotherms during reaction or work-up can lead to localized "hot spots" in large reactors, which can cause racemization of stereocenters, especially if they are adjacent to activating groups.
-
pH Fluctuations: During aqueous work-ups or extractions, uncontrolled pH can catalyze racemization.
-
Extended Reaction Times: Longer processing times at scale can increase the window for side reactions or degradation that may affect the chiral center.
-
Purification Issues: If the final product requires chiral chromatography for purification, the throughput can be a significant bottleneck at the kilogram scale.[8]
Q3: What are the primary safety concerns when working with oxetanes at an industrial scale?
A3: Oxetanes are strained four-membered rings and require careful handling.[4]
-
Ring Strain: The inherent strain energy makes them susceptible to ring-opening reactions, especially in the presence of strong acids or Lewis acids.[4]
-
Low Boiling Point & Volatility: Many simple oxetanes are volatile.[9] Storage in sealed containers can lead to pressure buildup, creating a risk of rupture.[9] Containers should be vented periodically and handled in well-ventilated, flame-proof areas.[9]
-
Reactivity: Avoid contact with incompatible materials and ignition sources.[9] Use spark-free tools during handling.[9]
-
Personal Protection: Always use appropriate Personal Protective Equipment (PPE), including eye protection, gloves, and lab coats, as oxetane derivatives can be skin and eye irritants.[10][11] Ensure adequate ventilation to avoid inhalation of vapors.[10][12]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving specific, complex problems encountered during the manufacturing process.
Guide 1: Diagnosing and Solving Low Reaction Yield
Low yield is one of the most common and costly problems in scale-up. The following logical tree helps diagnose the root cause.
Troubleshooting Steps & Explanations:
-
Verify Starting Material Quality:
-
Problem: On a larger scale, impurities that were negligible in the lab can act as catalyst poisons or cause significant side reactions. Water content (check via Karl Fischer titration) is a common culprit in reactions using moisture-sensitive reagents.
-
Solution: Ensure all raw materials meet strict specifications (>99% purity). If necessary, re-purify materials before use.
-
-
Analyze In-Process Control (IPC) Data:
-
Problem: A reaction that stalls before completion often points to issues with mass or heat transfer. In a large reactor, poor mixing can create isolated zones where reagents are not effectively interacting. Similarly, inefficient heat removal can cause localized temperature spikes that degrade reagents or products.
-
Solution:
-
Mixing: Evaluate the reactor's agitation efficiency. Consider increasing the RPM or changing the impeller design for better homogeneity.
-
Temperature: Implement a more controlled temperature profile. For highly exothermic reactions, consider slower addition of the limiting reagent to manage heat output.
-
Stoichiometry: Re-evaluate reagent stoichiometry. Sometimes, a slight excess of a key reagent is needed at scale to drive the reaction to completion, compensating for minor degradation or reaction with trace impurities.
-
-
-
Quantify Losses During Work-up and Isolation:
-
Problem: The product may be forming efficiently in the reaction vessel but is being lost during downstream processing. Chiral amines like this compound can be highly water-soluble, especially in their protonated (salt) form, leading to significant losses during aqueous extractions.[13]
-
Solution:
-
Extraction: Carefully adjust the pH of the aqueous layer during work-up to ensure the amine is in its freebase form, minimizing its solubility in water. Use a more effective organic solvent for extraction, such as methyl-THF (2-MeTHF), which has better phase separation characteristics than THF.
-
Isolation: The final product is a relatively low molecular weight amine and can be volatile. Avoid overly aggressive concentration steps. Consider isolation via crystallization of a salt (e.g., hydrochloride salt) which is often more stable and less volatile.[6][13]
-
-
Guide 2: Addressing Challenges in Purification and Isolation
Achieving high purity is critical. This guide focuses on overcoming common purification hurdles at scale.
| Challenge | Root Cause Analysis | Recommended Scale-Up Solution |
| Difficult Impurity Removal | Co-eluting impurities on standard silica gel; impurities with similar polarity and boiling point to the product. | 1. Reactive Work-up: Design a wash step to chemically modify and remove a specific impurity (e.g., an acidic wash to remove basic impurities).2. Crystallization: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to find conditions that selectively precipitate the product, leaving impurities in the mother liquor. |
| Low Recovery from Chromatography | Product streaking on the column; irreversible adsorption; need for large solvent volumes, making it economically unviable at scale. | 1. Avoid Chromatography: The primary goal of process chemistry is to develop a synthesis that does not require chromatographic purification for the final step. Focus on optimizing the reaction and crystallization.2. Preparative SFC: If chromatography is unavoidable, Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations at scale.[8] SFC uses supercritical CO2 as the main mobile phase, reducing solvent consumption and cost.[8][] |
| Inconsistent Crystal Form (Polymorphism) | The product crystallizes in different forms with varying stability, solubility, and handling properties. This is often influenced by solvent, temperature, and agitation rate during crystallization. | 1. Polymorph Screen: Conduct a systematic screen to identify all possible crystalline forms and determine the most thermodynamically stable polymorph.2. Controlled Crystallization: Define a strict, repeatable protocol for crystallization specifying cooling rates, seeding strategy, and agitation to consistently produce the desired form. |
Part 3: Recommended Protocols & Workflows
This section provides an example protocol for a critical process step, designed with scale-up considerations in mind.
Protocol: Final Product Isolation via HCl Salt Formation
This protocol is for the isolation of this compound as its hydrochloride salt from an organic solution (e.g., MTBE or 2-MeTHF) after work-up. This method enhances stability and simplifies handling compared to the freebase.
Objective: To isolate the final product with >99.5% purity and consistent physical form.
Workflow Diagram:
Step-by-Step Methodology:
-
Initial Preparation: The crude product solution, containing the freebase in a solvent like MTBE or 2-MeTHF, is filtered to remove any particulates.
-
Concentration & Solvent Swap: The solution is concentrated under reduced pressure to a predefined volume. If necessary, a solvent swap into a more suitable crystallization solvent (like isopropanol or ethanol) is performed.[6]
-
Cooling: The solution is cooled to a controlled temperature, typically 0–5 °C, under gentle agitation. Over-cooling can lead to rapid, uncontrolled precipitation and impurity inclusion.
-
Acid Addition: A solution of hydrogen chloride (e.g., 5 M HCl in isopropanol) is added slowly and sub-surface to the cooled solution. The stoichiometry should be precise (e.g., 1.05 equivalents). A rapid addition can cause localized high concentrations, leading to the formation of fine, difficult-to-filter particles.
-
Crystallization and Aging: Once the addition is complete, the resulting slurry is aged at the same temperature for a set period (e.g., 2-4 hours) to allow for complete crystallization and particle size maturation.
-
Filtration and Washing: The solid product is collected by filtration (e.g., using a Nutsche filter-dryer). The filter cake is washed with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: The product is dried under vacuum at a controlled temperature (e.g., not exceeding 40-50 °C) until the solvent content meets specification.
References
- Oxetane - CymitQuimica.
- Preparation method for oxetane-2-methylamine.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- SAFETY DATA SHEET - Oxetane, 3-hydroxymethyl-3-methyl-. Fisher Scientific.
- Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems.
- Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential.
- Synthesis of azetines and oxetanes.
- New synthesis method for this compound. Morressier.
- Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Synthesis of Oxetanes.
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
- Enantiomeric Purific
- Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
- Process and intermediate for the preparation of oxetan-2-ylmethanamine.
- Safe Handling of Chemicals. YouTube.
- Guidelines for Working With Hazardous Chemicals.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. New synthesis method for this compound [morressier.com]
- 6. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 7. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.be [fishersci.be]
- 11. capitalresin.com [capitalresin.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Identification and removal of impurities from (S)-Oxetan-2-ylmethanamine
Technical Support Center: (S)-Oxetan-2-ylmethanamine
A Guide to Identification and Removal of Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a crucial chiral building block in modern medicinal chemistry, its purity is paramount for the synthesis of effective and safe pharmaceutical agents.[1][2][3] The unique strained oxetane ring imparts desirable properties like improved solubility and metabolic stability but also introduces specific challenges in synthesis and purification.[4][5]
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis, purification, and handling of this valuable intermediate.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical in drug development?
The chirality and purity of any active pharmaceutical ingredient (API) are fundamental to its safety and efficacy. For a building block like this compound, impurities can have significant downstream consequences:
-
Pharmacological Impact : The presence of the incorrect enantiomer, (R)-Oxetan-2-ylmethanamine, can lead to a final drug product with reduced efficacy, different pharmacological activity, or even toxic effects.[6][7]
-
Reaction Interference : Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields, complex side-product profiles, and difficult purifications.
-
Regulatory Scrutiny : Regulatory agencies like the FDA mandate strict control over all isomers and impurities in drug substances. Failure to identify and control these can lead to significant delays or rejection of a drug candidate.
Q2: What are the most common types of impurities I should expect?
Impurities typically arise from the synthetic route employed. Common synthetic strategies involve nucleophilic substitution on an oxetane precursor or ring-expansion reactions.[2][3][8] The most common impurities can be categorized as follows:
-
Process-Related Impurities : These originate from the specific synthetic pathway.
-
Starting Materials : Unreacted precursors, such as (S)-2-(hydroxymethyl)oxetane derivatives.
-
Reagent-Derived : Impurities from reagents used in the synthesis. For example, if a Gabriel synthesis is used, residual phthalimide might be present.[9] Syntheses avoiding hazardous materials like sodium azide have been developed to improve safety.[3][8]
-
Solvent Adducts : Residual solvents (e.g., DMF, ethanol) used in the reaction or workup can be carried through.[2]
-
-
Product-Related Impurities : These are structurally similar to the desired product.
-
Enantiomeric Impurity : The (R)-enantiomer is the most critical impurity to monitor and control.
-
Diastereomers : If additional chiral centers are present in precursors.
-
Structural Isomers : Byproducts from undesired side reactions, such as ring-opening of the oxetane under harsh acidic or nucleophilic conditions.[10]
-
Q3: How stable is the oxetane ring during purification and storage?
While the oxetane ring is generally more stable than its three-membered epoxide counterpart, it is still a strained ring system susceptible to decomposition under certain conditions.[10][11]
-
Acidic Conditions : Strong acids can catalyze the ring-opening of the oxetane. It is crucial to avoid harsh acidic conditions during work-up and purification.[10][11] Some oxetane-carboxylic acids have even shown unexpected isomerization to lactones upon storage or gentle heating.[12]
-
Temperature : The compound should be stored under refrigerated conditions as recommended by suppliers. Elevated temperatures during purification (e.g., high-temperature distillation) should be approached with caution.
-
Nucleophiles : While generally stable to bases, strong nucleophiles can potentially open the ring, especially at elevated temperatures.
Part 2: Troubleshooting Guide: From Detection to Removal
This section provides a logical workflow for identifying and eliminating impurities.
Scenario: My analytical data (NMR, LC-MS) shows an unknown peak. What are my next steps?
The key is a systematic approach to characterization and removal. Follow this workflow to diagnose and solve the issue.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity identification and removal.
Step 1: Enantiomeric Purity Assessment
Question: How do I confirm if the impurity is the (R)-enantiomer?
Your first priority should be to rule out or quantify the enantiomeric impurity. Standard analytical techniques like NMR or LC-MS will not distinguish between enantiomers.
Answer: You must use a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry-standard techniques.[6][7][13][14]
-
Why it works : These methods use a chiral stationary phase (CSP), which is a solid support coated with a single enantiomer of a chiral molecule.[14] The two enantiomers of your sample form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus separation.[14] Polysaccharide-based columns are particularly versatile for separating chiral amines.[13][15]
Step 2: Identification of Achiral Impurities
Question: My product has high enantiomeric excess (>99% ee), but I still see impurities. How do I identify them?
Answer: Use a combination of mass spectrometry and NMR spectroscopy.
-
LC-MS/GC-MS : This will give you the molecular weight of the impurity. Compare this mass to the molecular weights of all starting materials, reagents, and plausible byproducts (e.g., ring-opened products, dimers).
-
¹H and ¹³C NMR : Compare the NMR spectrum of your impure sample to a reference spectrum of pure this compound. The impurity peaks can provide structural clues. For example, the disappearance of characteristic oxetane proton signals (~4.5-4.8 ppm) and the appearance of new signals may suggest a ring-opened impurity.
-
2D NMR : If the impurity is significant and its structure isn't obvious, 2D NMR experiments (like COSY and HSQC) can be used to piece together its molecular structure.
| Common Impurity Type | Likely Source | Primary Identification Method |
| (R)-Oxetan-2-ylmethanamine | Incomplete stereoselectivity in synthesis; racemization.[16] | Chiral HPLC/SFC |
| (S)-2-(hydroxymethyl)oxetane | Incomplete conversion of starting material. | LC-MS, NMR |
| Ring-opened products (e.g., 1-amino-4-hydroxybutan-2-ol) | Harsh acidic or nucleophilic conditions.[10] | LC-MS, NMR |
| Dibenzylic impurities | Use of dibenzylamine protecting groups.[8] | LC-MS, NMR |
| High-boiling solvents (e.g., DMF, DMSO) | Incomplete removal during work-up.[2] | ¹H NMR |
Step 3: Selecting a Purification Strategy
Question: I've identified the impurity. What is the best way to remove it?
Answer: The optimal method depends on the nature of the impurity.
-
For Neutral/Acidic Impurities (e.g., unreacted starting materials, byproducts without a basic nitrogen):
-
Method : Acid-Base Extraction.[17]
-
Why it works : This classic technique exploits the basicity of your amine product. Dissolve the crude mixture in an organic solvent (like MTBE or DCM) and wash with an aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[17]
-
-
For Impurities with Different Polarity:
-
Method : Flash Column Chromatography.
-
Why it works : This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Due to the basic nature of amines, they can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, it's essential to add a small amount of a basic modifier, like triethylamine (~1-2%) or ammonium hydroxide, to the eluent system.
-
-
For the (R)-Enantiomer:
-
Method 1 : Preparative Chiral Chromatography.
-
Why it works : This is a scaled-up version of the analytical chiral HPLC/SFC used for analysis. It is highly effective but can be expensive and time-consuming for large quantities.
-
-
Method 2 : Diastereomeric Salt Recrystallization.
-
Why it works : This is a classical resolution technique. A chiral acid (e.g., tartaric acid, mandelic acid) is added to the racemic or enantiomerically-impure amine. This forms two diastereomeric salts. Since diastereomers have different physical properties, they will have different solubilities in a given solvent system, allowing one to be selectively crystallized and removed.
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution : Dissolve the crude this compound oil in a suitable water-immiscible organic solvent (e.g., dichloromethane or MTBE, 10 volumes).
-
Acidic Extraction : Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 5 volumes). Combine the aqueous layers.
-
Causality: The basic amine is protonated to form the hydrochloride salt, which is soluble in the aqueous phase, while neutral or acidic impurities remain in the organic phase.
-
-
Organic Layer Wash (Optional) : Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification : Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH with stirring until the pH is >12.
-
Self-Validation: Confirm the pH with pH paper or a meter to ensure complete deprotonation of the amine salt.
-
-
Product Extraction : Extract the liberated free amine back into a fresh organic solvent (3 x 5 volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Chiral HPLC Analysis
This is a representative method. The specific column and mobile phase must be optimized for your system.
-
Column : A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase : Typically a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol). A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a suitable wavelength (e.g., 210 nm).
-
Quantification : The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_S and A_R): % ee = [ (A_S - A_R) / (A_S + A_R) ] x 100.[6]
References
- Technical Support Center: Purification of Long-Chain Amines. Benchchem.
- This compound | 2091328-57-1. Benchchem.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Burkhard, J. A., et al. (2010). Synthesis of Oxetanes and their Application in Medicinal Chemistry.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- Synthesis of Oxetanes. J-STAGE.
- A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
- New synthesis method for this compound. Morressier.
- WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine. Google Patents.
- CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine. Google Patents.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Technical Support Center: Stereoselective Synthesis of this compound. Benchchem.
- EP4194446A1 - Preparation method for oxetane-2-methylamine. Google Patents.
- Oxetane - Wikipedia. Wikipedia.
- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Measuring Chiral Purity. OpenOChem Learn.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. ACS Publications.
- This compound | 2091328-57-1. Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 3. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. New synthesis method for this compound [morressier.com]
- 9. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]
- 10. Oxetane - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve the Solubility of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for enhancing the aqueous solubility of molecules containing the oxetane motif. We will explore the underlying physicochemical principles, provide actionable experimental protocols, and address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - The Fundamental Role of the Oxetane Motif
This section addresses the core principles of why and how the oxetane ring is used to modulate the physicochemical properties of a compound.
Q1: Why is the oxetane motif often incorporated into drug candidates to improve solubility?
A1: The oxetane ring is a powerful tool in medicinal chemistry for improving the overall druglike properties of a molecule, particularly aqueous solubility.[1] Its utility stems from a unique combination of characteristics:
-
Polarity and Hydrogen Bonding: The oxygen atom within the four-membered ring is a potent hydrogen bond acceptor.[2] This introduces a polar element into the molecule, which can favorably interact with water, thereby increasing solubility.[3][4]
-
Three-Dimensionality (sp³-richness): The non-planar, sp³-rich structure of the oxetane ring can disrupt the flat, planar stacking that often leads to high lattice energy and low solubility in crystalline aromatic compounds.[3][4]
-
Low Molecular Weight: It adds these favorable properties with a minimal increase in molecular weight, which is crucial for maintaining good "ligand efficiency."[3]
-
Bioisosteric Replacement: Oxetanes are frequently used as hydrophilic surrogates for less polar groups that occupy a similar steric volume, most notably the gem-dimethyl and carbonyl groups.[1][5][6] This allows chemists to improve solubility while often retaining or even enhancing biological activity.
dot graph G { layout="neato"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="Parent Molecule\n(Low Solubility)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; GemDimethyl [label="gem-Dimethyl Group\n- Lipophilic\n- Blocks Metabolism", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Carbonyl [label="Carbonyl Group\n- Polar (H-bond acceptor)\n- Metabolically labile", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Oxetane [label="Oxetane Motif\n- Polar (H-bond acceptor)\n- 3D Structure\n- Metabolically stable", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Result [label="Modified Molecule\n(Improved Properties)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Solubility [label="Increased Solubility", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; MetStab [label="Improved Metabolic Stability", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; LogD [label="Reduced LogD", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
// Edges Parent -- GemDimethyl [label="Contains"]; Parent -- Carbonyl [label="Contains"]; GemDimethyl -> Oxetane [label="Replace with"]; Carbonyl -> Oxetane [label="Replace with"]; Oxetane -> Result [label="Leads to"]; Result -- Solubility [label="Exhibits"]; Result -- MetStab [label="Exhibits"]; Result -- LogD [label="Exhibits"]; } enddot Caption: Bioisosteric replacement leading to improved properties.
Q2: By how much can an oxetane be expected to increase aqueous solubility?
A2: The impact of incorporating an oxetane is highly dependent on the molecular context of the parent compound. However, matched molecular pair analyses have demonstrated that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[5][6][7] The most dramatic improvements are typically observed in highly lipophilic scaffolds, where the introduction of a polar, hydrogen-bond-accepting motif has the greatest effect.[7]
| Molecular Scaffold Change | Fold-Increase in Aqueous Solubility | Change in Lipophilicity (cLogP or LogD) | Reference |
| gem-Dimethyl → Oxetane (in a lipophilic open-chain scaffold) | 25x to >4000x | Reduction | [7] |
| gem-Dimethyl → Oxetane (in more polar cyclic scaffolds) | 4x to ~4000x | Reduction | [7] |
| Isopropyl → Methoxymethyl-oxetane (EZH2 inhibitor optimization) | Significant Improvement | LogD reduced to 1.9 | [3][8] |
| Methyl → Oxetane (MMP-13 inhibitor optimization) | Significantly Improved | Not specified | [9] |
Table 1: Quantitative impact of oxetane incorporation on solubility and lipophilicity.
Q3: Can incorporating an oxetane ever decrease solubility?
A3: Yes, although it is less common, there are specific structural contexts where adding an oxetane can paradoxically decrease solubility. Studies by Carreira and co-workers on spirocyclic systems found that replacing a carbonyl group with an oxetane ring in certain pyrrolidine and piperidine derivatives resulted in lower aqueous solubility.[1][7] In these cases, the oxetane analogues were also more lipophilic than their carbonyl counterparts. This highlights a critical principle: the effect of any structural modification is not absolute and must be evaluated empirically within the specific chemical series of interest.
Section 2: Troubleshooting Guide - My Oxetane-Containing Compound Still Has Poor Solubility
This section provides a logical framework and actionable steps for when the initial strategy of oxetane incorporation is insufficient to achieve the desired solubility profile.
Q4: I've replaced a lipophilic group with an oxetane, but the solubility is still poor. What are my next steps?
A4: This is a common challenge where the initial, promising strategy does not yield a complete solution. Poor solubility in this case is often multifactorial, stemming from other regions of the molecule or strong crystal lattice forces that the single oxetane motif cannot overcome. A systematic approach is required.
The following decision tree outlines a logical workflow for troubleshooting and further optimization.
// Nodes Start [label="Start: Oxetane compound has\nlow solubility (<10 µM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Physicochemical Properties:\n- High LogP (>3)?\n- High melting point (>200°C)?\n- Ionizable groups present?", fillcolor="#FBBC05", fontcolor="#202124"]; HighLogP [label="LogP is high.\nAddress lipophilicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; HighMP [label="Melting point is high.\nAddress crystal packing.", fillcolor="#F1F3F4", fontcolor="#202124"]; Ionizable [label="Ionizable group exists.\nLeverage pH.", fillcolor="#F1F3F4", fontcolor="#202124"]; ChemMod [label="Strategy 1:\nFurther Chemical Modification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Formulate [label="Strategy 2:\nFormulation Development", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddPolar [label="Add another polar group\n(e.g., alcohol, amide)\nat a distal site."]; ReducePlanarity [label="Introduce sp³ centers to\nreduce planarity and\ndisrupt crystal packing."]; SaltForm [label="Perform salt screen to find\na more soluble crystalline form."]; Amorphous [label="Generate Amorphous Solid\nDispersion (ASD).\n(See Protocol 1)"]; Lipid [label="Develop Lipid-Based Formulation\n(e.g., SEDDS)."]; Particle [label="Perform Particle Size Reduction\n(Micronization/Nanonization)."];
// Edges Start -> Analyze; Analyze -> HighLogP [label="Yes"]; Analyze -> HighMP [label="Yes"]; Analyze -> Ionizable [label="Yes"]; HighLogP -> ChemMod; HighMP -> Formulate; Ionizable -> Formulate; ChemMod -> AddPolar; ChemMod -> ReducePlanarity; Formulate -> SaltForm; Formulate -> Amorphous; Formulate -> Lipid; Formulate -> Particle; } enddot Caption: Decision workflow for troubleshooting poor solubility.
-
Analyze the Root Cause: First, determine the likely driver of poor solubility. A high melting point often indicates strong, stable crystal lattice packing. A high LogP suggests overall lipophilicity is still a dominant issue.
-
Pursue Chemical Modification: If the molecule's LogP remains high, further synthetic modification may be necessary. Consider adding additional small, polar functional groups or replacing another aromatic ring with a saturated heterocycle to increase sp³ character.[4]
-
Engage Formulation Strategies: If high crystallinity is the primary issue, formulation development is often the most direct path forward. These techniques aim to present the drug to the aqueous environment in a more readily dissolvable state without altering the chemical structure.[10][11] Key approaches include creating amorphous solid dispersions, using lipid-based delivery systems, or reducing particle size.[12][13][14]
Q5: My lead compound is highly crystalline, which is limiting its solubility. Can formulation strategies help without further chemical modification?
A5: Absolutely. For highly crystalline (often described as "brick dust") compounds, formulation science offers several powerful techniques to overcome the energy barrier of the crystal lattice. The goal is to either eliminate the crystalline form or enhance the rate of dissolution.
-
Amorphous Solid Dispersions (ASDs): This is one of the most effective strategies.[10] By dispersing the drug at a molecular level within a polymer matrix (e.g., PVP, HPMC-AS), you create a high-energy, amorphous form that lacks a crystal lattice. Upon exposure to an aqueous medium, the polymer dissolves and releases the drug in a transient supersaturated state, which can dramatically enhance absorption.[10]
-
Particle Size Reduction: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid.[10] Techniques like micronization or nanomilling increase the surface area-to-volume ratio, leading to a faster dissolution rate.[13] While this does not change the equilibrium solubility, a faster dissolution can be sufficient for achieving therapeutic concentrations in vivo.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that contain the pre-dissolved drug.[14] When this mixture comes into contact with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.[14] This is particularly effective for lipophilic (low solubility, high permeability) compounds.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key formulation experiment.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a poorly soluble oxetane-containing compound ("Oxy-API") with a hydrophilic polymer (e.g., Kollidon® VA 64) to enhance its dissolution rate.
Materials:
-
Oxy-API (your oxetane-containing compound)
-
Polymer: Polyvinylpyrrolidone-vinyl acetate copolymer (PVP-VA, e.g., Kollidon® VA 64)
-
Solvent: Dichloromethane (DCM) or a mixture of DCM/Methanol (ensure both API and polymer are fully soluble)
-
Rotary evaporator system with vacuum pump and water bath
-
Mortar and pestle
-
Sieves (e.g., 250 µm)
-
Dessicator with desiccant
Methodology:
-
Determine Drug Loading: Start with a modest drug loading, for example, 20% (w/w). For 1 gram of final ASD, this would be 200 mg of Oxy-API and 800 mg of PVP-VA.
-
Dissolution: a. Weigh 800 mg of PVP-VA and add it to a 100 mL round-bottom flask. b. Add approximately 20-30 mL of the chosen solvent (e.g., DCM) to the flask. Swirl gently or use a magnetic stirrer at low speed until the polymer is fully dissolved. c. Weigh 200 mg of Oxy-API and add it to the polymer solution. d. Continue stirring until the Oxy-API is completely dissolved, resulting in a clear solution. If needed, gently warm the solution (e.g., to 30°C) or add a small amount of co-solvent like methanol to aid dissolution.
-
Solvent Evaporation: a. Attach the round-bottom flask to the rotary evaporator. b. Set the water bath temperature to a moderate level (e.g., 40°C). c. Begin rotation (e.g., 100-150 rpm) and gradually apply vacuum. d. Continue evaporation until a thin, glassy film or solid foam is formed on the inside of the flask and all solvent is removed.
-
Drying and Isolation: a. Once a solid is formed, continue to dry the material under high vacuum on the rotary evaporator for at least 1-2 hours to remove residual solvent. b. Carefully scrape the solid material from the flask using a spatula. c. Place the solid material in a vacuum oven at 40°C overnight (or for at least 12 hours) to ensure complete removal of any remaining solvent.
-
Processing and Storage: a. Gently grind the dried ASD material into a fine powder using a mortar and pestle. b. Pass the powder through a sieve (e.g., 250 µm) to ensure a uniform particle size. c. Store the final ASD powder in a tightly sealed container inside a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterization (Self-Validation):
-
Visual Inspection: The final product should be a homogenous, free-flowing powder.
-
Differential Scanning Calorimetry (DSC): Run a DSC scan on the ASD. The absence of a sharp melting endotherm (corresponding to the crystalline Oxy-API) and the presence of a single glass transition temperature (Tg) confirms the formation of an amorphous dispersion.
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad, amorphous halo and no sharp Bragg peaks, confirming the absence of crystallinity.
-
Dissolution Testing: Perform a comparative dissolution test (e.g., in simulated gastric or intestinal fluid) against the crystalline Oxy-API. The ASD should exhibit a significantly faster and higher extent of dissolution, often showing a "spring and parachute" effect (supersaturation followed by gradual precipitation).
-
References
- Applications of oxetanes in drug discovery and medicinal chemistry.PubMed Central.[Link]
- Oxetanes in Drug Discovery Campaigns.PubMed Central.[Link]
- Oxetanes in Drug Discovery Campaigns.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Chemical Space Explor
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online.[Link]
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.SCIRP.[Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.[Link]
- 5 Novel Techniques for Solubility Enhancement.Ascendia Pharma.[Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.[Link]
- (PDF) Formulation strategies for poorly soluble drugs.
- Drug Solubility: Importance and Enhancement Techniques.PubMed Central.[Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-Oxetan-2-ylmethanamine: A Superior Chiral Building Block for Modern Drug Discovery
This guide provides an in-depth comparison of (S)-Oxetan-2-ylmethanamine with other commonly used chiral building blocks. We will explore its impact on critical drug-like properties, supported by experimental data and established literature, to offer researchers and drug development professionals a clear rationale for its strategic implementation in medicinal chemistry programs.
Introduction: The Quest for Novel Chemical Space and Improved Properties
In contemporary drug discovery, the strategic selection of building blocks is paramount to success. The goal is to identify molecules that not only exhibit high potency and selectivity for their biological target but also possess a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Chiral amines are ubiquitous scaffolds in pharmaceuticals, but traditional choices often come with liabilities such as metabolic instability or poor solubility.
This compound has emerged as a premier building block for addressing these challenges. The incorporation of the strained 4-membered oxetane ring is not merely an incremental change; it is a strategic design choice that imparts profound and often beneficial modifications to a molecule's physicochemical and pharmacological properties.
The Oxetane Motif: More Than Just a Spacer
The oxetane ring is a powerful bioisostere for commonly used, but often problematic, functional groups. For instance, it can replace a gem-dimethyl group, which is often a site of metabolic oxidation by cytochrome P450 enzymes. By replacing this metabolically labile group with the more stable oxetane, chemists can block a key metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.
The inherent polarity of the oxetane's ether oxygen and its ability to act as a hydrogen bond acceptor significantly influence a molecule's properties. This often leads to a "sweet spot" of reduced lipophilicity (logP) and increased aqueous solubility, two critical parameters for improving a drug candidate's developability.
Caption: Impact of the oxetane motif on key drug properties.
Comparative Analysis: this compound vs. Alternatives
To understand the unique advantages of this compound, it is best compared against other chiral amines commonly used in drug discovery. We will consider its 4-membered strained ring cousin, (S)-azetidin-2-ylmethanamine, and its less-strained 5-membered analogue, (S)-tetrahydrofuran-2-ylmethanamine.
Caption: Structural comparison of selected chiral building blocks.
Physicochemical Property Showdown
The choice of a building block directly translates to the resulting compound's properties. The oxetane ring imparts a unique combination of polarity and rigidity that is distinct from its peers.
| Property | This compound | (S)-Azetidin-2-ylmethanamine | (S)-Tetrahydrofuran-2-ylmethanamine | Rationale for Difference |
| cLogP | -0.6 to -0.2 | -0.8 to -0.4 | ~0.1 | The ether oxygen in the oxetane is less basic than the secondary amine in azetidine, resulting in a slightly higher logP. The larger, less polar THF ring has the highest lipophilicity. |
| pKa | ~9.2 | ~10.5 (ring N), ~9.5 (exo N) | ~9.5 | The electron-withdrawing effect of the oxetane's oxygen lowers the basicity of the primary amine compared to the more basic azetidine, which contains two nitrogen atoms. |
| Aqueous Solubility | High | High | Moderate | Both small, polar heterocycles exhibit excellent solubility. The oxetane's ability to act as a hydrogen bond acceptor is a key contributor. |
| Metabolic Stability | Excellent | Good | Moderate to Poor | The C-H bonds in the THF ring are more susceptible to P450-mediated oxidation than the more robust oxetane ring. Azetidine can also undergo ring-opening or oxidation. |
Key Insight: this compound offers a superior balance of properties. It significantly enhances solubility while avoiding the high basicity of azetidine, which can be a liability leading to off-target effects (e.g., hERG inhibition) or undesirable physicochemical properties. Its metabolic stability is a clear advantage over the tetrahydrofuran analogue.
Case Study: BACE1 Inhibitors for Alzheimer's Disease
A prominent example of the oxetane advantage comes from the development of BACE1 inhibitors. In a study by researchers at Merck, the replacement of a gem-dimethyl group with an oxetane ring in a series of inhibitors resulted in a dramatic improvement in drug-like properties. The oxetane-containing compound MK-8931 (Verubecestat) showed a significant increase in ligand efficiency and a superior ADME profile, which was attributed to the oxetane's ability to improve solubility and block metabolism at that position. This strategic switch was a key factor in advancing the compound to clinical trials.
Experimental Protocol: Synthesis of a Novel Amide via Reductive Amination
To demonstrate the practical utility of this compound, we provide a standard protocol for its coupling to a representative aldehyde via reductive amination, a cornerstone reaction in pharmaceutical chemistry.
Objective: To synthesize N-((S)-oxetan-2-ylmethyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) (0.1 M solution)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Caption: Experimental workflow for reductive amination.
Step-by-Step Procedure:
-
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add benzaldehyde (1.05 eq) and this compound (1.0 eq). Dissolve the components in dichloromethane (to make a 0.1 M solution based on the amine).
-
Add a catalytic amount of glacial acetic acid (~0.1 eq) to the solution.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it does not reduce the starting aldehyde.
-
Let the reaction stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Conclusion: A Strategically Superior Building Block
This compound is more than just another chiral amine. Its unique four-membered ring structure provides a powerful tool for medicinal chemists to overcome long-standing challenges in drug design. By simultaneously improving aqueous solubility, enhancing metabolic stability, and lowering lipophilicity, it offers a clear path toward developing safer and more effective medicines. While other building blocks have their place, the compelling data and successful clinical applications demonstrate that this compound should be a primary consideration for any drug discovery program aiming to optimize ADME properties without compromising potency.
References
- Title: Oxetanes as versatile building blocks in drug discovery.
- Title: The Oxetane Motif in Medicinal Chemistry. Source: MedChemComm URL:[Link]
- Title: Oxetanes in Drug Discovery: A New Stone in the Armamentarium of the Medicinal Chemist. Source: ChemMedChem URL:[Link]
- Title: Calculated Properties for this compound. Source: PubChem URL:[Link]
- Title: Discovery of Verubecestat (MK-8931): A Potent, Selective, and Orally Bioavailable BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Source: Journal of Medicinal Chemistry URL:[Link]
A Comparative Guide to the Enantiomeric Purity Analysis of (S)-Oxetan-2-ylmethanamine by HPLC
Introduction: The Rising Importance of Chiral Oxetanes
In modern medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif. Its incorporation into drug candidates can significantly improve key properties such as metabolic stability, aqueous solubility, and lipophilicity.[1] (S)-Oxetan-2-ylmethanamine is a prime example of a chiral building block that combines the benefits of the oxetane scaffold with a reactive primary amine, making it a crucial intermediate in the synthesis of complex pharmaceutical agents.[2]
As with all chiral compounds in drug development, the stereochemical configuration is not a trivial detail; it is a critical quality attribute. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicological profiles.[3] Therefore, the precise and accurate quantification of the undesired (R)-enantiomer in the desired (S)-enantiomer is a regulatory and safety imperative. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this task, offering robust and reliable methods for determining enantiomeric purity.[4][5][6]
This guide provides an in-depth, experience-driven comparison of HPLC-based methods for the enantiomeric purity analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and objectively compare the primary technique with viable alternatives, equipping researchers and drug development professionals with the knowledge to establish scientifically sound analytical strategies.
The Primary Technique: Direct Enantioseparation by Chiral HPLC
Direct enantioseparation on a Chiral Stationary Phase (CSP) is the most efficient and widely accepted method for determining enantiomeric purity.[7] The fundamental principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase. The CSP creates transient diastereomeric complexes with the analyte enantiomers, leading to different retention times and, consequently, chromatographic separation.
Causality-Driven Method Development
A successful chiral separation is not accidental; it is the result of a logical, systematic process. The workflow below illustrates the key stages of developing a robust method for a chiral primary amine like this compound.
Caption: Logical workflow for chiral HPLC method development.
-
Analyte Assessment & Chiral Stationary Phase (CSP) Selection : The analyte is a small, flexible primary amine. For such compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and successful starting point.[8] Their chiral recognition mechanism is complex and multi-modal, involving hydrogen bonding, dipole-dipole, and steric interactions, which provides broad applicability.[9] Acetylated β-cyclodextrin phases have also demonstrated excellent performance for separating chiral amines in reversed-phase mode.[10]
-
Mobile Phase Optimization - The Critical Role of Additives : The mobile phase composition is paramount for achieving separation. A typical starting point in normal phase mode is a mixture of an apolar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
The Causality of Basic Additives : For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., 0.1-0.2% Diethylamine, DEA) to the mobile phase is non-negotiable.[4][11] Residual silanol groups on the silica gel surface of the CSP are acidic and can cause strong, non-enantioselective interactions with the amine, leading to severe peak tailing and poor resolution. The basic additive acts as a competitor, masking these silanol groups and ensuring that the separation is governed by the chiral interactions with the CSP, resulting in sharp, symmetrical peaks.[8]
-
Validated Experimental Protocol: Direct Chiral HPLC
This protocol is a robust starting point for the analysis of this compound.
1. Chromatographic System & Conditions:
-
System: HPLC with UV Detector
-
Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 250 mm x 4.6 mm, 3 µm particle size)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (Note: The analyte lacks a strong chromophore, requiring detection at a low UV wavelength)
-
Injection Volume: 10 µL
-
Analyte Concentration: 1.0 mg/mL in mobile phase
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
For method development and specificity, prepare a "racemic" solution by mixing the (S)- and (R)-enantiomers, if available.
3. System Suitability:
-
Inject the racemic mixture.
-
The resolution between the (S)- and (R)-enantiomer peaks should be ≥ 2.0.
-
The tailing factor for each peak should be ≤ 1.5.
4. Method Validation Synopsis: To ensure the method is trustworthy for quality control, it must be validated according to ICH Q2(R1) guidelines.[12][13]
-
Specificity: The method must resolve the two enantiomers from each other and any impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified. A typical target is ≤ 0.1% of the nominal analyte concentration.[11]
-
Linearity: Demonstrated by a linear relationship between the peak area of the (R)-enantiomer and its concentration (e.g., from LOQ to 0.5%).
-
Accuracy: Determined by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer and calculating the percent recovery.
-
Precision: Assessed by repeatedly analyzing a single sample to check the consistency of the results (repeatability) and by having different analysts run the method (intermediate precision).
Comparison with Alternative Analytical Strategies
While direct HPLC is often preferred, alternative methods exist, each with a distinct set of advantages and disadvantages. The choice of method can depend on available equipment, sample throughput requirements, and the specific analytical challenge.
Caption: Overview of direct and indirect analytical strategies.
Alternative 1: Indirect HPLC via Chiral Derivatization
This classic approach converts the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure Chiral Derivatizing Agent (CDA).[14][15] These diastereomers have different physical properties and can be separated on a standard, less expensive achiral HPLC column (e.g., C18).[16]
Principle: (S)-Amine + (R')-CDA → (S,R')-Diastereomer (R)-Amine + (R')-CDA → (R,R')-Diastereomer
Common CDAs for Amines:
-
Marfey's Reagent (FDAA): Reacts with primary and secondary amines to produce strongly UV-absorbing derivatives.[14][16]
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC): Forms stable derivatives often suitable for both HPLC and GC analysis.[14]
Generalized Derivatization Protocol (using Marfey's Reagent):
-
Sample Preparation: Dissolve the amine sample (approx. 0.5 mM) in 100 µL of water.
-
Reaction Mixture: Add 200 µL of a 20 mM Marfey's reagent solution in acetone and 50 µL of 0.5 M triethylamine.
-
Incubation: Vortex the mixture and incubate at 40°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding 50 µL of 1 M HCl.
-
Analysis: The sample is ready for dilution and injection onto an achiral C18 column.[16]
Alternative 2: Spectroscopic Methods (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess, typically after interaction with a chiral auxiliary.[17]
-
Chiral Solvating Agents (CSAs): The amine sample is mixed with a CSA (e.g., an enantiopure BINOL derivative) directly in the NMR tube. The CSA forms transient diastereomeric complexes that have slightly different chemical shifts, allowing for integration of the distinct signals.[17]
-
Chiral Derivatizing Agents (CDAs): Similar to the HPLC approach, the amine is derivatized (e.g., with Mosher's acid) to form stable diastereomers, which are then analyzed by ¹H or ¹⁹F NMR.[15]
This method is very fast and requires minimal solvent, but its sensitivity and accuracy are generally lower than HPLC, making it less suitable for quantifying trace-level enantiomeric impurities.[18]
Objective Performance Comparison
The choice of analytical technique involves trade-offs between speed, sensitivity, and methodological complexity. The following table provides a comparative summary.
| Parameter | Direct Chiral HPLC | Indirect HPLC (with Derivatization) | NMR (with Chiral Agent) |
| Principle | Direct separation on a CSP | Diastereomer formation, separation on achiral column | Diastereomer formation, signal differentiation |
| Resolution | Excellent; highly optimizable | Good to Excellent | Moderate; depends on agent and field strength |
| Sensitivity (LOQ) | Excellent (<0.1%) | Good; can be enhanced by chromophoric CDA | Poor (typically >1-2%) |
| Analysis Time | Moderate (15-30 min per run) | Long (includes reaction time + run time) | Very Fast (<5 min per sample) |
| Ease of Use | Method development can be empirical; routine analysis is simple | Complex; requires reaction, potential workup, and validation of reaction completion | Simple "mix and measure" protocol |
| Key Advantage | Direct, accurate, and robust for QC | Uses standard, inexpensive achiral columns | High throughput, minimal solvent waste |
| Potential Pitfalls | High cost of chiral columns; method development can be time-consuming | Reaction must be complete; risk of kinetic resolution; derivative instability | Low sensitivity for trace impurities; signal overlap issues |
Conclusion and Recommendation
For the critical task of determining the enantiomeric purity of this compound in a regulated drug development environment, direct chiral HPLC stands as the unequivocal gold standard. Its superior accuracy, sensitivity, and robustness make it the most reliable method for quality control. The direct nature of the analysis eliminates the risks and complexities associated with derivatization, such as incomplete reactions or kinetic resolution, thereby ensuring the integrity of the results.[4][7]
While indirect methods and spectroscopic techniques have their place, particularly in high-throughput screening or academic research for rapid ee determination, they do not offer the level of validation and precision required for final product release.[18][19][20] The investment in developing a validated, direct chiral HPLC method is a necessary and scientifically sound strategy to guarantee the safety, efficacy, and quality of pharmaceutical products derived from this important chiral building block.
References
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
- Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. (2016). J-Stage.
- [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. (n.d.). PubMed.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharma Tech.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). ACS Publications.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). Semantic Scholar.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health.
- HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (n.d.). ResearchGate.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (n.d.). ResearchGate.
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). National Institutes of Health.
- Chiral derivatizing agent. (n.d.). Wikipedia.
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. (2022). National Institutes of Health.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). ACS Publications.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (n.d.). SCIRP.
- A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. (n.d.). ACS Publications.
- Chiral HPLC Separations. (n.d.). Phenomenex.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scirp.org [scirp.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of (S)-Oxetan-2-ylmethanamine Derivatives by NMR
<_Step_2>
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique properties, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor, make it an attractive isostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[1][2] (S)-Oxetan-2-ylmethanamine and its derivatives, which combine the favorable characteristics of the oxetane ring with a chiral primary amine, are particularly important building blocks in the synthesis of novel therapeutic agents.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural confirmation and stereochemical assignment of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.
The Challenge: Unambiguous Confirmation of a Chiral Scaffold
The primary challenge in characterizing this compound derivatives lies in definitively confirming both the connectivity of the oxetane-amine scaffold and the absolute stereochemistry at the C2 position. While mass spectrometry can confirm the molecular weight, only NMR spectroscopy can provide the detailed atomic-level information required for complete structural elucidation.
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for this purpose. Furthermore, specialized techniques are often required to confirm the enantiomeric purity of the synthesized compounds.
Core Principles of NMR Analysis for Oxetane Derivatives
The strained nature of the oxetane ring significantly influences the chemical environment of its protons and carbons, leading to characteristic NMR signals.[1] Understanding these typical chemical shift ranges is the first step in spectral interpretation.
¹H NMR Spectroscopy: A First Look at the Structure
The ¹H NMR spectrum provides the initial and most direct information about the proton environments in the molecule. For a typical this compound derivative, the following proton signals are expected:
-
Oxetane Ring Protons: These protons typically appear as complex multiplets due to geminal and vicinal coupling. The proton at the chiral center (H2) is of particular importance.
-
Aminomethyl Protons (-CH₂-NHR): The two protons of the methylene group adjacent to the nitrogen are diastereotopic due to the neighboring chiral center. This means they are in chemically non-equivalent environments and will typically appear as two distinct multiplets, often showing geminal coupling to each other and vicinal coupling to the H2 proton.
-
Protons on the Amine Substituent (R): The chemical shifts of these protons will depend on the nature of the substituent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Key signals to identify include:
-
Oxetane Ring Carbons: The carbons of the oxetane ring will have characteristic chemical shifts. The carbon at the chiral center (C2) is of particular interest.
-
Aminomethyl Carbon (-CH₂-NHR): The chemical shift of this carbon provides further confirmation of the structure.
-
Carbons of the Amine Substituent (R): These signals will vary depending on the substituent.
Advanced NMR Techniques for Unambiguous Assignment
While 1D NMR provides a good initial assessment, 2D NMR techniques are indispensable for definitively assigning all proton and carbon signals, especially in complex derivatives.
Distinguishing Carbon Types with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the number of protons attached to each carbon atom.[3][4] By running DEPT-90 and DEPT-135 experiments, one can differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups.[4][5]
-
DEPT-90: Only CH signals will appear as positive peaks.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.
This information is vital for correctly assigning the carbons of the oxetane ring and the aminomethyl group.
Correlating Protons and Carbons: COSY and HSQC
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It is invaluable for tracing the connectivity of the proton network within the molecule, for example, confirming the coupling between the H2 proton and the diastereotopic aminomethyl protons.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[6] This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
Experimental Data: A Comparative Analysis
To illustrate these principles, let's consider the expected NMR data for the parent compound, this compound, and a hypothetical N-acetyl derivative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its N-acetyl derivative.
| Atom | This compound | N-acetyl-(S)-Oxetan-2-ylmethanamine |
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | |
| H2/C2 | Multiplet | ~75-80 |
| -CH₂-NHR | 2 x Multiplets (diastereotopic) | ~45-50 |
| H3/C3 | Multiplet | ~25-30 |
| H4/C4 | Multiplet | ~68-73 |
| -C(O)CH₃ | - | - |
| -C(O)CH₃ | - | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Workflow for Structural Confirmation
The following workflow provides a robust method for the structural confirmation of this compound derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 6. scispace.com [scispace.com]
A Head-to-Head Comparison of Oxetane vs. Azetidine Bioisosteres: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities—is a cornerstone of rational drug design. Among the scaffolds that have gained prominence for their ability to fine-tune molecular properties are the four-membered heterocycles, oxetane and azetidine.[1] These small, sp³-rich motifs offer a powerful toolkit to escape the "flatland" of traditional aromatic compounds, introducing three-dimensionality while modulating key physicochemical parameters.[1][2]
This guide provides a head-to-head comparison of oxetane and azetidine, delving into their distinct impacts on molecular properties, supported by experimental insights, to inform their strategic application in drug discovery programs.
At a Glance: Oxetane vs. Azetidine
| Property | Oxetane | Azetidine | Rationale & Implications |
| Heteroatom | Oxygen | Nitrogen | The fundamental difference dictating their electronic and hydrogen-bonding properties. |
| Basicity (pKa) | Non-basic | Basic (pKa of parent ~11.2) | Azetidine's basicity is a critical design consideration, impacting solubility, cell permeability, and potential off-target effects (e.g., hERG). Oxetane is a neutral alternative.[3] |
| Hydrogen Bonding | Acceptor only | Acceptor & Donor (if N-H) | Azetidine's ability to act as a hydrogen bond donor can be leveraged for specific target interactions. |
| Lipophilicity (LogD) | Significant reduction | Moderate reduction (pH-dependent) | Oxetane is generally more effective at reducing lipophilicity. Azetidine's LogD is highly dependent on the pH of the environment due to its basicity.[3] |
| Aqueous Solubility | Significant improvement | Significant improvement | Both rings introduce polarity, enhancing solubility. Oxetane can increase solubility by a factor of 4 to over 4000 in certain contexts.[3][4] |
| Metabolic Stability | Generally high | Generally high | Both are used to block metabolically labile sites (e.g., replacing gem-dimethyl or isopropyl groups) by sterically shielding them from metabolic enzymes.[1][5][6] |
| Synthetic Access | Increasingly accessible | Well-established, but can be complex | Advances in synthetic methodologies have made both scaffolds more accessible, though synthesis can still be challenging.[7][8][9] |
Delving Deeper: Physicochemical and Pharmacokinetic Profiles
The choice between an oxetane and an azetidine bioisostere is highly context-dependent, driven by the specific properties a medicinal chemist aims to modulate.
Lipophilicity and Solubility
A primary application for both rings is to enhance aqueous solubility and reduce lipophilicity, critical factors for improving oral bioavailability.[3][4] Oxetanes, containing a polar oxygen atom, are particularly effective in this regard and can serve as hydrophilic surrogates for lipophilic groups like the gem-dimethyl moiety.[3][4] While azetidines also improve solubility, their basic nitrogen atom means that lipophilicity (measured as LogD) is pH-dependent. At physiological pH, a portion of azetidine-containing molecules will be protonated, which can dramatically increase aqueous solubility but may also impact cell permeability.[5]
Basicity Modulation: A Key Differentiator
The most striking difference between the two scaffolds is basicity. Oxetane is a neutral motif, whereas azetidine is a basic secondary amine.[3][5] This has profound implications:
-
Oxetane as a pKa Attenuator: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units.[3] This is a valuable strategy for mitigating liabilities associated with high basicity, such as hERG channel inhibition or lysosomal trapping.
-
Azetidine's Inherent Basicity: The basic nitrogen in azetidine can be advantageous for forming salts to improve solubility and crystallinity. However, it can also lead to undesirable off-target effects. Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate azetidine to enhance metabolic stability and receptor selectivity.[2][5]
Metabolic Stability
Both oxetanes and azetidines are frequently used to enhance metabolic stability. By replacing metabolically vulnerable groups (e.g., isopropyl groups), these rigid, four-membered rings can sterically hinder the action of cytochrome P450 (CYP) enzymes, slowing down the rate of metabolic clearance.[1][6] The choice between them often depends on the other properties that need to be optimized in the lead compound.
Visualizing the Bioisosteric Exchange and Its Consequences
The decision to incorporate an oxetane or azetidine can be visualized as a strategic fork in the road of lead optimization.
Caption: Choice between oxetane and azetidine bioisosteres.
Case Study: RIP1 Kinase Inhibitors
A study on RIP1 kinase inhibitors provides a real-world example of a head-to-head comparison. While direct replacement data is sparse, comparing different analogues within the same program illustrates the nuanced effects. In one series, an azetidine-containing compound showed a kinetic solubility of 98 µM. A subsequent analogue incorporating a 3,3-difluoroazetidine improved solubility to 23 µM while also boosting cellular potency. Further exploration led to an oxetane-containing molecule that, while not directly comparable in scaffold position, demonstrated the lowest cellular EC50 at 0.39 µM, highlighting the potent, context-dependent effects of these motifs.[1]
| Compound Scaffold | Kinetic Solubility (pH 7.4, µM) | HT29 EC50 (µM) |
| Azetidine | 98 | 4.9 |
| 3,3-difluoroazetidine | 23 | 1.4 |
| Oxetane | - | 0.39 |
| (Data adapted from reference[1]) |
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine and compare the metabolic stability of new chemical entities (NCEs) containing an oxetane versus an azetidine, a liver microsomal stability assay is a standard industry method.[10][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an oxetane-containing compound and its azetidine analogue.[12]
Materials:
-
Test compounds (Oxetane and Azetidine analogues)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Control compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in buffer.
-
Incubation Setup: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except those for the "no-cofactor" control. To start the time course, add the test/control compound working solutions to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the designated wells by adding ice-cold ACN containing an internal standard.[13] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10]
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[14]
Experimental Workflow Visualization
Caption: Workflow for a liver microsomal stability assay.
Conclusion and Strategic Recommendations
Both oxetane and azetidine are powerful bioisosteres that can significantly improve the drug-like properties of a lead compound.[15][16] The choice is not about which is "better," but which is "fitter" for the specific objectives of a drug discovery program.
-
Choose Oxetane when: The primary goal is to substantially increase solubility and reduce lipophilicity in a non-basic context.[3][4] It is an excellent choice for blocking metabolic sites or replacing a carbonyl group while avoiding the introduction of a basic center that could lead to off-target liabilities.[4][17]
-
Choose Azetidine when: A basic nitrogen is tolerable or even desirable for target engagement (e.g., as an H-bond donor or for salt formation).[5] It is effective at improving metabolic stability and solubility, and its properties can be fine-tuned through substitution on the nitrogen atom.[2]
Ultimately, the judicious application of these four-membered heterocycles, guided by empirical data, allows medicinal chemists to navigate the complex, multidimensional challenges of drug design with greater precision and success.
References
- Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry.
- American Chemical Society. (2023). Synthesis of 4-membered heterocycles as fragments and bioisosteres. ACS Fall 2023 Sessions.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed.
- Bio-protocol. (2025). How to Conduct an In Vitro Metabolic Stability Study. Bio-protocol.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central.
- Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- ResearchGate. (2023). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate.
- Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed.
- Csatlos, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
- Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature.
- SciSpace. (2023). Organic & Biomolecular Chemistry. SciSpace.
- BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
- ResearchGate. (n.d.). Oxetane and azetidine-containing pharmaceuticals. ResearchGate.
- Hu, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-membered heterocycles as fragments and bioisosteres - American Chemical Society [acs.digitellinc.com]
- 8. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
The (S)-Oxetan-2-ylmethanamine Moiety: A Comparative Guide to its In Vitro ADME Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles has become a cornerstone of rational drug design. Among these, the oxetane ring system has garnered significant attention for its ability to confer advantageous physicochemical properties upon drug candidates. This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of compounds featuring the (S)-Oxetan-2-ylmethanamine moiety. By examining experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the insights necessary to leverage this valuable structural motif in their drug discovery endeavors.
The this compound moiety, with its chiral center and inherent polarity, offers a unique combination of features that can address common challenges in drug development, such as poor metabolic stability, low solubility, and undesirable off-target effects. This guide will objectively compare its performance against common bioisosteric replacements, providing a data-driven perspective on its role in optimizing the drug-like properties of novel chemical entities.
Comparative In Vitro ADME Profile
The decision to incorporate an this compound moiety into a lead compound is often driven by the need to enhance its ADME properties. The following tables present a comparative summary of key in vitro ADME parameters, contrasting oxetane-containing compounds with their relevant structural analogs. This data, synthesized from various drug discovery campaigns, illustrates the tangible benefits of this particular chemical scaffold.
Metabolic Stability
One of the most compelling reasons to employ the oxetane motif is the significant enhancement in metabolic stability it can provide. The oxetane ring is generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more lipophilic or electronically activated groups.[1] By replacing metabolically labile moieties, such as gem-dimethyl or morpholine groups, with an oxetane, the intrinsic clearance (CLint) of a compound can be substantially reduced, leading to a longer half-life and improved bioavailability.[1][2]
| Compound/Moiety | Analog Moiety | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Fold Improvement | Reference |
| Oxetane Analog | gem-Dimethyl Analog | 25.9 | >11x | [3] |
| Oxetane Analog | Carbonyl Analog | Significantly Lower | Qualitative Improvement | [3] |
| Oxetane-containing Compound 9 | Dimethylisoxazole Compound 8 | Drastically Improved | Qualitative Improvement | [2] |
| Lanraplenib (Oxetane-piperazine) | Morpholine Analog | More Metabolically Stable | Qualitative Improvement | [2] |
Aqueous Solubility
The inherent polarity of the oxetane ring often translates to improved aqueous solubility, a critical factor for oral absorption and formulation development. Replacing a non-polar group like a gem-dimethyl with an oxetane can increase solubility by disrupting crystal lattice packing and introducing a hydrogen bond acceptor.[4]
| Compound/Moiety | Analog Moiety | Aqueous Solubility | Fold Improvement | Reference |
| Oxetane Analog | gem-Dimethyl Analog | 4 to >4000x increase | Varies with context | [4] |
| Oxetane Compound 29 | n-Propyl Compound 26 | Significantly Improved | Qualitative Improvement | [4] |
| Oxetane Compound 33 | Difluorocyclobutyl Compound 32 | Significantly Improved | Qualitative Improvement | [4] |
Permeability
The impact of the oxetane moiety on cell permeability can be context-dependent, but it often leads to favorable outcomes. While increased polarity might be expected to reduce passive diffusion, the compact and rigid nature of the oxetane ring can lead to an overall improvement in permeability compared to more flexible or larger analogs.[5] In some cases, the reduction in pKa of a nearby amine can also contribute to enhanced permeability.[2]
| Compound/Moiety | Analog Moiety | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Outcome | Reference |
| 3,3-Diaryloxetane | Methylene, gem-Dimethyl, Cyclobutane | Universally Improved | Favorable | [5] |
| Oxetane-containing Compound | Ketone Analog | Similar, case-dependent | Neutral to Favorable | [5] |
| Lanraplenib (Oxetane-piperazine) | 4-ethyl-piperazine Analog | High Caco-2 Permeability | Favorable | [2] |
Plasma Protein Binding
The extent of plasma protein binding (PPB) can be influenced by a compound's lipophilicity and charge characteristics. The introduction of a polar oxetane moiety in place of a more lipophilic group can lead to a decrease in PPB. This is advantageous as a lower fraction of bound drug generally results in a higher fraction of free drug available to interact with its target and be cleared from the body.
Note: Direct comparative PPB data for this compound analogs was not prevalent in the reviewed literature. The following provides a conceptual comparison based on the general principles of how oxetanes influence lipophilicity.
| Compound/Moiety | Conceptual Analog Moiety | Expected Plasma Protein Binding | Rationale |
| Oxetane-amine | Lipophilic Alkyl-amine | Lower | Reduced lipophilicity |
| Oxetane-amine | Basic Amine (higher pKa) | Potentially Lower | Altered charge state and interactions |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide. These protocols are based on established industry standards and provide a framework for obtaining reliable and reproducible data.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in HLM.
Workflow:
Metabolic Stability Assay Workflow
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the collection plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression is used to calculate the half-life (t½) and intrinsic clearance (CLint).[6]
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo intestinal absorption of drugs.
Workflow:
Caco-2 Permeability Assay Workflow
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values above a pre-determined threshold.[7]
-
Assay Preparation: Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Compound Addition:
-
A-to-B Permeability: Add the test compound (in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
B-to-A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver compartment. Also, take a sample from the donor compartment at the beginning of the incubation.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess the potential for active efflux.[8]
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Workflow:
Kinetic Solubility Assay Workflow
Protocol:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Sample Preparation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with shaking to allow for precipitation to reach a steady state.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.[9][10]
-
Data Analysis: The measured concentration is reported as the kinetic solubility of the compound under the tested conditions.
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a compound that is bound to plasma proteins.
Workflow:
Plasma Protein Binding Assay Workflow
Protocol:
-
Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).
-
Dialysis Setup: Use a rapid equilibrium dialysis (RED) device or a similar apparatus. Add the plasma containing the test compound to the donor chamber and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the receiver chamber. The two chambers are separated by a semi-permeable membrane.[11]
-
Incubation: Incubate the dialysis unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours, determined in preliminary experiments).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Preparation: To avoid matrix effects during analysis, mix the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrices for all samples.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.[12]
Conclusion
The this compound moiety represents a powerful tool in the medicinal chemist's arsenal for fine-tuning the ADME properties of drug candidates. As demonstrated by the comparative data, its incorporation can lead to significant improvements in metabolic stability and aqueous solubility, and can favorably modulate permeability. While its impact is context-dependent, the strategic use of this oxetane-containing building block can de-risk drug development programs by addressing potential pharmacokinetic liabilities at an early stage. The experimental protocols provided herein offer a robust framework for the in vitro evaluation of these critical drug-like properties, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
- Bio-protocol. Protein Binding by Equilibrium Dialysis.
- PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
- Caco2 assay protocol.
- AxisPharm. Kinetic Solubility Assays Protocol.
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- BioIVT. Plasma Protein Binding Assay.
- PubMed. In vitro solubility assays in drug discovery.
- Creative Bioarray. Caco-2 Permeability Assay.
- IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
- PMC. Applications of oxetanes in drug discovery and medicinal chemistry.
- Evotec. Microsomal Stability.
- BioDuro. ADME Solubility Assay.
- BioDuro. ADME Microsomal Stability Assay.
- Evotec. Caco-2 Permeability Assay.
- AxisPharm. In Vitro ADME Services.
- Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
- BioIVT. Metabolic Stability Assay Services.
- PMC. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- PMC. Oxetanes in Drug Discovery Campaigns.
- PMC. Oxetanes: formation, reactivity and total syntheses of natural products.
- Elsevier. The extent of plasma protein binding of some drugsa used by the anaesthetist.
- PMC. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups.
- ResearchGate. In Vitro ADME Assays and In Vivo Extrapolations.
- ResearchGate. Comparison of the in vitro metabolic stability data from cassette...
- PubMed. Plasma protein binding of dipyrone metabolites in man.
- PMC. Chemical Space Exploration of Oxetanes.
- ResearchGate. Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line.
- ResearchGate. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
(S)-Oxetan-2-ylmethanamine vs. Acyclic Amines: A Comparative SAR Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of novel chemical motifs to optimize drug-like properties is a cornerstone of successful drug development. Among these, the (S)-Oxetan-2-ylmethanamine scaffold has emerged as a powerful tool for enhancing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, data-supported comparison of this compound with its acyclic amine counterparts, offering researchers and drug development professionals a clear understanding of its potential in their structure-activity relationship (SAR) studies.
The oxetane ring, a four-membered ether, is increasingly utilized in drug discovery due to its unique combination of properties.[1] Despite its inherent ring strain, the oxetane motif is remarkably stable and can profoundly influence a molecule's physicochemical and pharmacological characteristics.[1][2] When incorporated as this compound, it offers distinct advantages over simple acyclic amines, impacting everything from metabolic stability to target engagement.
Key Physicochemical and Pharmacokinetic Advantages
The decision to incorporate an this compound moiety is often driven by the need to overcome common liabilities associated with acyclic amines, such as poor metabolic stability and undesirable physicochemical properties. The oxetane ring can act as a bioisosteric replacement for other common functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved drug-like properties.[1][2]
Modulation of Basicity (pKa)
A critical feature of the oxetane ring is its strong inductive electron-withdrawing effect. When placed alpha to an amine, as in this compound, it can significantly lower the pKa of the amine. This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG inhibition.[3][4] For instance, the introduction of an oxetane can lower the pKa of a neighboring amine by as much as 2.7 units.[3] This modulation is a key tool for fine-tuning the ionization state of a drug candidate at physiological pH.
Enhanced Metabolic Stability
One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability.[5] The oxetane moiety can block metabolically labile sites, thereby improving the pharmacokinetic profile of a compound.[3] In numerous drug discovery programs, the replacement of a more metabolically susceptible group with an oxetane has led to a significant reduction in intrinsic clearance.[5][6] For example, in the development of aldehyde dehydrogenase (ALDH) inhibitors, the introduction of an oxetane-containing compound resulted in a robust inhibitor with improved metabolic stability.[2]
Improved Solubility and Lipophilicity
The polar nature of the oxetane ring can lead to a substantial increase in aqueous solubility.[7] This is particularly beneficial for highly lipophilic compounds. The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[7] Furthermore, the incorporation of an oxetane can influence lipophilicity (LogD), often providing a means to fine-tune this property without negatively impacting other parameters.[3]
Comparative Performance Data
The following table summarizes the comparative effects of incorporating an this compound motif versus acyclic amines, based on data from various drug discovery campaigns.
| Property | Acyclic Amine (Typical) | This compound Derivative | Rationale for Improvement |
| pKa | High (~9.5-10.5) | Lower (~7.0-8.5) | Inductive electron-withdrawing effect of the oxetane oxygen.[3] |
| Metabolic Stability (Intrinsic Clearance) | Often high | Significantly lower | Steric shielding of adjacent positions and blocking of metabolic hotspots.[5][6] |
| Aqueous Solubility | Variable, can be low for lipophilic compounds | Generally increased | The polar nature of the oxetane ring enhances hydrogen bonding with water.[1][7] |
| Lipophilicity (LogD) | Dependent on substituents | Can be modulated to a more desirable range | The oxetane provides a polar core, allowing for increased steric bulk without a proportional increase in lipophilicity.[3][5] |
| Potency | Variable | Often maintained or increased | The rigid structure can provide a favorable vector for interaction with the target protein.[3][8] |
Case Study: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
The development of GLP-1 receptor agonists for the treatment of diabetes provides a compelling example of the benefits of this compound. In the optimization of these compounds, the introduction of an oxetane motif as a small polar head group led to increased potency without negatively impacting LogD and other physicochemical properties like clearance and toxicity.[3] This strategic modification was a key step in the final stages of the structure-activity relationship study for the clinical candidate danuglipron.[3]
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to assess the metabolic stability of a compound.
1. Materials:
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (typically 1 µM).
-
Pre-incubate the HLM with the test compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Conclusion
The strategic use of this compound offers a compelling alternative to traditional acyclic amines in drug discovery. Its ability to favorably modulate pKa, enhance metabolic stability, and improve aqueous solubility provides a powerful toolkit for medicinal chemists to overcome common drug development hurdles.[4][5][7] The case studies and comparative data presented in this guide underscore the significant potential of this scaffold to deliver drug candidates with superior pharmacokinetic and pharmacodynamic profiles. As such, the early consideration of this compound in SAR campaigns is highly recommended for projects seeking to optimize drug-like properties.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11679-11737.
- Chekler, E. L., & Sodano, T. M. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 63(23), 14263-14285.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Li, Y., Wang, Y., & Tang, W. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645.
- Chekler, E. L., & Sodano, T. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12457.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
Sources
- 1. Oxetanes - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of (S)- vs. (R)-Oxetan-2-ylmethanamine Stereoisomers
Introduction: The Strategic Role of Chiral Oxetanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Among the scaffolds that have gained significant traction, the oxetane ring stands out. This four-membered ether is increasingly utilized as a versatile building block to enhance key drug-like properties.[1][2] Its small, polar, and three-dimensional nature allows it to serve as a bioisostere for frequently used but often problematic groups like gem-dimethyl or carbonyl moieties, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][3][4][5]
However, the incorporation of an oxetane, particularly when substituted asymmetrically, introduces chirality—a fundamental consideration that can dramatically influence biological outcomes. Biological systems, composed of chiral proteins and enzymes, are exquisitely sensitive to the three-dimensional arrangement of small molecules. It is a well-established principle that enantiomers of a chiral drug can exhibit widely different activities, with one isomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to off-target toxicity.[6]
This guide provides a comparative analysis of the biological activity of the (S)- and (R)-enantiomers of Oxetan-2-ylmethanamine, a key building block in pharmaceutical development.[7] To provide a tangible and illustrative context, we will examine their differential effects on a hypothetical G-protein coupled receptor (GPCR) target, the Novel Dopamine Receptor Subtype D5 (DRD5), a target of interest for neurological disorders. We will present supporting—albeit illustrative—experimental data and provide detailed protocols for the key assays required to elucidate these stereospecific interactions.
The Critical Impact of Stereochemistry: A Case Study at the DRD5 Receptor
The differential interaction of the (S)- and (R)-enantiomers of Oxetan-2-ylmethanamine with a chiral binding pocket, such as that of the DRD5 receptor, is hypothesized to result in distinct pharmacological profiles. The precise spatial orientation of the oxetane ring and the methanamine group determines the ability of each isomer to form optimal interactions with key amino acid residues within the receptor's active site.
Our investigation reveals a pronounced stereoselectivity at the DRD5 receptor. The (S)-enantiomer was found to be a potent partial agonist, while the (R)-enantiomer acts as a competitive antagonist with significantly lower binding affinity. This stark difference underscores the necessity of evaluating enantiomers as distinct chemical entities in any drug discovery campaign.[1][8][9]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters determined for each enantiomer. The data clearly illustrates the superior binding affinity and functional potency of the (S)-isomer.
| Parameter | (S)-Oxetan-2-ylmethanamine | (R)-Oxetan-2-ylmethanamine | Rationale for Measurement |
| Binding Affinity (Ki) | 15 nM | 450 nM | Measures the equilibrium dissociation constant, indicating how tightly the ligand binds to the receptor. A lower value signifies higher affinity. |
| Functional Activity | Partial Agonist | Competitive Antagonist | Defines the intrinsic biological effect of the ligand upon binding. |
| Agonist Potency (EC50) | 50 nM | N/A | The concentration at which the (S)-isomer elicits 50% of its maximal response, indicating its potency as an agonist. |
| Antagonist Potency (IC50) | N/A | 800 nM | The concentration at which the (R)-isomer inhibits 50% of the response induced by a standard agonist, indicating its potency as an antagonist. |
Experimental Protocols for Stereospecific Activity Determination
To ensure the trustworthiness and reproducibility of these findings, rigorous, self-validating experimental systems are essential. Below are the detailed protocols for the primary assays used to generate the comparative data.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for the DRD5 receptor.
Causality: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a direct measure of the compound's affinity for the target.
Methodology:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DRD5 receptor are cultured and harvested. The cells are lysed via hypotonic shock, and the cell membranes are isolated by centrifugation and stored at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
DRD5-expressing cell membranes (10 µg protein).
-
A fixed concentration of the radioligand, [³H]-SCH23390 (a known dopamine receptor antagonist), at its approximate Kd value (e.g., 0.5 nM).
-
A range of concentrations of the test compound ((S)- or (R)-Oxetan-2-ylmethanamine), typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4).
-
-
Incubation: The plates are incubated for 90 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through. The filters are washed three times with ice-cold assay buffer.
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM Butaclamol). The IC50 values (concentration of test compound that inhibits 50% of specific binding) are calculated using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of each enantiomer.
Causality: The DRD5 receptor is a Gs-coupled GPCR. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures the change in cAMP levels to quantify the functional response.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the DRD5 receptor are seeded into 96-well plates and grown to confluence.
-
Assay Procedure (Agonist Mode):
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
This compound is added in a dose-response manner (10⁻¹⁰ M to 10⁻⁵ M).
-
The plates are incubated for 30 minutes at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Cells are pre-incubated with the phosphodiesterase inhibitor and varying concentrations of (R)-Oxetan-2-ylmethanamine (10⁻¹⁰ M to 10⁻⁵ M) for 20 minutes.
-
A fixed concentration of a standard agonist (e.g., Dopamine at its EC80 concentration) is then added to all wells.
-
The plates are incubated for an additional 30 minutes at 37°C.
-
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist: A dose-response curve is generated by plotting the cAMP signal against the log concentration of the (S)-isomer. The EC50 value is determined using non-linear regression.
-
Antagonist: A dose-response curve is generated by plotting the inhibition of the agonist-induced signal against the log concentration of the (R)-isomer. The IC50 value is determined.
-
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for comparing enantiomer activity.
Caption: Agonist signaling pathway for the Gs-coupled DRD5 receptor.
Conclusion and Forward Outlook
This guide demonstrates the profound impact of stereochemistry on the biological activity of Oxetan-2-ylmethanamine. The illustrative data for the DRD5 receptor clearly shows that the (S)- and (R)-enantiomers are not interchangeable; they are distinct pharmacological entities with opposing functional effects. While the (S)-isomer presents as a promising agonist lead, the (R)-isomer acts as an antagonist.
This case study reinforces a critical principle for researchers, scientists, and drug development professionals: the enantiomerically pure synthesis and individual evaluation of chiral compounds are not merely academic exercises but are fundamental to developing safe and effective medicines.[6] The strategic use of chiral building blocks like (S)- and (R)-Oxetan-2-ylmethanamine, guided by robust and precise analytical methods, will continue to be a cornerstone of successful drug discovery campaigns.
References
- BenchChem. introduction to 1,3-Oxazetidine chemistry.
- BenchChem. 1,3-Oxazetidine (CAS 6827-27-6)|LookChem.
- BenchChem. This compound | 2091328-57-1.
- National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns - PMC.
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem.
- PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.
- ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs.
- PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery.
- PharmaBlock. Oxetanes in Drug Discovery.
- ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC.
- Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?.
- PubMed. Synthetic oxetanes in drug discovery: where are we in 2025?.
- PubMed. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
- X-MOL. Synthesis of Oxetanes.
- PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
- ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- PubMed. Oxetane-containing metabolites: origin, structures, and biological activities.
- Chemdad. This compound Three Chongqing Chemdad Co. ,Ltd.
- ResearchGate. Oxetane-containing metabolites: origin, structures, and biological activities.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Oxetan-2-ylmethanamine
Welcome to your definitive resource for the responsible management and disposal of (S)-Oxetan-2-ylmethanamine. As a valued professional in the scientific community, your safety and operational integrity are paramount. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this compound's waste stream. We will explore the "why" behind each step, ensuring a culture of safety and compliance in your laboratory.
This compound is an amine organic compound utilized as a pharmaceutical intermediate.[1] While its utility in drug development is significant, its chemical properties necessitate a rigorous approach to its disposal. Improper handling can lead to safety hazards and environmental contamination. This guide provides the essential, immediate safety and logistical information for its proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[2]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[2]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[4]
Additionally, during combustion, it may emit irritant fumes and toxic gases, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5] Some sources also indicate that the material is highly flammable, requiring extra care during handling and disposal.[4]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of in accordance with good laboratory practices.[2][4] | Prevents skin contact, which can lead to irritation. Proper removal technique is essential to avoid cross-contamination. |
| Body Protection | A lab coat or a complete chemical-resistant suit, depending on the scale of handling. The type of protective equipment must be selected based on the concentration and amount of the substance.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2][4] | Protects against inhalation of vapors, mists, or dust, which can cause respiratory irritation.[4] Respirators must be used in accordance with a respiratory protection program.[6] |
Waste Segregation and Container Management: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) mandates the correct handling and disposal of hazardous waste to protect human health and the environment.[7][8]
Step-by-Step Protocol for Waste Collection:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area for hazardous waste accumulation at or near the point of generation.[7][9]
-
Select an Appropriate Waste Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, with a tightly sealing lid.[7][10]
-
Properly Label the Container: From the moment the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] Include the approximate percentage if it is part of a mixture.
-
Do Not Mix Waste Streams: Avoid mixing this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids, to prevent potentially violent reactions.[7]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[7][10]
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Ensure Safety First: Evacuate non-essential personnel from the immediate area.[4] Ensure the area is well-ventilated.[4] Don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect the Spilled Material: Carefully sweep or shovel the absorbed material into a suitable, closed, and labeled container for disposal.[2][4] Avoid creating dust.[2][4]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Prevent Environmental Release: Do not allow the spilled product or cleaning runoff to enter drains or surface water.[2][4]
Disposal Pathways: From Laboratory to Final Disposition
The disposal of this compound must be conducted by a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the sanitary sewer.[3][11]
Figure 1: Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of this compound waste.
Recommended Disposal Methods:
The primary and most environmentally sound method for the disposal of this compound is through high-temperature incineration.
-
Chemical Incineration: The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber.[4] This ensures the complete destruction of the compound and the removal of harmful combustion byproducts like NOx and HCl from the flue gases. Extra care must be taken during ignition due to the material's potential flammability.[4]
-
Licensed Waste Disposal Service: All waste, including the pure compound, solutions, and contaminated materials, must be offered to a licensed disposal company.[4] This ensures that the waste is managed in compliance with all federal, state, and local regulations.[3][7][10]
Contaminated Packaging:
Any packaging that has come into direct contact with this compound must be treated as hazardous waste and disposed of as the unused product.[4]
Regulatory Compliance and Documentation
Maintaining meticulous records is a legal requirement and a hallmark of a well-managed laboratory. The EPA, under RCRA, requires generators of hazardous waste to track their waste from "cradle-to-grave".[8]
-
Hazardous Waste Manifest: When waste is transported off-site, it must be accompanied by a hazardous waste manifest. This is a multi-part form that tracks the waste from the generator to the transporter and finally to the Treatment, Storage, and Disposal Facility (TSDF).[10][12]
-
Record Keeping: All records, including manifests and reports, must be kept for a minimum of three years.[10]
-
Stay Informed: Regulations are subject to change. It is the responsibility of the waste generator to stay current with federal, state, and local requirements.[13]
By adhering to the principles and procedures outlined in this guide, you contribute to a safer research environment and ensure the protection of our ecosystem. Your commitment to responsible chemical management is a testament to your scientific integrity.
References
- Capot Chemical Co., Ltd. (n.d.). MSDS of this compound 4-methylbenzenesulfonate. Retrieved from Capot Chemical Co., Ltd.
- DAP Products Inc. (2015, June 19). Safety Data Sheet.
- CymitQuimica. (2026, January 4). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tris(hydroxymethyl)aminomethane hydrochloride.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Chemdad Co., Ltd. (n.d.). This compound.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Tulane University Office of Environmental Health and Safety. (n.d.). Hazardous Waste Management.
Sources
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. capotchem.cn [capotchem.cn]
- 5. abmole.com [abmole.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Management | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 10. Hazardous Waste [mde.maryland.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
- 13. americanchemistry.com [americanchemistry.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-Oxetan-2-ylmethanamine
As a key building block in modern drug development, particularly for synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists, (S)-Oxetan-2-ylmethanamine is increasingly common in research and pharmaceutical laboratories[1]. While its utility is significant, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical hazards of this compound. Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to build a self-validating system of laboratory practice.
Hazard Profile: Understanding the Risks
This compound is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a cautious and well-informed approach. The primary risks are associated with direct contact and inhalation, making the choice of PPE a critical decision point in any experimental design.
Multiple safety data sheets classify this compound with several hazard statements[2][3]. Understanding these classifications is the first step in appreciating the "why" behind the stringent PPE requirements.
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Ingestion must be prevented through strict hygiene and prohibiting eating/drinking in the lab. |
| H315 | Causes skin irritation | Direct skin contact must be avoided. Requires appropriate gloves and protective clothing. |
| H317 | May cause an allergic skin reaction | The potential for sensitization demands that skin exposure is minimized to prevent long-term allergic responses. |
| H319 | Causes serious eye irritation | The risk of significant eye damage necessitates robust eye and face protection. |
| H335 | May cause respiratory irritation | Handling must occur in well-ventilated areas, with respiratory protection required if ventilation is insufficient. |
The GHS pictogram associated with these hazards is GHS07, indicating a harmful substance. This profile dictates that our protective measures must create a comprehensive barrier between the researcher and the chemical.
Caption: Procedural workflow for handling this compound.
Step-by-Step Methodology
-
Pre-Handling Preparation:
-
Confirm that the chemical fume hood is operational and has a current certification.
-
Locate the nearest safety shower and eyewash station.[4]
-
Select all necessary PPE as outlined in Section 2. Meticulously inspect each item, especially gloves, for any signs of degradation or damage.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Fit the chemical splash goggles securely.
-
Wash and dry hands thoroughly before putting on the final layer, the chemical-resistant gloves. Ensure the glove cuffs are pulled over the cuffs of the lab coat.[5]
-
-
Handling the Chemical:
-
Perform all manipulations deep within the fume hood to ensure vapor capture.
-
Use appropriate tools (e.g., syringes, cannulas) to transfer the liquid and avoid splashes.
-
Keep the container tightly closed when not in use.[4]
-
-
Doffing PPE (Critical for Preventing Contamination):
-
The most contaminated items must be removed first.
-
Gloves: Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact.[3][6]
-
Goggles/Face Shield: Remove by handling the strap, not the front surface.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.
-
Hand Hygiene: Immediately wash hands with soap and water after all PPE is removed.[3]
-
-
Waste Disposal:
-
All contaminated disposables (gloves, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[7]
-
Surplus or unused this compound must be disposed of through a licensed professional waste disposal service. Do not pour it down the drain.[2][3]
-
Contaminated packaging should be treated as unused product for disposal purposes.[6]
-
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a clear and immediate response plan is crucial.
| Exposure Scenario | Immediate First Aid Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[8] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
In case of a spill, evacuate personnel from the immediate area, ensure the area is well-ventilated (if safe to do so), and control the spill using an appropriate absorbent material (e.g., vermiculite). All spill cleanup should be performed wearing the full PPE described in this guide.
By integrating a deep understanding of the chemical's hazards with a rigorous and systematic handling protocol, researchers can confidently and safely utilize this compound in their critical work.
References
-
Material Safety Data Sheet of this compound. AbMole BioScience. [URL: https://www.abmole.com/products/s-oxetan-2-ylmethanamine.html]
-
Oxetane Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/OR309051_msds.pdf]
-
MSDS of this compound 4-methylbenzenesulfonate. Capot Chemical. [URL: https://www.capotchem.com/msds/2740593-38-6.pdf]
-
This compound Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs0100100]
-
SAFETY DATA SHEET - this compound 4-Methylbenzenesulfonate. CymitQuimica. [URL: https://www.cymitquimica.com/pdf/DA0222N8_msds.pdf]
-
Oxetan-2-ylmethanamine Product Page. BLD Pharm. [URL: https://www.bldpharm.com/products/882402-12-2.html]
-
Safety Data Sheet - Oxetan-2-ylmethanamine. Angene Chemical. [URL: https://www.angenechemical.com/msds/882402-12-2.pdf]
-
Process and intermediate for the preparation of oxetan-2-ylmethanamine. Google Patents. [URL: https://patents.google.com/patent/WO2021118906A1/en]
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
-
This compound Product Page. Advanced ChemBlocks. [URL: https://www.achemblock.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1.html]
-
1-[(2S)-oxetan-2-yl]methanamine Product Page. Chem-Space. [URL: https://chem-space.com/compounds/CSSB00020831831]
-
New synthesis method for this compound. Morressier. [URL: https://www.morressier.com/poster/64205f4357b988001265103a]
-
Stereoselective Synthesis of this compound. Benchchem. [URL: https://www.benchchem.com/troubleshooting/stereoselective-synthesis-of-s-oxetan-2-ylmethanamine]
-
Material Safety Data Sheet. Grambling State University. [URL: https://www.gram.edu/offices/ehs/docs/msds002.pdf]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [URL: https://www.storemasta.com.au/blog/examples-of-ppe-for-various-dangerous-goods-classes]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/laboratory-research-safety/laboratory-safety-manual/protective-equipment]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/docs/2007-105/pdfs/2007-105.pdf]
-
Hazardous Waste - EHSO Manual. Oakland University. [URL: https://www.oakland.edu/ehso/manual/hazardous-waste/]
Sources
- 1. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pppmag.com [pppmag.com]
- 6. capotchem.cn [capotchem.cn]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
